trans-4-Methoxypyrrolidin-3-ol hydrochloride
Description
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Properties
IUPAC Name |
(3S,4S)-4-methoxypyrrolidin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-8-5-3-6-2-4(5)7;/h4-7H,2-3H2,1H3;1H/t4-,5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYFNYDVGSRXSM-FHAQVOQBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CNCC1O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1CNC[C@@H]1O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Navigating Three-Dimensional Chemical Space: A Technical Guide to trans-4-Methoxypyrrolidin-3-ol Hydrochloride
Abstract
The pyrrolidine ring is a cornerstone scaffold in medicinal chemistry, celebrated for its ability to introduce three-dimensional (3D) complexity into drug candidates, thereby enhancing target engagement and optimizing physicochemical properties.[1][2] This technical guide focuses on a specific, valuable building block: trans-4-Methoxypyrrolidin-3-ol hydrochloride (CAS Number: 412279-17-5 ). We will provide a comprehensive overview of its chemical properties, discuss its strategic importance in modern drug discovery—particularly in the burgeoning field of Targeted Protein Degradation (TPD)—and outline the general principles behind its synthesis and application. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage structurally sophisticated heterocyclic intermediates.
Introduction: The Significance of the Pyrrolidine Scaffold
The five-membered, saturated pyrrolidine ring is a privileged structure in drug design, appearing in numerous FDA-approved pharmaceuticals.[3][4] Unlike flat, aromatic systems, the sp³-hybridized carbons of the pyrrolidine ring create a non-planar, puckered conformation.[1] This inherent three-dimensionality allows for the precise spatial orientation of substituents, enabling a more effective exploration of the pharmacophore space and interaction with complex biological targets.[2] The strategic functionalization of the pyrrolidine core with groups such as hydroxyls and methoxy ethers, as seen in the title compound, provides vectors for further chemical modification while influencing key properties like solubility and metabolic stability.
Core Compound Identification and Properties
This compound is a chiral heterocyclic building block valued for its defined stereochemistry and versatile functional groups.
| Property | Value | Source(s) |
| CAS Number | 412279-17-5 | Commercial Suppliers |
| Molecular Formula | C₅H₁₂ClNO₂ | Commercial Suppliers |
| Molecular Weight | 153.61 g/mol | Commercial Suppliers |
| Synonyms | (3R,4R)-4-methoxypyrrolidin-3-ol hydrochloride; (3S,4S)-4-methoxypyrrolidin-3-ol hydrochloride | Commercial Suppliers |
| Physical Form | Solid | Commercial Suppliers |
| Purity | Typically ≥97% | Commercial Suppliers |
| Storage | Room Temperature, desiccate | Commercial Suppliers |
Note: Detailed experimental properties such as melting point and specific solubility data are not consistently reported in publicly available literature and should be determined empirically upon acquisition.
Structural Features and Stereochemistry
The defining features of this molecule are the trans relationship between the C3-hydroxyl and C4-methoxy groups on the pyrrolidine ring. This specific stereochemical arrangement is critical as it dictates how the molecule can be incorporated into larger structures and how its appendages will be oriented in 3D space. The hydrochloride salt form enhances stability and improves handling characteristics, particularly aqueous solubility.
Strategic Application in Drug Discovery
The primary utility of this compound lies in its application as a specialized building block in multi-step synthetic campaigns. Its classification by multiple chemical vendors as a "Protein Degrader Building Block" points to its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Role as a PROTAC Linker Component
PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[5] A PROTAC molecule consists of three components: a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two.
The linker is not merely a spacer; its length, rigidity, and chemical composition are critical for facilitating the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase). The pyrrolidine scaffold of the title compound is ideal for incorporation into these linkers to impart conformational constraint and three-dimensionality, which can be essential for optimal ternary complex formation.
Below is a conceptual workflow illustrating how a building block like this compound would be utilized in PROTAC synthesis.
Caption: Conceptual workflow for incorporating the pyrrolidinol building block into a PROTAC.
Synthesis and Chemical Reactivity
General Synthetic Approach: 1,3-Dipolar Cycloaddition
A common and stereocontrolled method for constructing highly substituted pyrrolidine rings is the [3+2] cycloaddition reaction between an azomethine ylide and an electron-deficient alkene.[3] This powerful transformation allows for the direct and often highly stereoselective formation of the five-membered ring.
The synthesis of a related compound, (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, has been achieved via a 1,3-dipolar cycloaddition, highlighting the utility of this strategy for creating trans-substituted pyrrolidinols.[6] The synthesis of the title compound would likely involve a similar cycloaddition followed by functional group manipulations to install the C4-methoxy group.
Caption: General synthetic logic for substituted pyrrolidines via cycloaddition.
Safety and Handling
This compound is classified as a hazardous substance. Researchers must consult the full Safety Data Sheet (SDS) before handling and adhere to all recommended safety protocols.
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Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
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H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
P261: Avoid breathing dust.
-
P280: Wear protective gloves, eye protection, and face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is mandatory. All manipulations should be performed in a well-ventilated chemical fume hood.
Conclusion and Future Outlook
This compound represents a sophisticated chemical tool for the modern medicinal chemist. Its rigid, three-dimensional structure and strategically placed functional groups make it an exemplary building block for constructing complex molecular architectures, particularly for PROTAC linkers where precise spatial positioning is paramount for biological activity. As drug discovery continues to move beyond "flatland" and embraces the challenges of modulating complex protein-protein interactions, the demand for such stereochemically rich, non-aromatic scaffolds will undoubtedly continue to grow. Further research into scalable and efficient syntheses of this and related building blocks will be crucial to empowering the next generation of drug development.
References
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Li Petri, G., Raimondi, M. V., & Spadaro, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(8), 759. [Link]
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Raimondi, M. V., Li Petri, G., & Spadaro, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ACS Omega, 6(33), 21486–21497. [Link]
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Johansson, H. (2017). Synthesis of substituted pyrrolidines. DiVA portal. [Link]
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Shcherbakova, I. V., & Melnikova, Y. A. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6659. [Link]
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Li Petri, G., Raimondi, M. V., & Spadaro, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed, 34373963. [Link]
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Gule, N., & Sirin, Y. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1243534. [Link]
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Gule, N., & Sirin, Y. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14. [Link]
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Chen, X., et al. (n.d.). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma. Figshare. [Link]
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El-Subbagh, H. I., et al. (1990). SYNTHESIS AND ANALGESIC POTENTIAL OF SOME SUBSTITUTED PYRROLIDINES. Journal of Islamic Academy of Sciences, 3(3), 180-184. [Link]
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Detsi, A., et al. (2009). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules, 14(12), 5128–5141. [Link]
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KYOYEON Intellectual Property Law Firm. (2022). A vague patent registration of new platform, PROTAC, may meet with failure. [Link]
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ResearchGate. (2025). A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. [Link]
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- 6. researchgate.net [researchgate.net]
The Ascendancy of the 3,4-Disubstituted Pyrrolidine Scaffold: A Technical Guide to trans-4-Methoxypyrrolidin-3-ol Hydrochloride in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, represents one of the most valuable scaffolds in medicinal chemistry, appearing in 37 drugs approved by the U.S. Food and Drug Administration (FDA).[1] Its non-planar, sp³-hybridized nature allows for the efficient exploration of three-dimensional pharmacophore space, a critical attribute for enhancing potency, selectivity, and pharmacokinetic properties.[1][2] This guide focuses on the strategic application of a specific, highly functionalized building block, trans-4-Methoxypyrrolidin-3-ol hydrochloride (CAS 412279-17-5). We will explore the inherent value of its 3,4-disubstituted pattern, its role as a versatile starting material for library synthesis, and provide actionable protocols for its derivatization, positioning it as a key asset in modern drug discovery campaigns.
Introduction: Why the Pyrrolidine Scaffold Endures
The prevalence of the pyrrolidine core in pharmacology is a testament to its versatility and effectiveness.[3][4] Found in natural alkaloids like nicotine and forming the backbone of blockbuster drugs such as Captopril (antihypertensive) and Acalabrutinib (kinase inhibitor), this scaffold offers a unique combination of properties.[5][6]
Key Advantages of the Pyrrolidine Scaffold:
-
Three-Dimensionality (3D) Coverage: The non-planar ring, which undergoes "pseudorotation," provides a superior 3D geometry compared to flat aromatic systems, enabling more specific and potent interactions with complex protein binding sites.[1]
-
Improved Physicochemical Properties: Incorporation of the pyrrolidine motif can enhance aqueous solubility and modulate other critical properties like lipophilicity, which are essential for favorable pharmacokinetics.[6][7]
-
Stereochemical Complexity: The chiral centers on the pyrrolidine ring allow for the creation of stereoisomers whose spatial orientation can be fine-tuned to maximize target engagement and minimize off-target effects.[1]
-
Synthetic Tractability: The secondary amine provides a reliable synthetic handle for functionalization, while the ring itself can be constructed through various robust chemical methods.[1]
The subject of this guide, ** this compound**, represents a strategically "pre-functionalized" version of this core. The trans- stereochemistry, coupled with the orthogonal hydroxyl and methoxy groups, offers medicinal chemists a rigid scaffold with defined vectors for chemical elaboration.
The Strategic Value of the trans-3-Hydroxy-4-Methoxy Substitution Pattern
The specific arrangement of substituents in this compound is not arbitrary; it is designed to maximize utility in fragment-based and scaffold-based drug discovery.
| Feature | Chemical Property | Implication in Drug Design |
| Pyrrolidine Nitrogen (Secondary Amine) | Nucleophilic, Basic | Primary point for diversification (e.g., amidation, alkylation, sulfonylation) to build out from the core and interact with target proteins.[6] |
| trans-3-Hydroxyl Group (-OH) | H-bond donor/acceptor | Can form critical hydrogen bonds with key residues in a protein active site. Also serves as a handle for further derivatization (e.g., etherification, esterification). |
| trans-4-Methoxy Group (-OCH₃) | H-bond acceptor, Lipophilic | Modulates solubility and can occupy hydrophobic pockets. The methyl group provides steric bulk, influencing the overall conformation. |
| trans Stereochemistry | Fixed, Di-axial/Di-equatorial-like | Reduces conformational ambiguity, presenting the hydroxyl and methoxy groups in a defined spatial orientation. This rigidity is crucial for designing selective ligands and interpreting structure-activity relationships (SAR).[8] |
This combination of features makes the scaffold particularly suitable for targeting enzyme classes like kinases, proteases, and transferases, where precise hydrogen bonding networks and defined stereochemistry are paramount for potent and selective inhibition.[1][8]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
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A Technical Guide to the Stereoselective Synthesis of 4-Methoxy-3-Pyrrolidinol Derivatives
Abstract
The pyrrolidine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive natural products. Specifically, 3,4-substituted pyrrolidinols, such as 4-methoxy-3-pyrrolidinol, represent a class of chiral building blocks whose stereochemical integrity is paramount to their biological function. The precise spatial arrangement of the hydroxyl and methoxy groups dictates molecular conformation and target engagement. This technical guide provides an in-depth exploration of the stereoselective synthesis of these valuable derivatives, with a primary focus on a robust and economically viable chiral pool strategy originating from tartaric acid. We will dissect the causal logic behind the chosen synthetic pathway, provide a detailed, field-proven experimental protocol, and contextualize this approach by comparing it with other modern synthetic strategies. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage these chiral synthons in their discovery programs.
Introduction: The Strategic Importance of Chiral Pyrrolidinols
The pyrrolidine ring is a cornerstone of modern drug design, prized for its conformational rigidity, aqueous solubility, and ability to present substituents in a well-defined three-dimensional space, which is critical for specific molecular recognition by biological targets.[1] The introduction of stereochemically defined oxygenated functional groups, as in 4-methoxy-3-pyrrolidinol, further enhances its utility. The hydroxyl group can act as a key hydrogen bond donor or acceptor, while the methoxy group can modulate lipophilicity and metabolic stability, or serve as a handle for further functionalization.
The primary challenge in synthesizing these molecules lies in the precise control of stereochemistry at the C-3 and C-4 positions. A failure to control this aspect results in mixtures of diastereomers and enantiomers, which are often difficult to separate and can exhibit vastly different pharmacological profiles. Therefore, developing efficient, scalable, and stereospecific synthetic routes is a critical objective. Among the various strategies, chiral pool synthesis, which utilizes readily available and inexpensive enantiopure starting materials, stands out for its inherent efficiency and stereochemical control.[2] Tartaric acid, available in both D- and L-forms, is an ideal starting material for this purpose, as its C2-symmetric backbone provides a perfect template for installing the desired C3-OH and C4-OR functionalities with predictable stereochemistry.
Strategic Overview of Synthesis
The stereoselective construction of the 4-methoxy-3-pyrrolidinol core can be approached through several distinct strategies:
-
Chiral Pool Synthesis: This is arguably the most direct and cost-effective method. It leverages the innate chirality of starting materials like tartaric acid or amino acids (e.g., 4-hydroxyproline) to guide the synthesis.[1][2] The stereocenters are carried through the synthetic sequence, ensuring the final product's absolute configuration.
-
Asymmetric Catalysis: This approach creates chirality from achiral or racemic precursors using a small amount of a chiral catalyst. Methods like asymmetric 1,3-dipolar cycloadditions of azomethine ylides or catalytic C-H amination offer powerful ways to construct the pyrrolidine ring enantioselectively.
-
Substrate and Reagent Control: Stereoselectivity can also be induced by chiral auxiliaries attached to the substrate or by using chiral reagents in key transformations, such as diastereoselective reductions of a ketone precursor.
This guide will focus on a highly effective chiral pool synthesis starting from L-tartaric acid, which exemplifies the principles of stereochemical relay and efficient chemical transformations.
Core Methodology: Stereospecific Synthesis from L-Tartaric Acid
This section details a proven, step-by-step protocol for the synthesis of an N-protected (3R,4S)-4-methoxy-3-pyrrolidinol derivative. The strategy hinges on transforming the C2 and C3 hydroxyl groups of L-tartaric acid into the C3 and C4 positions of the pyrrolidine ring, with the stereochemistry controlled by two sequential SN2 inversion reactions.
Rationale and Workflow
The overall synthetic plan is to convert L-tartaric acid into a cyclic sulfate, which serves as a potent dielectrophile. This intermediate is then subjected to a regioselective ring-opening with an azide nucleophile, followed by a second intramolecular cyclization. This sequence ensures the inversion of stereochemistry at both chiral centers, leading to the desired trans relationship between the hydroxyl and the eventual amino group precursor. Subsequent functional group manipulations, including methylation and reduction, yield the target molecule.
Below is a diagram illustrating the key transformations in this synthetic pathway.
Caption: Key transformations from L-Tartaric Acid to the target pyrrolidinol.
Detailed Experimental Protocol
The following protocol is adapted from established literature procedures and provides a reliable pathway to the target compound class.
Step 1: Synthesis of (2R,3R)-1,4-Di-O-tosyl-L-threitol
-
Esterification: L-Tartaric acid (1.0 eq) is suspended in anhydrous methanol. A catalytic amount of concentrated sulfuric acid is added, and the mixture is refluxed until the starting material is fully consumed (monitored by TLC). The solvent is removed under reduced pressure.
-
Reduction: The resulting dimethyl L-tartrate is dissolved in anhydrous THF and cooled to 0 °C. Lithium borohydride (LiBH₄, ~2.5 eq) is added portion-wise. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is carefully quenched with aqueous HCl, and the product, L-threitol, is extracted with ethyl acetate.
-
Tosylation: The crude L-threitol is dissolved in pyridine and cooled to 0 °C. p-Toluenesulfonyl chloride (TsCl, ~2.2 eq) is added portion-wise, and the mixture is stirred at 0-5 °C for 4-6 hours, then stored at 4 °C overnight. The reaction mixture is poured into ice water, and the resulting precipitate is filtered, washed, and recrystallized to yield (2R,3R)-1,4-di-O-tosyl-L-threitol as a white solid.
-
Causality: The tosyl groups are installed as excellent leaving groups, activating the primary hydroxyl positions for the subsequent cyclization step.
-
Step 2: Formation of the Pyrrolidine Ring
-
Cyclization: The ditosylate from Step 1 (1.0 eq) is dissolved in THF. A solution of benzylamine (~3.0 eq) in THF is added, and the mixture is heated to reflux for 12-18 hours.
-
Work-up: After cooling, the solvent is evaporated. The residue is taken up in dilute HCl and washed with ether to remove unreacted tosylates. The aqueous layer is then basified with NaOH and extracted with dichloromethane. The combined organic layers are dried and concentrated to give crude N-benzyl-protected (3R,4R)-3,4-dihydroxypyrrolidine.
-
Causality: The reaction proceeds via a tandem nucleophilic substitution. The amine first displaces one tosylate to form a linear intermediate, which then undergoes an intramolecular SN2 reaction to displace the second tosylate, forming the pyrrolidine ring. The stereochemistry at C3 and C4 is retained from the threitol precursor at this stage.
-
Step 3: Stereochemical Inversion and Functionalization
-
Mesylation: The diol from Step 2 (1.0 eq) is dissolved in pyridine and cooled to 0 °C. Methanesulfonyl chloride (MsCl, ~2.1 eq) is added dropwise. The reaction is stirred at 0 °C for 2 hours.
-
Epoxide Formation: Without isolation, a solution of sodium methoxide in methanol is added to the reaction mixture at 0 °C. This mixture is stirred at room temperature overnight to form the epoxide, (3R,4S)-N-benzyl-3,4-epoxypyrrolidine.
-
Causality: The diol is converted to a dimesylate. Treatment with a base promotes an intramolecular SN2 reaction, where one oxygen attacks the other mesylated carbon, inverting its stereocenter and forming an epoxide ring.
-
-
Methoxy Group Installation: The crude epoxide is dissolved in anhydrous methanol. A catalytic amount of sodium methoxide is added, and the solution is refluxed for 4-6 hours.
-
Causality: The methoxide attacks the epoxide in a second SN2 reaction. This ring-opening is regioselective and results in the inversion of the second stereocenter, yielding the desired trans-(3R,4S)-N-benzyl-4-methoxy-3-pyrrolidinol.
-
-
Final Deprotection: The N-benzyl group is removed via catalytic hydrogenation (e.g., using Pd/C under an H₂ atmosphere) to yield the final (3R,4S)-4-methoxy-3-pyrrolidinol. The product can be further protected if necessary for subsequent reactions.
Comparative Analysis of Synthetic Strategies
While the chiral pool approach from tartaric acid is robust, other methods offer different advantages and disadvantages. A comparative summary is presented below.
| Strategy | Key Advantages | Key Disadvantages | Typical Yields | Stereoselectivity |
| Chiral Pool (Tartaric Acid) | Inexpensive starting material; predictable stereochemistry; well-established procedures. | Can involve multiple steps; protection/deprotection may be required. | 20-40% Overall | Excellent (>99% ee/de) |
| Organocatalysis (e.g., [3+2] Cycloaddition) | High atom economy; direct formation of the ring; catalytic use of chiral inductor. | Catalyst can be expensive; may require optimization for specific substrates. | 60-95% | Good to Excellent (85-99% ee) |
| Enzymatic Resolution | Extremely high stereoselectivity; mild reaction conditions. | Often limited to specific substrates; separation of product from unreacted starting material is necessary. | <50% (for one enantiomer) | Excellent (>99% ee) |
Conclusion and Future Perspectives
The stereoselective synthesis of 4-methoxy-3-pyrrolidinol derivatives is a critical capability for medicinal chemistry and drug development. The chiral pool strategy starting from tartaric acid represents a powerful, reliable, and scalable method for accessing these building blocks with complete stereochemical control. The causality-driven sequence of SN2 inversions ensures the desired stereochemical outcome. While newer methods in asymmetric catalysis continue to emerge, offering potentially shorter routes, the tartaric acid approach remains a benchmark for its cost-effectiveness and robustness. Future efforts will likely focus on integrating catalytic methods to further reduce step counts while maintaining the exquisite stereocontrol demonstrated by classical chiral pool syntheses.
References
- Anchoori, R. K., Jangari, S. R., & Rao, B. V. (2003). A short, simple and general approach for the synthesis of (3S,4S)-3-methoxy-4-methylamino pyrrolidine and (3S,4R)-3-methoxy-4-methylamino pyrrolidine. Tetrahedron Letters, 44(30), 5659-5661. [Link: https://www.sciencedirect.com/science/article/abs/pii/S004040390301323X]
- Parenty, A., Moreau, X., & Campagne, J. M. (2006). Stereoselective synthesis of 3-hydroxypyrrolidines from tartaric acid. Chemical Reviews, 106(3), 911-939. [Link: https://pubs.acs.org/doi/abs/10.1021/cr030032s]
- Krasnova, L., & Krasnov, P. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(1), 1. [Link: https://www.mdpi.com/1422-0067/25/1/1]
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274. [Link: https://pubs.acs.org/doi/10.1021/jm501100b]
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The Enduring Potency of the Pyrrolidine Ring: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Foreword: The Anatomy of a "Privileged Structure"
In the lexicon of medicinal chemistry, a "privileged structure" is a molecular scaffold that is not merely a recurring motif but a versatile framework capable of binding to multiple, distinct biological targets with high affinity.[1] This capability suggests an evolutionarily optimized architecture for interacting with protein surfaces. The five-membered saturated nitrogen heterocycle known as pyrrolidine, or tetrahydropyrrole, stands as a quintessential example of such a scaffold.[2][3][4][5] Its ubiquity in a vast array of natural products, and its central role in numerous FDA-approved drugs, is a testament to its profound utility.[2][3][6][7] This guide, intended for the practicing medicinal chemist and drug development scientist, will deconstruct the fundamental attributes of the pyrrolidine ring, explore its therapeutic successes, and detail the synthetic strategies that allow its masterful integration into novel chemical entities.
Part 1: The Physicochemical and Structural Uniqueness of the Pyrrolidine Scaffold
The power of the pyrrolidine ring does not stem from a single characteristic but from a confluence of advantageous structural and physicochemical properties that make it an ideal building block for crafting bioactive molecules.
Three-Dimensionality and Conformational Dynamics
Unlike flat, aromatic systems that offer limited spatial exploration, the pyrrolidine ring is built upon sp³-hybridized carbon atoms, granting it a distinct and crucial three-dimensional (3D) architecture.[6][8] This non-planarity allows for a more efficient and comprehensive exploration of the pharmacophore space within a target's binding site.
The ring is not rigid; it exists in a dynamic equilibrium between two primary puckered conformations: the "envelope" and the "twist" forms. This phenomenon, known as pseudorotation, allows the scaffold to subtly adapt its shape to achieve an optimal fit with its biological target.[6][8] Critically, the substitution pattern on the ring can influence this conformational preference, allowing chemists to "lock" the ring into a bio-active conformation, thereby reducing the entropic penalty of binding and increasing potency.[6][8][9]
Stereochemical Richness
The pyrrolidine scaffold can possess up to four stereogenic centers, giving rise to a large number of potential stereoisomers.[6][8] This stereochemical diversity is a powerful tool in drug design, as different isomers can exhibit dramatically different biological activities, selectivities, and metabolic profiles due to the chiral nature of biological targets. The naturally occurring amino acid L-proline is a cornerstone of this principle, serving as a readily available, enantiopure building block for the synthesis of countless chiral drugs.[6][10][11]
Favorable Physicochemical Properties
-
Modulated Basicity and Hydrogen Bonding: The secondary amine nitrogen atom (pKa ≈ 11.3) imparts basicity to the scaffold. In its protonated state, the N-H group can act as a potent hydrogen bond donor. When substituted—as is the case in over 90% of FDA-approved pyrrolidine drugs—the nitrogen atom becomes a hydrogen bond acceptor.[8][12] This dual capacity for hydrogen bonding is fundamental to its ability to anchor molecules within protein active sites.
-
Enhanced Aqueous Solubility: The introduction of the polar, heteroaliphatic pyrrolidine ring often improves the aqueous solubility of a drug candidate when compared to its more lipophilic aromatic counterparts.[7][12] This is a critical parameter for achieving favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties and ensuring adequate bioavailability.
Caption: Core attributes of the pyrrolidine scaffold.
Part 2: Pyrrolidine in Nature and the Clinic: A Testament to Privilege
The validation of a privileged scaffold is found in its repeated selection by both nature and medicinal chemists to solve complex biological recognition problems.
Prevalence in Natural Products
The pyrrolidine ring is a foundational element in a wide range of natural products. It forms the core of numerous alkaloids, such as nicotine, hygrine, and cuscohygrine, which exhibit significant biological activities.[4][10][13] Perhaps most fundamentally, it is the structural basis of the proteinogenic amino acids L-proline and its derivative, hydroxyproline.[4][10][11] The unique conformational rigidity that proline imparts on the peptide backbone makes it essential for the proper folding and structure of countless proteins and natural peptide hormones.[10][14]
A Cornerstone of FDA-Approved Drugs
Statistical analysis of approved pharmaceuticals consistently reveals the pyrrolidine ring as one of the most frequently occurring nitrogen heterocycles.[6][10] Its presence spans a remarkable breadth of therapeutic areas, demonstrating its adaptability to a diverse set of biological targets.
| Drug Name | Therapeutic Area | Mechanism of Action (MoA) |
| Captopril | Antihypertensive | Angiotensin-Converting Enzyme (ACE) Inhibitor[10][12] |
| Enalapril / Lisinopril | Antihypertensive | Angiotensin-Converting Enzyme (ACE) Inhibitor[12] |
| Vildagliptin | Antidiabetic | Dipeptidyl Peptidase-4 (DPP-4) Inhibitor[10][12] |
| Alpelisib | Anticancer | PI3Kα Inhibitor[10] |
| Acalabrutinib | Anticancer | Bruton's Tyrosine Kinase (BTK) Inhibitor[12] |
| Anisomycin | Antibiotic | Protein Synthesis Inhibitor (Ribosome Targeting)[7][10] |
| Clindamycin | Antibiotic | Protein Synthesis Inhibitor (50S Ribosome)[3] |
| Levetiracetam | Anticonvulsant | Binds to synaptic vesicle protein 2A (SV2A)[15] |
| Darifenacin | Anticholinergic | M3 Muscarinic Receptor Antagonist[10] |
| Daclatasvir | Antiviral (HCV) | NS5A Replication Complex Inhibitor[10] |
| Glecaprevir | Antiviral (HCV) | NS3/4A Protease Inhibitor[12] |
| Rolipram | Anti-inflammatory | Phosphodiesterase-4 (PDE4) Inhibitor[3] |
Table 1: Representative FDA-Approved Drugs Featuring the Pyrrolidine Scaffold.
Caption: The pyrrolidine scaffold's versatility in drug design.
Part 3: Therapeutic Applications & Structure-Activity Relationship (SAR) Insights
An examination of specific drug classes reveals the causal relationship between the pyrrolidine scaffold and biological activity.
Antihypertensives: The Proline-Mimicry of ACE Inhibitors
The development of Captopril is a landmark in rational drug design. The starting point was the venom peptide teprotide, a potent ACE inhibitor.[12] Scientists at Squibb hypothesized that the C-terminal proline residue of teprotide was critical for binding. They logically designed small molecules that retained this proline moiety to mimic the peptide's interaction with the S1' hydrophobic pocket of the angiotensin-converting enzyme.[12] The pyrrolidine ring of captopril perfectly orients the carboxylate group to chelate the active site zinc ion, while the rest of the molecule engages in other key interactions, leading to potent and specific inhibition.
Antidiabetics: Covalent Modulation by DPP-4 Inhibitors
In DPP-4 inhibitors like Vildagliptin and Saxagliptin, the pyrrolidine ring serves as a rigid scaffold to position a nitrile "warhead".[12] This strategic placement allows the nitrile group to form a reversible covalent bond with the catalytic serine residue (Ser630) in the DPP-4 active site, resulting in prolonged and effective inhibition of the enzyme.[12] This exemplifies the use of the pyrrolidine core not just for binding, but for precisely orienting reactive functional groups.
Anticancer Agents: Enabling Solubility and Linkage
In modern kinase inhibitors like the BTK inhibitor Acalabrutinib, the pyrrolidine ring serves multiple functions. It is used to attach the reactive ynamide "warhead" to the core structure, but equally important, its inclusion significantly boosts the molecule's aqueous solubility and overall physicochemical profile, which is often a challenge for flat, aromatic kinase inhibitors.[12]
Part 4: Synthetic Strategies for Pyrrolidine Ring Construction
The successful application of a privileged scaffold is contingent upon the availability of robust and efficient synthetic methodologies. Strategies for incorporating the pyrrolidine ring can be broadly categorized into two approaches.
Caption: Major synthetic pathways to pyrrolidine derivatives.
Approach 1: The Chiral Pool - Functionalization of Proline
This is the most common and often most efficient strategy, leveraging the ready availability of optically pure L-proline and its derivatives from nature.[10] The synthesis begins with the pre-formed, stereochemically defined pyrrolidine ring, and subsequent reactions focus on modifying its substituents.
Exemplary Protocol: Synthesis of the Captopril Core from L-Proline
This protocol is illustrative and based on established synthetic routes.[10]
-
Amine Protection: To a solution of L-proline (1.0 eq) in 1:1 dioxane/water at 0°C, add sodium hydroxide (2.2 eq). Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) and allow the reaction to warm to room temperature and stir for 4 hours. Acidify with HCl to pH 2 and extract with ethyl acetate. The organic layers are dried and concentrated to yield N-Cbz-L-proline.
-
Causality: The amine must be protected to prevent it from reacting in the subsequent coupling step. The Cbz group is chosen for its stability and ease of removal via hydrogenolysis.
-
-
Amide Coupling: Dissolve N-Cbz-L-proline (1.0 eq) and (S)-3-(acetylthio)-2-methylpropanoic acid (1.1 eq) in anhydrous dichloromethane (DCM). Cool to 0°C and add dicyclohexylcarbodiimide (DCC, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir at 0°C for 1 hour and then at room temperature overnight. Filter the dicyclohexylurea (DCU) byproduct and concentrate the filtrate. Purify by column chromatography.
-
Causality: DCC is a classic carbodiimide coupling agent that activates the carboxylic acid for nucleophilic attack by the proline amine. DMAP catalyzes the reaction.
-
-
Deprotection (Hydrogenolysis): Dissolve the coupled product in methanol and add Palladium on carbon (10% Pd/C, ~5 mol%). Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir until TLC indicates complete consumption of the starting material. Filter the catalyst through Celite and concentrate the filtrate to yield the Captopril core.
-
Causality: Catalytic hydrogenation cleanly cleaves the Cbz protecting group, liberating the free amine of the proline ring without affecting the other functional groups.
-
Approach 2: De Novo Ring Synthesis
This approach builds the pyrrolidine ring from acyclic precursors and is essential when the desired substitution pattern is not easily accessible from the chiral pool.
Key Methodology: [3+2] 1,3-Dipolar Cycloaddition
This powerful reaction is a cornerstone of five-membered heterocycle synthesis.[5][6][16] It involves the reaction of a 1,3-dipole (an azomethine ylide, often generated in situ from an imine) with a dipolarophile (an alkene or alkyne).
Representative Protocol: Synthesis of a Substituted Pyrrolidine via Cycloaddition
-
Azomethine Ylide Generation: In a flask, stir a mixture of an N-substituted α-amino acid (e.g., sarcosine, 1.0 eq) and an aldehyde (e.g., paraformaldehyde, 1.1 eq) in toluene. Heat the mixture to reflux with a Dean-Stark trap to remove water. This in situ condensation and decarboxylation generates the azomethine ylide.
-
Causality: The thermal decarboxylation of the iminium ion formed from the amino acid and aldehyde is a classic method for generating a transient, reactive azomethine ylide.
-
-
Cycloaddition: To the refluxing solution containing the ylide, add the dipolarophile (e.g., dimethyl maleate, 1.0 eq) dropwise. Continue to reflux for 6-12 hours until the reaction is complete by TLC analysis.
-
Workup and Purification: Cool the reaction mixture, concentrate under reduced pressure, and purify the resulting crude product by silica gel column chromatography to isolate the polysubstituted pyrrolidine.
Part 5: Potential Liabilities and Future Directions
A senior scientist must maintain a balanced perspective, acknowledging both the strengths and potential weaknesses of a chemical scaffold.
Metabolic Liabilities
The pyrrolidine ring is not metabolically inert. It can be susceptible to oxidation by cytochrome P450 (CYP) enzymes, leading to the formation of reactive iminium ion intermediates.[12] These electrophilic species can covalently bind to macromolecules like DNA or proteins, which can manifest as mechanism-based enzyme inhibition or, in some cases, genotoxicity.[12] While this is not a universal issue, it is a potential liability that must be assessed during preclinical development, often through metabolic stability assays and reactive metabolite screening. Strategies to mitigate this risk include introducing substituents that sterically hinder or electronically deactivate the positions adjacent to the nitrogen.
Future Prospects and Innovations
The story of the pyrrolidine ring is far from over. Its role as a privileged scaffold continues to evolve:
-
Novel Proline Analogues: The design and synthesis of novel proline analogues, such as fluorinated, deuterated, or bicyclic variants, are active areas of research.[17][18] These modifications are used to fine-tune properties like metabolic stability, conformational preference, and membrane permeability, offering a more nuanced control over drug-like properties.
-
New Therapeutic Frontiers: As new biological targets are validated, the pyrrolidine scaffold will undoubtedly be employed to generate novel inhibitors and modulators, extending its reach into new therapeutic areas.
-
Advanced Synthesis: The development of novel, highly stereoselective synthetic methods, including asymmetric catalysis and C-H activation techniques, will continue to expand the accessible chemical space of pyrrolidine derivatives, enabling the synthesis of ever more complex and potent drug candidates.[10][19]
Conclusion
The pyrrolidine ring has earned its status as a privileged structure in medicinal chemistry through decades of proven success. Its inherent three-dimensionality, conformational adaptability, stereochemical richness, and favorable physicochemical properties provide a robust and versatile platform for the design of high-affinity ligands. From the proline-mimicking ACE inhibitors to the solubility-enhancing scaffolds of modern kinase inhibitors, the pyrrolidine ring has demonstrated its capacity to solve a myriad of drug design challenges. For the researchers, scientists, and drug development professionals of today and tomorrow, a deep understanding of this potent scaffold—its properties, its applications, and its synthesis—remains an indispensable tool in the quest for the next generation of innovative medicines.
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Deconstructing the Signature of a Novel Scaffold: A Spectroscopic Guide to trans-4-Methoxypyrrolidin-3-ol Hydrochloride
Abstract
In the landscape of modern drug discovery, the pyrrolidine scaffold remains a cornerstone for the development of novel therapeutics. Its inherent three-dimensionality and versatile substitution patterns offer a rich playground for medicinal chemists. This in-depth technical guide delves into the spectroscopic characterization of a key derivative, trans-4-Methoxypyrrolidin-3-ol hydrochloride. Moving beyond a mere presentation of data, this document provides a foundational understanding of the principles behind the spectroscopic techniques employed, elucidating the causal relationships between the molecular structure and its spectral output. Herein, we present a comprehensive analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, coupled with detailed, field-tested protocols for data acquisition. This guide is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling unambiguous structural confirmation and fostering a deeper understanding of this valuable heterocyclic building block.
Introduction: The Significance of the Pyrrolidine Moiety
The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a prevalent structural motif in a vast array of natural products and synthetic pharmaceuticals.[1] Its stereochemical complexity and ability to engage in various non-covalent interactions make it an attractive scaffold for targeting a wide range of biological targets. The title compound, this compound, introduces hydroxyl and methoxy functionalities, further expanding its potential for chemical modification and biological activity. Accurate and comprehensive spectroscopic characterization is the bedrock upon which all subsequent research and development efforts are built, ensuring the identity, purity, and structural integrity of the molecule.
Molecular Structure and Expected Spectroscopic Features
The structure of this compound presents several key features that will manifest in its spectroscopic data: a saturated five-membered ring, a secondary alcohol, a secondary ether, and a secondary amine hydrochloride salt.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Proton and Carbon Framework
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[2][3] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and stereochemistry of the molecule.
¹H NMR Spectroscopy: A Proton's Perspective
The proton NMR spectrum will provide information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (revealing neighboring protons).
Expected ¹H NMR Data:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH₂⁺ | Broad singlet | - | - |
| CH-OH | ~4.0 - 4.5 | Multiplet | |
| CH-OCH₃ | ~3.5 - 4.0 | Multiplet | |
| OCH₃ | ~3.3 | Singlet | - |
| CH₂ (adjacent to N) | ~3.0 - 3.5 | Multiplet | |
| OH | Variable, broad | Singlet | - |
Causality Behind Experimental Choices: The choice of a deuterated solvent such as D₂O or DMSO-d₆ is critical. In D₂O, the acidic NH₂⁺ and OH protons will exchange with deuterium, causing their signals to disappear, which can aid in their assignment. The use of advanced 2D NMR techniques like COSY (Correlation Spectroscopy) would be instrumental in definitively assigning the coupled protons within the pyrrolidine ring.[4][5]
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum will reveal the number of unique carbon atoms in the molecule.
Expected ¹³C NMR Data:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-OH | ~65 - 75 |
| C-OCH₃ | ~75 - 85 |
| OCH₃ | ~55 - 60 |
| C (adjacent to N) | ~45 - 55 |
Expertise in Interpretation: Carbons attached to electronegative atoms like oxygen are deshielded and appear at a lower field (higher ppm values).[6][7] The carbon attached to the methoxy group is expected to be further downfield than the one attached to the hydroxyl group due to the inductive effect of the additional methyl group.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Key parameters: sufficient number of scans for a good signal-to-noise ratio, spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans and a longer relaxation delay are often required compared to ¹H NMR.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is subjected to Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
Caption: A generalized workflow for NMR analysis.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expected IR Absorption Bands:
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Alcohol) | Stretching (H-bonded) | 3500 - 3200 | Strong, Broad |
| N-H (Amine salt) | Stretching | 2800 - 2400 | Broad |
| C-H (Alkane) | Stretching | 3000 - 2850 | Medium to Strong |
| C-O (Alcohol) | Stretching | 1260 - 1050 | Strong |
| C-O (Ether) | Stretching | 1150 - 1085 | Strong |
Trustworthiness of the Protocol: The broadness of the O-H stretching band is a characteristic feature of hydrogen-bonded alcohols.[6][8][9] The presence of a broad absorption in the 2800-2400 cm⁻¹ region is indicative of an amine salt. The C-O stretching vibrations for the alcohol and ether will likely appear as strong bands in the fingerprint region.[10]
Experimental Protocol for IR Data Acquisition
-
Sample Preparation (KBr Pellet Method):
-
Finely grind a small amount of the solid sample with spectroscopic grade potassium bromide (KBr) powder.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Utilize a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of a pure KBr pellet.
-
Place the sample pellet in the spectrometer's sample holder.
-
Record the sample spectrum, typically over a range of 4000-400 cm⁻¹.
-
The instrument software will automatically subtract the background spectrum.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[11] It provides information about the molecular weight and can offer structural clues through the analysis of fragmentation patterns.
Expected Mass Spectrometric Data:
-
Molecular Ion (M⁺): The molecular weight of the free base (trans-4-Methoxypyrrolidin-3-ol) is 131.17 g/mol . In electrospray ionization (ESI) positive mode, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 132.1.
-
Nitrogen Rule: The molecular weight of the free base is odd (131), which is consistent with the presence of an odd number of nitrogen atoms (one in this case).[12]
-
Key Fragmentation Pathways:
-
Loss of H₂O: Dehydration is a common fragmentation pathway for alcohols, which would result in a fragment at m/z 114.1.[6]
-
Loss of CH₃O•: Cleavage of the methoxy group would lead to a fragment at m/z 100.1.
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation for amines.
-
Experimental Protocol for MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI).
-
Data Acquisition:
-
Infuse the sample solution into the ion source.
-
Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).
-
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.
Caption: A streamlined workflow for mass spectrometry analysis.
Conclusion: A Unified Spectroscopic Portrait
The combination of NMR, IR, and MS provides a comprehensive and self-validating spectroscopic characterization of this compound. Each technique offers a unique and complementary piece of the structural puzzle. NMR elucidates the carbon-hydrogen framework and stereochemistry, IR confirms the presence of key functional groups, and MS provides the molecular weight and fragmentation patterns. This guide serves as a testament to the power of modern analytical techniques in advancing chemical research and drug development. By understanding the principles behind the data, researchers can confidently and accurately characterize novel molecular entities, paving the way for future discoveries.
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ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are.... Retrieved from [Link]
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Hiden Analytical. (2023). Using Mass Spectrometry to Quantify Nitrogen Pollution in Coastal Ecosystems. Retrieved from [Link]
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-
ACS Publications. (n.d.). Mass spectral characterization of nitrogen-containing compounds with ammonia chemical ionization. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. Retrieved from [Link]
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The Emerging Therapeutic Potential of Methoxypyrrolidinol Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This technical guide delves into the burgeoning therapeutic potential of a specific subclass: methoxypyrrolidinol derivatives. While direct extensive research on this precise chemical family is emerging, this document synthesizes current knowledge from structurally related compounds, including polyhydroxylated pyrrolidines (azasugars) and other substituted pyrrolidinols, to illuminate promising avenues for drug discovery and development. We will explore potential applications in neurodegenerative diseases, oncology, and infectious diseases, underpinned by an analysis of structure-activity relationships, synthetic strategies, and key experimental protocols. This guide is intended for researchers, scientists, and professionals in the field of drug development, providing a foundational understanding and practical insights into the potential of methoxypyrrolidinol derivatives as a source of novel therapeutics.
Introduction: The Pyrrolidine Scaffold and the Promise of Methoxypyrrolidinol Derivatives
The five-membered saturated nitrogen heterocycle, pyrrolidine, is a cornerstone of many natural products and synthetic drugs.[2] Its non-planar, flexible nature allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[1] The introduction of hydroxyl and methoxy functional groups to this scaffold, creating methoxypyrrolidinol derivatives, is anticipated to bestow unique physicochemical properties that can enhance biological activity, improve pharmacokinetic profiles, and enable targeted therapeutic interventions.
Polyhydroxylated pyrrolidines, also known as azasugars, are a well-studied class of compounds that serve as excellent conceptual precursors to methoxypyrrolidinol derivatives. These molecules, by mimicking the structure of monosaccharides, can act as potent inhibitors of glycosidases and glycosyltransferases, enzymes crucial in various physiological and pathological processes.[1][3] This established bioactivity of polyhydroxylated pyrrolidines provides a strong rationale for investigating the therapeutic potential of their methoxylated and hydroxylated analogs.
This guide will explore the potential of methoxypyrrolidinol derivatives across three key therapeutic areas: neurodegenerative diseases, cancer, and infectious diseases. We will examine the underlying mechanisms of action, supported by data from related compounds, and provide detailed experimental workflows for their synthesis and evaluation.
Potential Therapeutic Applications and Mechanistic Insights
Neurodegenerative Diseases: A Glimmer of Hope
The multifactorial nature of neurodegenerative diseases like Alzheimer's and Parkinson's presents a significant challenge for drug discovery. Pyrrolidine derivatives have shown promise as neuroprotective agents.[4][5] The introduction of methoxy and hydroxyl groups could enhance their ability to cross the blood-brain barrier and interact with key enzymes and receptors implicated in these pathologies.
Key Potential Mechanisms:
-
Enzyme Inhibition: A primary strategy in Alzheimer's disease therapy is the inhibition of enzymes like acetylcholinesterase (AChE) and beta-secretase (BACE1). Pyrrolidine-based structures have been investigated as scaffolds for inhibitors of these enzymes. The hydroxyl and methoxy groups of methoxypyrrolidinol derivatives could form crucial hydrogen bonds within the active sites of these enzymes, enhancing inhibitory potency.
-
Neuroinflammation Modulation: Chronic neuroinflammation is a hallmark of many neurodegenerative disorders. Certain pyrrolidine derivatives have demonstrated anti-inflammatory properties. The methoxy and hydroxyl moieties could influence the interaction of these derivatives with inflammatory targets such as cyclooxygenase (COX) enzymes.[6]
-
Oxidative Stress Reduction: The antioxidant properties of phenolic and methoxy-substituted aromatic compounds are well-documented.[7] Methoxypyrrolidinol derivatives incorporating such features could help mitigate the oxidative stress that contributes to neuronal damage in neurodegenerative conditions.
Experimental Workflow: In Vitro Screening for Neuroprotective Activity
Caption: Workflow for in vitro screening of neuroprotective effects.
Oncology: Targeting Cancer Cell Proliferation
The pyrrolidine scaffold is present in numerous anticancer agents.[8] Methoxypyrrolidinol derivatives could offer novel mechanisms for inhibiting tumor growth and survival.
Key Potential Mechanisms:
-
Enzyme Inhibition: Many kinases and other enzymes are crucial for cancer cell signaling and proliferation. Polyhydroxylated pyrrolidines have shown inhibitory activity against glycosidases, which can be overexpressed in cancer cells.[1] Methoxypyrrolidinol derivatives could be designed as selective inhibitors of cancer-relevant enzymes.
-
Induction of Apoptosis: A key goal of cancer therapy is to induce programmed cell death (apoptosis) in malignant cells. Structure-activity relationship (SAR) studies of pyrrolidine derivatives have identified features that promote apoptosis.[8] The stereochemistry and substitution pattern of methoxypyrrolidinol derivatives can be optimized to enhance their pro-apoptotic activity.
Infectious Diseases: A Broad-Spectrum Potential
Polyhydroxylated pyrrolidines have demonstrated significant potential as antiviral and antibacterial agents.[3] This provides a strong foundation for exploring the antimicrobial properties of methoxypyrrolidinol derivatives.
Key Potential Mechanisms:
-
Viral Enzyme Inhibition: Many viruses rely on specific enzymes for their replication. For instance, neuraminidase is a key target for influenza viruses, and various proteases are essential for HIV. The structural similarity of polyhydroxylated pyrrolidines to sugars makes them effective inhibitors of viral glycosidases. Methoxypyrrolidinol derivatives could be tailored to inhibit a range of viral enzymes.
-
Inhibition of Bacterial Cell Wall Synthesis: Some antibiotics target enzymes involved in the synthesis of the bacterial cell wall. The pyrrolidine scaffold can be functionalized to interact with these bacterial targets.
Synthesis Strategies and Methodologies
The synthesis of methoxypyrrolidinol derivatives can be approached through various synthetic routes, often starting from chiral precursors to ensure stereochemical control, which is often crucial for biological activity.[1]
General Synthetic Approach
A common strategy involves the use of a chiral starting material, such as a derivative of an amino acid (e.g., proline) or a carbohydrate. The pyrrolidine ring can be formed through cyclization reactions, and the methoxy and hydroxyl groups can be introduced at various stages of the synthesis.
Experimental Protocol: Synthesis of a Model Methoxypyrrolidinol Derivative
This protocol describes a plausible synthetic route for an N-benzyl-3-methoxy-4-hydroxypyrrolidine derivative, adapted from general methods for pyrrolidine synthesis.[9][10]
-
Starting Material: Commercially available 4-hydroxy-L-proline.
-
Protection of Functional Groups:
-
Protect the carboxylic acid, for example, as a methyl ester.
-
Protect the secondary amine, for instance, with a Boc group.
-
-
Introduction of the Methoxy Group:
-
Selectively methylate the hydroxyl group at the 3-position using a suitable methylating agent (e.g., methyl iodide) and a base. This step may require optimization to achieve the desired regioselectivity.
-
-
Reduction of the Ester:
-
Reduce the methyl ester to a primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH4).
-
-
Introduction of the Benzyl Group:
-
Deprotect the Boc group.
-
Perform reductive amination with benzaldehyde and a reducing agent (e.g., sodium triacetoxyborohydride) to introduce the N-benzyl group.
-
-
Purification and Characterization:
-
Purify the final product using column chromatography.
-
Characterize the structure using NMR (¹H and ¹³C) and mass spectrometry.
-
Structure-Activity Relationship (SAR) Insights
While specific SAR studies on methoxypyrrolidinol derivatives are limited, we can extrapolate from related pyrrolidine compounds.[1][8]
-
Stereochemistry: The relative and absolute stereochemistry of the hydroxyl and methoxy groups, as well as other substituents on the pyrrolidine ring, is critical for biological activity. Different stereoisomers can exhibit vastly different potencies and selectivities.[1]
-
N-Substitution: The substituent on the pyrrolidine nitrogen significantly influences the compound's properties. Large, lipophilic groups can enhance binding to hydrophobic pockets in target proteins, while polar groups can improve aqueous solubility.
-
Position and Nature of Substituents: The position of the methoxy and hydroxyl groups, as well as the presence of other functional groups, will dictate the molecule's interaction with its biological target. For instance, electron-donating or withdrawing groups on an aromatic substituent can modulate the electronic properties and binding affinity.[8]
Table 1: Hypothetical SAR of Methoxypyrrolidinol Derivatives as Enzyme Inhibitors
| R1 (N-substituent) | R2 (C2-substituent) | R3 (C5-substituent) | Relative Potency | Rationale |
| Benzyl | H | H | +++ | Lipophilic interaction with enzyme pocket. |
| Methyl | H | H | + | Reduced steric bulk may decrease binding. |
| H | Phenyl | H | ++ | Aromatic interactions can enhance binding. |
| Benzyl | COOH | H | +/- | Carboxylic acid may be beneficial or detrimental depending on the target's active site polarity. |
Pharmacokinetic and Pharmacodynamic Considerations
The therapeutic success of any drug candidate depends on its pharmacokinetic (PK) and pharmacodynamic (PD) properties.[11]
-
Pharmacokinetics (What the body does to the drug):
-
Absorption: The presence of both lipophilic (methoxy, benzyl) and hydrophilic (hydroxyl) groups can provide a balanced profile for oral absorption.
-
Distribution: The ability to cross biological membranes, including the blood-brain barrier for neurodegenerative disease targets, will be influenced by the overall lipophilicity and hydrogen bonding capacity.
-
Metabolism: The methoxy group may be susceptible to O-demethylation by cytochrome P450 enzymes. The stability of the pyrrolidine ring itself is generally good.
-
Excretion: The route of elimination (renal or hepatic) will depend on the final structure and its metabolites.
-
-
Pharmacodynamics (What the drug does to the body):
-
This involves the interaction of the methoxypyrrolidinol derivative with its biological target to elicit a therapeutic effect. Key parameters to determine include the binding affinity (Ki or Kd), the concentration required for 50% inhibition (IC50) for enzymes, or the effective concentration for 50% of the maximal response (EC50) for receptor-mediated effects.
-
Diagram: Key PK/PD Parameters in Drug Development
Caption: Relationship between Pharmacokinetics and Pharmacodynamics.
Future Directions and Conclusion
The field of methoxypyrrolidinol derivatives represents a promising, yet underexplored, area for therapeutic innovation. The foundational knowledge from related pyrrolidine-based compounds provides a strong rationale for their investigation in neurodegenerative diseases, oncology, and infectious diseases.
Future research should focus on:
-
Library Synthesis: The creation of diverse libraries of methoxypyrrolidinol derivatives with varied stereochemistry and substitution patterns to enable comprehensive SAR studies.
-
Target Identification: Elucidating the specific molecular targets of active compounds to understand their mechanisms of action.
-
In Vivo Studies: Advancing promising candidates from in vitro assays to preclinical animal models to evaluate their efficacy and safety profiles.
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A Technical Guide to the Discovery and Chemical Space of Novel Pyrrolidine Building Blocks
Introduction: The Pyrrolidine Scaffold as a Cornerstone of Modern Drug Discovery
The five-membered saturated nitrogen heterocycle, pyrrolidine, represents one of the most vital structural motifs in medicinal chemistry.[1][2][3] Its prevalence is not coincidental; the pyrrolidine ring is a key component in over 37 drugs approved by the U.S. Food and Drug Administration (FDA) and countless natural products and bioactive compounds.[1][4] This makes it a quintessential "privileged scaffold" for drug design.[2][5]
The power of the pyrrolidine scaffold lies in its inherent three-dimensionality. Unlike flat, aromatic systems, the sp³-hybridized carbons of the pyrrolidine ring create a non-planar, puckered structure.[1][6] This phenomenon, known as "pseudorotation," allows the ring to adopt various low-energy conformations, such as the envelope and twist forms, enabling a more comprehensive exploration of pharmacophore space.[1][7][8] This structural complexity and conformational flexibility are critical for establishing precise, high-affinity interactions with biological targets and have been linked to improved clinical success rates for new bioactive molecules.[1][9] Furthermore, the nitrogen atom acts as a key interaction point, serving as a hydrogen bond donor or, when substituted, a hydrogen bond acceptor, while also influencing the molecule's basicity and aqueous solubility.[10]
This guide provides a technical overview of modern strategies for the discovery of novel pyrrolidine building blocks, details the methodologies used to explore and expand their chemical space, and examines their application in contemporary drug discovery projects.
Part 1: Modern Synthetic Strategies for Novel Pyrrolidine Scaffolds
The efficient synthesis of diversely substituted pyrrolidines, particularly with stereochemical control, is paramount for their use in drug discovery. Modern organic synthesis has moved beyond classical methods to embrace strategies that offer greater efficiency, diversity, and control.
Multicomponent Reactions (MCRs): A Paradigm of Efficiency
Multicomponent reactions, where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, have become powerful tools for generating molecular complexity rapidly.[5] For pyrrolidine synthesis, MCRs offer significant advantages in atom economy and operational simplicity over traditional stepwise approaches.[5] Recent advances (2018-2024) have highlighted catalyst-based, catalyst-free, and azomethine ylide-mediated MCRs as highly effective strategies for building pyrrolidine libraries.[5]
[3+2] Cycloadditions: The Workhorse of Pyrrolidine Synthesis
The 1,3-dipolar cycloaddition between an azomethine ylide (a 1,3-dipole) and an alkene (a dipolarophile) is a cornerstone reaction for constructing the pyrrolidine ring.[1][11] This reaction is highly valued for its ability to control both regio- and stereoselectivity, installing multiple stereocenters in a single, predictable step.[1]
Metal-catalyzed asymmetric versions of this reaction are particularly powerful, enabling the synthesis of homochiral pyrrolidine fragments.[9] By strategically choosing the starting aldehyde, amino acid (or its ester), and alkene, a vast and diverse chemical space can be accessed.[9]
Caption: General workflow for 1,3-dipolar cycloaddition.
Synthesis of Spirocyclic Pyrrolidines: Accessing Novel 3D Space
Spirocyclic systems, where two rings share a single atom, are of increasing interest in drug discovery because their rigid conformations reduce conformational entropy upon binding and provide novel vectors for exploring chemical space.[1][12] Novel synthetic routes have been developed to access spirocyclic pyrrolidines in two steps from common (hetero)alicyclic ketones, expanding the repertoire of available 3D building blocks.[12][13] The key transformation often involves the reaction of an electron-deficient exocyclic alkene with an in situ generated azomethine ylide.[13]
Functionalization of Chiral Precursors: The Proline Approach
An alternative and powerful strategy involves starting with an existing, enantiomerically pure pyrrolidine ring. L-proline and 4-hydroxy-L-proline are inexpensive, readily available chiral synthons that serve as excellent starting points for generating complex, optically pure pyrrolidine derivatives.[14][15] This approach leverages the inherent stereochemistry of the starting material, allowing for stereoselective functionalization at various positions on the ring.[15]
Part 2: Defining and Exploring the Pyrrolidine Chemical Space
The "chemical space" of a scaffold refers to the multidimensional domain of all possible molecules that can be generated by varying substituents and structural features around that core. For drug discovery, the goal is not just to synthesize new molecules, but to do so in a way that strategically explores relevant areas of chemical space to maximize the chances of identifying a successful drug candidate.
The Importance of 3D Character
Historically, medicinal chemistry has been dominated by flat, sp²-rich molecules. However, there is a growing consensus that increasing the three-dimensional character and fraction of sp³-hybridized carbons in screening compounds can lead to improved physicochemical properties, particularly solubility, and enhanced clinical success.[1][9] Pyrrolidine building blocks are ideal for this purpose. The strategic placement of substituents can "lock" the ring's puckered conformation and control the spatial orientation of functional groups, which directly influences the molecule's interaction with enantioselective protein targets.[1][6]
Caption: Conceptual expansion of chemical space from a core scaffold.
Physicochemical Property Modulation
The substituents on the pyrrolidine ring profoundly influence its properties. This allows for fine-tuning of parameters critical for drug development.
| Property | Influence of Substitution | Rationale and Impact |
| Basicity (pKa) | Substituents at the C2 position have a strong effect on the nitrogen's basicity.[1] | The pKa is critical for solubility, cell permeability, and target engagement (e.g., forming salt bridges). Electron-withdrawing groups at C2 decrease basicity. |
| Ring Pucker | Substituents at the C4 position significantly affect the ring's puckering and preferred conformation.[1] | Controls the 3D orientation of other substituents, which is crucial for fitting into a protein's binding pocket. |
| Lipophilicity | Can be modulated by adding polar (e.g., -OH, -NH2) or nonpolar (e.g., alkyl, aryl) groups at any position. | Balancing lipophilicity is key to achieving optimal ADME/Tox (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. |
| Metabolic Stability | The pyrrolidine ring itself can be liable to bio-activation to a reactive iminium ion.[10] | Strategic substitution can block sites of metabolism, improving the pharmacokinetic profile. However, vigilance for potential genotoxicity is required.[10] |
Part 3: Application in Drug Discovery & Experimental Protocols
The versatility of the pyrrolidine scaffold has led to its successful application across a wide range of therapeutic areas, including oncology, infectious diseases, central nervous system (CNS) disorders, and metabolic diseases.[1][2][16]
Case Study: Pyrrolidine-Based Chalcones as Dual α-Amylase and α-Glucosidase Inhibitors
A recent study demonstrated the discovery of novel pyrrolidine-based chalcones as dual inhibitors for enzymes involved in carbohydrate metabolism, making them potential candidates for treating Type 2 Diabetes.[17] This work exemplifies the modern drug discovery workflow, combining rational design, synthesis, and biological evaluation.
Table: Inhibitory Activity of Lead Pyrrolidine-Chalcone Compounds [17]
| Compound | α-Amylase IC₅₀ (µM) | α-Glucosidase IC₅₀ (µM) |
| 3 | 14.61 ± 0.12 | 25.38 ± 2.09 |
| Acarbose (Control) | - | - |
| Data extracted from ACS Omega, 2024. |
This study successfully identified compound 3 as a potent dual inhibitor, showcasing how the pyrrolidine moiety can be integrated into a known pharmacophore (chalcone) to generate novel and effective drug candidates.[17]
Experimental Protocols
Protocol 1: General Procedure for Asymmetric [3+2] Cycloaddition
(This protocol is a generalized representation based on methodologies described in authoritative sources for synthesizing enantiomerically pure pyrrolidines.)[9]
Objective: To synthesize a highly functionalized, enantiomerically pure pyrrolidine via a silver-catalyzed asymmetric 1,3-dipolar cycloaddition.
Materials:
-
Silver(I) Acetate (AgOAc)
-
Chiral phosphine ligand (e.g., a well-designed phosphine-urea ligand)
-
Aldehyde (1.0 equiv)
-
Amino acid ester (e.g., Glycine methyl ester) (1.1 equiv)
-
Olefinic dipolarophile (e.g., an acrylate) (1.2 equiv)
-
Anhydrous solvent (e.g., Toluene or Dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add Silver(I) Acetate (2 mol%) and the chiral phosphine ligand (2.2 mol%). Add anhydrous solvent and stir the mixture at room temperature for 30 minutes to pre-form the catalyst complex.
-
Reaction Assembly: To the catalyst solution, add the aldehyde (1.0 equiv) and the amino acid ester (1.1 equiv). Stir for 15 minutes to facilitate the formation of the imine intermediate.
-
Cycloaddition: Add the olefinic dipolarophile (1.2 equiv) to the reaction mixture.
-
Reaction Monitoring: Maintain the reaction at the specified temperature (e.g., room temperature or 0 °C) and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
-
Characterization: Combine the pure fractions and remove the solvent in vacuo. Characterize the final product by ¹H NMR, ¹³C NMR, HRMS, and chiral HPLC to confirm its structure, purity, and enantiomeric excess.
Self-Validation: The success of this protocol is validated by achieving a high yield of the desired pyrrolidine cycloadduct with high diastereoselectivity (>20:1 dr) and enantioselectivity (>95% ee), as confirmed by chiral HPLC analysis. This ensures the production of a single, well-defined stereoisomer, which is critical for drug development.
Protocol 2: Synthesis of a Pyrrolidine-Based Chalcone
(Adapted from the synthesis of compound 3 in the case study.)[17]
Objective: To synthesize (E)-1-(4-(pyrrolidin-1-yl)phenyl)-3-(4-(trifluoromethoxy)phenyl)prop-2-en-1-one via a Claisen-Schmidt condensation.
Materials:
-
1-(4-(pyrrolidin-1-yl)phenyl)ethan-1-one (1.0 equiv)
-
4-(trifluoromethoxy)benzaldehyde (1.0 equiv)
-
Ethanol (solvent)
-
Potassium Hydroxide (KOH) (catalyst)
-
Deionized water
Procedure:
-
Reactant Dissolution: In a round-bottom flask, dissolve 1-(4-(pyrrolidin-1-yl)phenyl)ethan-1-one (1.0 equiv) and 4-(trifluoromethoxy)benzaldehyde (1.0 equiv) in ethanol.
-
Catalyst Addition: Slowly add an aqueous solution of potassium hydroxide (e.g., 40% w/v) to the stirred mixture at room temperature.
-
Reaction: Continue stirring the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate indicates product formation.
-
Monitoring: Monitor the reaction by TLC until the starting acetophenone is consumed.
-
Isolation: Filter the resulting solid precipitate and wash it thoroughly with cold deionized water to remove excess KOH.
-
Drying: Dry the solid product under vacuum.
-
Recrystallization (if necessary): If further purification is needed, recrystallize the solid from a suitable solvent like ethanol to obtain the pure chalcone product.
-
Characterization: Confirm the structure and purity of the final compound using FTIR, ¹H NMR, ¹³C NMR, and LC-MS.
Conclusion
The pyrrolidine scaffold is a testament to the power of three-dimensional thinking in drug discovery. Its unique stereochemical and conformational properties provide a robust foundation for designing novel therapeutics. Advances in synthetic chemistry, particularly in multicomponent and asymmetric cycloaddition reactions, have dramatically expanded the accessible chemical space, allowing for the creation of highly diverse and complex pyrrolidine libraries.[5][9] By understanding the interplay between synthetic strategy, structural diversity, and biological function, researchers can continue to leverage this remarkable scaffold to develop the next generation of innovative medicines. The future of drug discovery will undoubtedly be built upon such versatile and powerful building blocks.
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"trans-4-Methoxypyrrolidin-3-ol hydrochloride" for CNS drug development
An In-Depth Technical Guide to the CNS Drug Development Core of trans-4-Methoxypyrrolidin-3-ol hydrochloride
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the potential of this compound as a central nervous system (CNS) drug candidate. We will delve into its synthetic chemistry, proposed pharmacological evaluation, and a strategic framework for its preclinical development. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the pursuit of novel CNS therapeutics.
Introduction: The Pyrrolidine Scaffold in CNS Drug Discovery
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, renowned for its prevalence in a wide array of biologically active compounds.[1][2] Its non-planar, sp³-hybridized nature allows for a three-dimensional exploration of chemical space, which is crucial for achieving high-affinity and selective interactions with complex biological targets like CNS receptors and enzymes.[1][2] The stereochemistry of substituents on the pyrrolidine ring can significantly influence the biological activity and pharmacological profile of drug candidates, making stereoselective synthesis a critical aspect of their development.[2][3]
This compound, a chiral, disubstituted pyrrolidine derivative, presents an intriguing starting point for a CNS drug discovery program. The presence of both a hydroxyl and a methoxy group offers opportunities for hydrogen bonding and other specific interactions with biological targets. The hydrochloride salt form generally imparts improved solubility and stability. While specific CNS-related activities of this particular molecule are not extensively documented in publicly available literature, its structural alerts warrant investigation into its potential as a modulator of CNS targets.
Synthetic Strategy and Characterization
The stereoselective synthesis of this compound is paramount to ensure the production of a single, well-defined stereoisomer for pharmacological testing. A plausible and efficient synthetic route can be envisioned starting from a suitable chiral precursor, such as L- or D-serine.[4] The general strategy involves the construction of the pyrrolidine ring from an acyclic precursor.[3]
Proposed Retrosynthetic Analysis and Forward Synthesis
A logical retrosynthetic approach would involve the cyclization of a protected amino alcohol precursor. The forward synthesis could proceed as follows:
-
Starting Material: Commercially available (S)- or (R)-Garner's aldehyde (a protected derivative of serine).
-
Chain Elongation: A Wittig or Horner-Wadsworth-Emmons reaction to introduce a two-carbon unit, followed by reduction of the resulting double bond.
-
Introduction of the Methoxy Group: Conversion of a suitable precursor alcohol to the methyl ether.
-
Cyclization: Intramolecular nucleophilic substitution to form the pyrrolidine ring.
-
Deprotection and Salt Formation: Removal of protecting groups and treatment with hydrochloric acid to yield the final product.
The stereochemistry at the 3- and 4-positions would be controlled by the choice of starting material and the reaction conditions for the key stereocenter-forming steps.
Characterization and Quality Control
A comprehensive characterization of the synthesized this compound is essential to confirm its identity, purity, and stereochemistry.
| Analytical Technique | Purpose |
| ¹H and ¹³C NMR Spectroscopy | To confirm the chemical structure and stereochemical relationship of the substituents. |
| Mass Spectrometry (MS) | To determine the molecular weight and confirm the elemental composition. |
| Chiral High-Performance Liquid Chromatography (HPLC) | To determine the enantiomeric excess (e.e.) and diastereomeric ratio (d.r.). |
| X-ray Crystallography | To unambiguously determine the absolute stereochemistry. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the functional groups present in the molecule. |
| Elemental Analysis | To confirm the empirical formula. |
Preclinical Development Cascade for CNS Indications
The preclinical development of a novel CNS drug candidate requires a systematic and tiered approach, starting with in vitro assays and progressing to in vivo models.[5][6][7]
Tier 1: In Vitro Profiling
The initial phase of in vitro testing aims to identify the primary biological target(s) and assess the compound's basic drug-like properties.
Given the structural features of this compound, a broad initial screening against a panel of CNS targets is recommended. This can be achieved through a partnership with a contract research organization (CRO) specializing in CNS pharmacology.
Recommended Initial Screening Panel:
-
Receptor Binding Assays: A comprehensive panel including, but not limited to, serotonin (5-HT), dopamine (D), adrenergic (α and β), muscarinic (M), and glutamate (NMDA, AMPA) receptors.[8]
-
Enzyme Inhibition Assays: Key CNS enzymes such as monoamine oxidase (MAO-A and MAO-B), acetylcholinesterase (AChE), and phosphodiesterases (PDEs).
-
Ion Channel Assays: Voltage-gated (e.g., Na⁺, K⁺, Ca²⁺) and ligand-gated ion channels (e.g., GABA-A).
Early assessment of absorption, distribution, metabolism, and excretion (ADME) properties is crucial for CNS drug candidates. The ability to cross the blood-brain barrier is a key determinant of efficacy.[7][9][10]
| Assay | Purpose |
| Parallel Artificial Membrane Permeability Assay (PAMPA) | A high-throughput initial screen for passive BBB permeability. |
| Caco-2 Permeability Assay | To assess intestinal absorption and identify potential P-glycoprotein (P-gp) efflux. |
| In Vitro BBB Models | Co-culture models of brain endothelial cells with astrocytes and pericytes provide a more physiologically relevant assessment of BBB penetration.[9][11] |
| Microsomal Stability Assay | To evaluate metabolic stability in liver microsomes. |
| CYP450 Inhibition Assay | To assess the potential for drug-drug interactions. |
Tier 2: In Vivo Pharmacokinetics and Exploratory Toxicology
Compounds that demonstrate promising in vitro activity and favorable ADME properties can advance to in vivo studies in rodent models.
PK studies are essential to understand the exposure of the compound in the plasma and, more importantly, in the brain.
Protocol for a Rodent PK Study:
-
Animal Model: Male Sprague-Dawley rats (n=3 per time point).
-
Dosing: A single intravenous (IV) dose (e.g., 1 mg/kg) and a single oral (PO) dose (e.g., 10 mg/kg).
-
Sample Collection: Serial blood samples are collected at predefined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours). Brain tissue is collected at the same time points.
-
Bioanalysis: Compound concentrations in plasma and brain homogenates are determined by LC-MS/MS.
-
Data Analysis: Key PK parameters are calculated, including clearance, volume of distribution, half-life, and oral bioavailability. The brain-to-plasma concentration ratio (Kp) is also determined.
A preliminary assessment of the compound's safety profile is conducted to identify any potential liabilities.
Maximum Tolerated Dose (MTD) Study:
-
Objective: To determine the highest dose that does not cause unacceptable toxicity.
-
Procedure: A dose-escalation study in mice, with careful observation for clinical signs of toxicity.
Tier 3: In Vivo Efficacy Models
Based on the results of the target identification studies, appropriate in vivo models of CNS disorders can be selected to evaluate the compound's efficacy.[6]
Example Efficacy Models:
-
For Antidepressant Activity: Forced swim test, tail suspension test in mice.
-
For Anxiolytic Activity: Elevated plus maze, open field test in rats.
-
For Antipsychotic Activity: Prepulse inhibition of the startle reflex, amphetamine-induced hyperlocomotion in rats.
-
For Cognitive Enhancement: Morris water maze, novel object recognition test in mice.[6]
Biomarker Strategy
The identification and validation of translatable biomarkers are critical for successful CNS drug development.[12][13]
Potential Biomarker Approaches:
-
Electroencephalography (EEG): To measure changes in brain electrical activity that may be indicative of target engagement and pharmacological effect.[13]
-
Neurochemical Analysis: Microdialysis in freely moving animals to measure changes in neurotransmitter levels in specific brain regions.
-
Molecular Biomarkers: Measurement of target-related proteins or second messengers in CSF or brain tissue.[12]
Visualization of the Development Workflow
The following diagrams illustrate the proposed preclinical development cascade.
Caption: A tiered approach to the preclinical development of a CNS drug candidate.
Caption: Experimental workflow for CNS drug candidate evaluation.
Future Directions and Conclusion
The development of this compound as a CNS drug candidate represents a rational, scaffold-based approach to novel therapeutic discovery. The success of this endeavor will hinge on a rigorous and systematic preclinical evaluation as outlined in this guide. Key decision points will be based on the compound's performance in target engagement, BBB permeability, in vivo efficacy, and safety assessments.
While the path to a clinically viable CNS drug is fraught with challenges, the unique structural attributes of the substituted pyrrolidine core provide a strong foundation for the discovery of a potent and selective modulator of CNS function. The methodologies and strategies presented here offer a robust framework for unlocking the therapeutic potential of this compound and similar novel chemical entities.
References
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Asymmetric Synthesis of 3,4-Disubstituted 2-(Trifluoromethyl)pyrrolidines through Rearrangement of Chiral 2-(2,2,2-Trifluoro-1-hydroxyethyl)azetidines. The Journal of Organic Chemistry. Available at: [Link]
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In vitro and in vivo techniques in CNS drug discovery. European Pharmaceutical Review. Available at: [Link]
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Diastereoselective synthesis of 3,4-trans-disubstituted pyrrolidin-2-ones via conjugate addition. Università degli Studi di Ancona. Available at: [Link]
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Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. MDPI. Available at: [Link]
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Experimental Models of In Vitro Blood-Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. PubMed. Available at: [Link]
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In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Taylor & Francis Online. Available at: [Link]
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Highly Stereodivergent Synthesis of Chiral C4-Ester-Quaternary Pyrrolidines: A Strategy for the Total Synthesis of Spirotryprostatin A. ACS Publications. Available at: [Link]
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Novel Pyrrolidinyl Derivatives as HCN2 Modulators for Treating Central Nervous System and Psychiatric Disorders, Namely, Autism, Mood Disorders and Schizophrenia. ResearchGate. Available at: [Link]
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Phenotypic Screening in CNS Drug Discovery. NeuroProof. Available at: [Link]
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC - NIH. Available at: [Link]
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3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders. PubMed Central. Available at: [Link]
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Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. Available at: [Link]
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Transforming CNS Drug Discovery with Preclinical EEG Biomarkers. SynapCell. Available at: [Link]
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Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. PubMed. Available at: [Link]
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(PDF) Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. ResearchGate. Available at: [Link]
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Stereoselective total synthesis of cis- and trans-3-hydroxypipecolic acid. PubMed. Available at: [Link]
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Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[5][6][14]triazol[4,3-a] pyrazine hydrochloride. Google Patents. Available at:
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Methodological & Application
Application Notes and Protocols for the N-alkylation of trans-4-Methoxypyrrolidin-3-ol Hydrochloride with Alkyl Halides
Introduction: The Strategic Importance of N-Substituted Pyrrolidinols in Medicinal Chemistry
The pyrrolidine scaffold is a cornerstone in modern drug discovery, appearing in a vast array of clinically significant molecules. Specifically, N-substituted 3-hydroxy-4-methoxypyrrolidines serve as critical building blocks for novel therapeutics. The strategic introduction of alkyl groups onto the pyrrolidine nitrogen allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, solubility, and metabolic stability. This process, known as N-alkylation, is a fundamental transformation for generating diverse libraries of compounds for structure-activity relationship (SAR) studies.
This document provides a comprehensive guide to the N-alkylation of trans-4-methoxypyrrolidin-3-ol hydrochloride with various alkyl halides. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven protocol, and discuss critical parameters that ensure a successful and reproducible synthesis.
Reaction Principle: A Classic SN2 Transformation
The N-alkylation of a secondary amine, such as trans-4-methoxypyrrolidin-3-ol, with an alkyl halide is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[1] The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.
A critical consideration for this specific substrate is its presentation as a hydrochloride salt. The protonated nitrogen is no longer nucleophilic. Therefore, a base is required to first neutralize the ammonium salt, liberating the free secondary amine, which can then participate in the alkylation. An additional equivalent of base is necessary to quench the hydrogen halide (HX) that is cogenerated during the reaction.
A common challenge in the N-alkylation of amines is over-alkylation.[2] The tertiary amine product is often more nucleophilic than the starting secondary amine, leading to a subsequent reaction with the alkyl halide to form a quaternary ammonium salt.[2] Careful control of stoichiometry and reaction conditions is paramount to minimize this undesired side reaction.
Visualizing the Workflow: From Starting Material to Purified Product
Figure 1. A generalized workflow for the N-alkylation of this compound.
Detailed Experimental Protocol
This protocol describes a general procedure for the N-alkylation of this compound with a representative alkyl bromide.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl bromide, etc.)
-
Potassium carbonate (K₂CO₃), anhydrous, finely powdered
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for flash chromatography
-
Ethyl acetate and hexanes for chromatography elution
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography setup
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv) and anhydrous potassium carbonate (2.5-3.0 equiv).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.1-0.2 M with respect to the starting amine hydrochloride.
-
Alkylation: Under an inert atmosphere, add the alkyl halide (1.0-1.2 equiv) to the stirred suspension.
-
Heating and Monitoring: Heat the reaction mixture to 60-80 °C. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts and wash the solid with acetonitrile or dichloromethane.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate to yield the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
Causality Behind Experimental Choices: A Deeper Dive
-
Choice of Base: Potassium carbonate is a moderately strong inorganic base that is effective in neutralizing the hydrochloride salt and the in-situ generated hydrogen halide.[3] Its insolubility in acetonitrile can be advantageous, as it simplifies removal by filtration. For less reactive alkyl halides, a stronger base like sodium hydride (NaH) might be considered, although this requires strictly anhydrous conditions.[3] Organic bases such as diisopropylethylamine (DIPEA) or triethylamine (TEA) are also viable alternatives.
-
Solvent Selection: Polar aprotic solvents like acetonitrile (CH₃CN) and dimethylformamide (DMF) are generally preferred for SN2 reactions as they can solvate the cation while leaving the nucleophile relatively free to react.[4] Acetonitrile is often a good first choice due to its relatively low boiling point, which simplifies removal during work-up.
-
Stoichiometry: A slight excess of the alkyl halide (1.0-1.2 equivalents) is often used to ensure complete consumption of the starting amine. However, a large excess should be avoided to minimize the risk of over-alkylation.[2] Using at least 2.5 equivalents of the base is crucial to ensure both the deprotonation of the starting material and the neutralization of the acid byproduct.
-
Temperature: The reaction is typically heated to increase the rate of reaction. The optimal temperature will depend on the reactivity of the specific alkyl halide used. More reactive halides like benzyl bromide may react at lower temperatures, while less reactive ones like ethyl bromide may require more forcing conditions.
-
Stereochemistry: The N-alkylation reaction occurs at the nitrogen center and does not directly involve the chiral carbons at positions 3 and 4. Therefore, the trans stereochemistry of the starting material is expected to be retained in the product. It is, however, good practice to confirm the stereochemistry of the final product using appropriate analytical techniques (e.g., NOESY NMR).
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Insufficiently strong base. | Use a stronger base such as NaH or Cs₂CO₃. |
| Low reaction temperature. | Gradually increase the reaction temperature. | |
| Inactive alkyl halide. | Check the purity of the alkyl halide; consider converting an alkyl bromide to a more reactive iodide in situ using NaI (Finkelstein reaction).[3] | |
| Over-alkylation | Excess alkyl halide. | Use a stoichiometric amount or a slight excess (1.0-1.05 equiv) of the alkyl halide. |
| High reaction temperature or prolonged reaction time. | Monitor the reaction closely and stop it once the starting material is consumed. | |
| The tertiary amine product is highly nucleophilic. | Consider alternative methods like reductive amination for more controlled mono-alkylation. | |
| Complex Product Mixture | Side reactions due to high temperatures. | Lower the reaction temperature and extend the reaction time. |
| Impure starting materials. | Ensure the purity of all reagents before starting the reaction. |
Alternative Methodologies for Enhanced Selectivity
While direct alkylation with alkyl halides is a straightforward approach, other methods can offer greater control and broader substrate scope, particularly in avoiding over-alkylation.
-
Reductive Amination: This is a highly reliable method that involves the reaction of the secondary amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This method completely avoids the issue of over-alkylation.
-
"Borrowing Hydrogen" or "Hydrogen Autotransfer" Catalysis: This greener approach uses alcohols as alkylating agents in the presence of a transition metal catalyst (e.g., based on Ru, Ir, or Fe).[5][6][7] The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ, which then undergoes reductive amination with the amine. Water is the only byproduct.
Conclusion
The N-alkylation of this compound is a valuable transformation for the synthesis of new chemical entities in drug discovery. A thorough understanding of the SN2 reaction mechanism, careful selection of the base and solvent, and precise control of reaction conditions are essential for achieving high yields and purity while minimizing side reactions. By following the detailed protocol and considering the underlying chemical principles outlined in these notes, researchers can confidently and reproducibly synthesize a wide range of N-alkylated pyrrolidinol derivatives.
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
- Salvatore, R. N., Nagle, A. S., & Schmidt, S. E. (2002). Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. Organic Letters, 4(14), 2413–2416.
- Gawande, M. B., Rathi, A. K., & Branco, P. S. (2012). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature.
-
Harris, E. B. J. (2015). Answer to "Any advise about the synthesis of N-alkylation of pyrrolidine, 2-methyl imidazole and benzimidazole?". ResearchGate. Retrieved from [Link]
- Fuss, M., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701521.
-
Kumar, V. (2015). Answer to "Any advise about the synthesis of N-alkylation of pyrrolidine, 2-methyl imidazole and benzimidazole?". ResearchGate. Retrieved from [Link]
-
American Chemical Society. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]
- Elias, A. F., et al. (2021). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. The Journal of Organic Chemistry, 86(13), 8873–8883.
- Coldham, I., & Watson, D. (2001). Alkylations of N-allyl-2-lithiopyrrolidines. Several analogies to reactions of N-methyl compounds and one surprise.
- Templ, J., & Schnürch, M. (2020). Methods for mono-selective N-alkylation of amines using alcohols as alkylating agents under ruthenium catalysis. European Journal of Organic Chemistry, 2020(36), 5894-5906.
- Alum, B. N. (2023).
- Suarez, S., & Sloop, J. C. (2000). Solvent effects on the cinnamoylation of n-propyl alcohol catalyzed by N-methylimidazole and 4-dimethylaminopyridine. The Journal of Physical Chemistry A, 104(49), 11581-11587.
- Garg, N. K., et al. (2023). Highly Efficient Base Catalyzed N‐alkylation of Amines with Alcohols and β‐Alkylation of Secondary Alcohols with Primary Alcohols.
- MacMillan, D. W. C., et al. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv.
- Smith, M. B. (2017). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
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Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]
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- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the O-Acylation of trans-4-Methoxypyrrolidin-3-ol Hydrochloride
Abstract
This document provides a comprehensive technical guide for the O-acylation of trans-4-Methoxypyrrolidin-3-ol hydrochloride, a key intermediate in the synthesis of various pharmaceutical agents and research chemicals. We will delve into the mechanistic underpinnings of this transformation, offering detailed, field-proven protocols for achieving high-yield, chemoselective O-acylation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors. We will explore both acidic and basic reaction conditions, providing a comparative analysis to enable rational selection of the optimal synthetic route based on the desired acyl moiety and available resources.
Introduction: The Significance of O-Acylated Pyrrolidinols
The pyrrolidine scaffold is a privileged motif in medicinal chemistry, appearing in a vast array of biologically active compounds. The functionalization of this core structure is crucial for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Specifically, the O-acylation of substituted pyrrolidinols, such as trans-4-Methoxypyrrolidin-3-ol, introduces an ester functionality that can serve as a prodrug moiety, enhance membrane permeability, or act as a key handle for further synthetic transformations. The ability to perform this acylation selectively on the hydroxyl group in the presence of a secondary amine is a common synthetic challenge. This guide addresses this challenge directly by providing robust and reproducible protocols.
The Chemical Challenge: Chemoselective Acylation of Amino Alcohols
The primary challenge in the acylation of amino alcohols like trans-4-Methoxypyrrolidin-3-ol is the competing reactivity of the hydroxyl and amino groups. Generally, the nitrogen atom of a secondary amine is more nucleophilic than the oxygen atom of a secondary alcohol.[1] Consequently, under standard basic or neutral conditions, N-acylation is often the favored pathway.
To achieve selective O-acylation, the nucleophilicity of the amine must be suppressed. This is typically accomplished in one of two ways:
-
Protection of the Amine: The amine can be protected with a suitable protecting group (e.g., Boc, Cbz), followed by acylation of the alcohol and subsequent deprotection. While effective, this adds steps to the synthetic sequence, increasing time and cost while potentially lowering the overall yield.
-
Protonation of the Amine: By conducting the reaction under acidic conditions, the amine is protonated to form a non-nucleophilic ammonium salt.[2][3] The hydroxyl group, which is less basic, remains largely unprotonated and is free to react with the acylating agent.[2][3] This is a highly efficient and atom-economical approach, particularly when the starting material is already provided as a hydrochloride salt.
Reaction Mechanisms
The O-acylation of an alcohol typically proceeds through a nucleophilic addition-elimination mechanism. The specific intermediates and transition states will vary depending on the chosen acylating agent and reaction conditions.
Acylation with Acyl Chlorides
Acyl chlorides are highly reactive acylating agents. The reaction mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to yield the ester and hydrochloric acid as a byproduct.[4]
Acylation with Acid Anhydrides
Acid anhydrides are another common class of acylating agents. The mechanism is similar to that of acyl chlorides, with the leaving group being a carboxylate anion instead of a chloride ion. These reactions are often catalyzed by a nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP) or 4-pyrrolidinopyridine (4-PPY).[5] The catalyst first reacts with the anhydride to form a highly reactive N-acylpyridinium intermediate, which is then attacked by the alcohol.
Recommended Protocols for the O-Acylation of this compound
Two primary protocols are presented below, catering to different strategic approaches for achieving chemoselective O-acylation.
Protocol 1: Chemoselective O-Acylation under Acidic Conditions
This protocol leverages the hydrochloride salt form of the starting material to achieve direct and selective O-acylation without the need for a separate amine protection step. This method is highly recommended for its efficiency and simplicity.[2][3]
Reaction Scheme:
Caption: General reaction for acidic O-acylation.
Materials and Reagents:
| Reagent | Molar Equiv. | Purity | Supplier Example |
| This compound | 1.0 | ≥97% | Commercially available |
| Acyl Chloride (e.g., Acetyl Chloride) | 1.1 - 1.5 | ≥98% | Sigma-Aldrich |
| Trifluoroacetic Acid (TFA) | Solvent | ≥99% | Sigma-Aldrich |
| Diethyl Ether | - | Anhydrous | Fisher Scientific |
Step-by-Step Protocol:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 eq).
-
Solvent Addition: Under a nitrogen atmosphere, add anhydrous trifluoroacetic acid (TFA) to the flask with stirring until the starting material is fully dissolved. The amount of TFA should be sufficient to create a stirrable solution (e.g., 5-10 mL per gram of starting material).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Acylating Agent Addition: Slowly add the acyl chloride (1.1-1.5 eq) dropwise to the stirred solution. An exotherm may be observed. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Product Precipitation: Once the reaction is complete, cool the mixture again to 0 °C. Slowly add cold, anhydrous diethyl ether to the reaction mixture with vigorous stirring until the product precipitates out as a solid.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove residual TFA and unreacted acyl chloride. Dry the product under vacuum to obtain the O-acylated pyrrolidinol hydrochloride salt. Further purification can be achieved by recrystallization if necessary.
Causality Behind Experimental Choices:
-
Trifluoroacetic Acid (TFA) as Solvent: TFA is a strong acid that ensures the complete protonation of the pyrrolidine nitrogen, rendering it non-nucleophilic.[2][6] It is also an excellent solvent for amino acid hydrochlorides.
-
Anhydrous Conditions: Acyl chlorides are sensitive to moisture and will hydrolyze to the corresponding carboxylic acid. Therefore, the use of anhydrous solvent and a dry atmosphere is crucial for high yields.
-
Slow Addition at 0 °C: The reaction of acyl chlorides can be highly exothermic. Slow addition at low temperature helps to control the reaction rate and prevent potential side reactions.
-
Precipitation with Diethyl Ether: The O-acylated product, as a hydrochloride salt, is typically insoluble in non-polar solvents like diethyl ether, allowing for easy isolation from the reaction mixture.[2]
Protocol 2: O-Acylation under Basic Conditions with a Nucleophilic Catalyst
This protocol is an alternative for cases where acidic conditions are not suitable for other functional groups in the molecule. It requires the use of a non-nucleophilic base to neutralize the HCl generated and a nucleophilic catalyst to activate the acylating agent.
Reaction Scheme:
Caption: General reaction for basic O-acylation.
Materials and Reagents:
| Reagent | Molar Equiv. | Purity | Supplier Example |
| This compound | 1.0 | ≥97% | Commercially available |
| Acid Anhydride (e.g., Acetic Anhydride) | 1.5 - 2.0 | ≥98% | Sigma-Aldrich |
| Pyridine or Triethylamine (Et3N) | 2.5 - 3.0 | Anhydrous | Sigma-Aldrich |
| 4-(Dimethylamino)pyridine (DMAP) | 0.05 - 0.1 | ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM) | Solvent | Anhydrous | Fisher Scientific |
Step-by-Step Protocol:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), DMAP (0.05-0.1 eq), and anhydrous dichloromethane (DCM).
-
Base Addition: Add anhydrous pyridine or triethylamine (2.5-3.0 eq) to the suspension and stir until a clear solution is obtained. The base neutralizes the hydrochloride salt, liberating the free amine.
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Acylating Agent Addition: Slowly add the acid anhydride (1.5-2.0 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS. Note that competitive N-acylation may occur.
-
Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (to remove pyridine/Et3N and DMAP), saturated aqueous NaHCO3 (to remove excess anhydride and carboxylic acid byproduct), and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to separate the desired O-acylated product from any N-acylated byproduct and other impurities.
Causality Behind Experimental Choices:
-
Base (Pyridine/Et3N): A stoichiometric amount of base is required to neutralize the hydrochloride salt of the starting material and the acid generated during the reaction. Pyridine can also act as a mild nucleophilic catalyst, though it is less effective than DMAP.[7]
-
DMAP as Catalyst: DMAP is a highly effective nucleophilic catalyst that significantly accelerates the rate of acylation, particularly for secondary alcohols.[5][8] It functions by forming a highly reactive N-acylpyridinium intermediate.[5]
-
Acid Anhydride: Anhydrides are generally less reactive than acyl chlorides, which can sometimes lead to better selectivity. They are also easier to handle.
-
Aqueous Workup: The workup procedure is designed to remove the basic and acidic components of the reaction mixture, facilitating the isolation of the neutral product.
-
Chromatographic Purification: Due to the potential for side reactions (N-acylation), purification by column chromatography is often necessary to obtain the pure O-acylated product.
Data Summary and Comparison of Protocols
| Parameter | Protocol 1 (Acidic) | Protocol 2 (Basic) |
| Chemoselectivity | High (O-acylation favored due to N-protonation)[2][3] | Moderate to Good (Risk of N-acylation) |
| Reaction Time | Typically 2-16 hours | Typically 4-24 hours |
| Reagents | Acyl chloride, strong acid (TFA) | Acid anhydride, base (Pyridine/Et3N), catalyst (DMAP) |
| Workup | Simple precipitation and filtration | Aqueous extraction and washes |
| Purification | Often crystalline product, may not need chromatography | Typically requires column chromatography |
| Atom Economy | High | Moderate |
| Substrate Scope | Ideal for acid-stable molecules | Better for acid-sensitive molecules |
Troubleshooting and Key Considerations
-
Low Yield in Protocol 1: This may be due to moisture in the reaction. Ensure all glassware is oven-dried and reagents are anhydrous.
-
N-acylation in Protocol 2: If significant N-acylation is observed, consider lowering the reaction temperature or using a bulkier, non-nucleophilic base.
-
Incomplete Reaction: If the reaction stalls, a slight excess of the acylating agent can be added. For Protocol 2, ensure the catalytic amount of DMAP is sufficient.
-
Solubility Issues: If the starting material does not fully dissolve in the chosen solvent, gentle warming or sonication may be employed. For Protocol 2, a different anhydrous solvent such as THF or acetonitrile can be trialed.
Conclusion
The O-acylation of this compound can be achieved effectively through two primary methods. The acid-mediated protocol offers a highly chemoselective, efficient, and straightforward route to the desired O-acylated product, particularly when starting with the hydrochloride salt. The base-mediated, DMAP-catalyzed protocol provides a viable alternative, especially for substrates that may be sensitive to strong acids, although it may require more extensive purification to isolate the desired product. The choice of protocol should be guided by the specific acyl group being introduced, the stability of the substrate, and the desired scale of the reaction.
References
-
Kristensen, T. E., et al. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 638–671. [Link]
-
Scheme 14: Conversion of trans-4-hydroxy-L-proline to... (n.d.). In ResearchGate. Retrieved January 20, 2026, from [Link]
-
A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. (2001). Tetrahedron: Asymmetry, 12(15), 2205-2209. [Link]
-
Acylation Mechanism - A Level Chemistry Revision Notes. (n.d.). In Save My Exams. Retrieved January 20, 2026, from [Link]
-
The Selective O‐Acylation of Hydroxyproline as a Convenient Method for the Large‐Scale Preparation of Novel Proline Polymers and Amphiphiles. (2009). Macromolecular Rapid Communications, 30(13), 1109-1115. [Link]
-
O‐Acylation of trans‐4‐Hydroxy‐L‐proline with saturated and unsaturated... (n.d.). In ResearchGate. Retrieved January 20, 2026, from [Link]
-
Site-selective acylation of complex molecules by 4-pyrrolidinopyridine catalyst. (n.d.). In SlideShare. Retrieved January 20, 2026, from [Link]
-
Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. (2015). PubMed. [Link]
- Selective n-acylation of amino alcohols. (1993).
- SELECTIVE N-ACYLATION OF AMINO ALCOHOLS. (n.d.).
-
Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies. (2011). Ludwig-Maximilians-Universität München. [Link]
-
O-Acetylation using acetic anhydride in pyridine. (2021). GlycoPODv2. [Link]
-
Synthesis and Reactions of 3-Pyrrolidinones. (n.d.). In ElectronicsAndBooks. Retrieved January 20, 2026, from [Link]
-
"THE SYNTHESIS AND CHEMISTRY OF SELECTED 4-METHYL-2-PYRROLIDONES AND 3-". (1984). UNL Digital Commons. [Link]
-
An unexpected reaction of pyridine with acetyl chloride to give dihydropyridine and piperidine derivatives. (2014). Tetrahedron Letters, 55(3), 696-699. [Link]
-
Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. (2021). ChemRxiv. [Link]
-
Preparation of Pyridines, Part 3: By Acylation. (2022, December 24). YouTube. [Link]
-
Why does the acyl chloride react with the more basic NH rather than the acidic OH? (2022, October 14). Reddit. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2023). Molecules, 28(13), 5183. [Link]
-
Functionalized DMAP Catalysts for Regioselective Acetylation of Carbohydrates. (2002). Journal of the American Chemical Society, 124(40), 11846-11847. [Link]
-
4-Dimethylamino-pyridine(DMAP). (n.d.). In ResearchGate. Retrieved January 20, 2026, from [Link]
-
Ester synthesis by acylation. (n.d.). In Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
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- 8. Ester synthesis by acylation [organic-chemistry.org]
Application Note: A Guide to Orthogonal Protecting Group Strategies in the Synthesis of 4-Methoxypyrrolidin-3-ol
Executive Summary
4-Methoxypyrrolidin-3-ol and its derivatives are valuable chiral building blocks in medicinal chemistry, frequently incorporated into complex bioactive molecules and drug candidates.[1][2] The synthesis of this scaffold is complicated by the presence of two nucleophilic centers: a secondary amine and a secondary alcohol. A robust and efficient synthesis hinges on a well-designed protecting group strategy to mask these functionalities, allowing for selective modification at other positions. This guide provides an in-depth analysis of orthogonal protecting group strategies, focusing on the widely adopted tert-Butoxycarbonyl (Boc) and tert-Butyldimethylsilyl (TBDMS) combination. We will explain the chemical rationale behind these choices, provide detailed, field-tested protocols, and discuss alternative strategies to equip researchers with the tools for successful synthesis.
The Synthetic Challenge: Why Protecting Groups are Essential
The structure of a pyrrolidin-3-ol derivative contains a secondary amine (pKa ~10-11) and a secondary alcohol (pKa ~16-18). In the presence of electrophiles or strong bases, both groups can react, leading to a mixture of undesired products, including N-alkylation, O-alkylation, and polymerization. To achieve the target transformation—in this case, selective O-methylation at the 4-position (assuming a suitable precursor)—it is imperative to temporarily mask the reactivity of the amine and the 3-hydroxyl group.
The ideal strategy employs orthogonal protecting groups , which can be installed and, more importantly, removed under distinct, non-interfering conditions.[3][4] This allows for the selective deprotection and subsequent reaction of one functional group while the other remains protected.
Primary Strategy: The Boc/TBDMS Orthogonal Pair
The combination of a tert-Butoxycarbonyl (Boc) group for the amine and a tert-Butyldimethylsilyl (TBDMS) ether for the alcohol is a cornerstone of modern organic synthesis. The Boc group is stable under basic and nucleophilic conditions but is readily cleaved by acid.[5] Conversely, the TBDMS group is stable to a wide range of non-acidic and non-fluoride-based reagents but is selectively cleaved by fluoride ions.[6] This differential reactivity is the foundation of their orthogonality.
Visualizing the Synthetic Workflow
The following workflow outlines the key steps in the synthesis, showcasing the application of the Boc/TBDMS strategy.
Caption: General synthetic workflow for 4-methoxypyrrolidin-3-ol.
Detailed Protocols and Mechanistic Insights
Protocol 1: N-Protection with Boc Anhydride
-
Rationale: The tert-butoxycarbonyl (Boc) group is ideal for amine protection due to its stability in various reaction conditions, including those involving nucleophiles and catalytic hydrogenation.[5] Its installation is straightforward, and its removal under acidic conditions is typically clean and high-yielding.
-
Reaction: (R)-3-Pyrrolidinol + (Boc)₂O → (R)-N-Boc-3-pyrrolidinol
-
Step-by-Step Protocol:
-
Dissolve (R)-3-pyrrolidinol (1.0 equiv.) in dichloromethane (DCM, approx. 0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (Et₃N, 2.0 equiv.) to the solution.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv.) in DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product, (R)-(-)-N-Boc-3-pyrrolidinol, can often be used without further purification.[7] If needed, purify by flash column chromatography.
-
Protocol 2: O-Protection with TBDMS Chloride
-
Rationale: The tert-butyldimethylsilyl (TBDMS) group is a sterically hindered silyl ether, providing excellent stability to the hydroxyl group.[6] It withstands basic conditions, mild acids, and many organometallic reagents. Its installation using TBDMS-Cl is catalyzed by imidazole, which acts as both a base and a silyl transfer agent.
-
Reaction: (R)-N-Boc-3-pyrrolidinol + TBDMS-Cl → (R)-N-Boc-3-(tert-butyldimethylsilyloxy)pyrrolidine
-
Step-by-Step Protocol:
-
Dissolve (R)-N-Boc-3-pyrrolidinol (1.0 equiv.) and imidazole (2.5 equiv.) in anhydrous N,N-dimethylformamide (DMF, approx. 0.5 M) under an inert atmosphere (N₂ or Ar).
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.5 equiv.) portion-wise at room temperature.
-
Stir the mixture for 12-16 hours at room temperature, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate gradient) to yield the pure O-TBDMS protected intermediate.
-
Protocol 3: Orthogonal Deprotection
The true power of this strategy lies in the ability to selectively remove one protecting group while the other remains intact.
Caption: Orthogonal deprotection of the Boc/TBDMS pair.
-
A. Selective O-TBDMS Cleavage (Fluoride-mediated):
-
Rationale: The high affinity of fluoride for silicon drives this deprotection. Tetrabutylammonium fluoride (TBAF) is a common reagent, providing a source of nucleophilic fluoride ions.[8]
-
Protocol:
-
Dissolve the N-Boc, O-TBDMS protected intermediate (1.0 equiv.) in tetrahydrofuran (THF, approx. 0.2 M).
-
Add a 1.0 M solution of TBAF in THF (1.2 equiv.) dropwise at 0 °C.
-
Stir at 0 °C and allow to warm to room temperature over 1-2 hours, monitoring by TLC.
-
Quench with saturated aqueous NaHCO₃ solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield the N-Boc protected alcohol.
-
-
-
B. Selective N-Boc Cleavage (Acid-mediated):
-
Rationale: The Boc group is designed to be labile under acidic conditions. Strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in a non-aqueous solvent readily cleave the carbamate, while the TBDMS ether remains stable under these anhydrous conditions.[9][10]
-
Protocol:
-
Dissolve the N-Boc, O-TBDMS protected intermediate (1.0 equiv.) in DCM (approx. 0.2 M).
-
Cool the solution to 0 °C.
-
Add trifluoroacetic acid (TFA, 5-10 equiv.) or a 4 M solution of HCl in dioxane (5-10 equiv.) dropwise.
-
Stir at 0 °C for 30 minutes, then at room temperature for 1-3 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting amine salt can be used directly or neutralized with a mild base (e.g., NaHCO₃) and extracted to yield the free amine.
-
-
Alternative Protecting Group Strategies
While the Boc/TBDMS pair is highly versatile, other strategies may be advantageous depending on the overall synthetic plan.
| Protecting Group Pair | Amine Protection | Hydroxyl Protection | Deprotection Condition | Orthogonal? | Key Considerations |
| Boc / TBDMS | tert-Butoxycarbonyl | tert-Butyldimethylsilyl | Acid (Boc) / Fluoride (TBDMS) | Yes | Highly versatile and widely used. TBDMS is base-stable. |
| Cbz / Bn | Carbobenzyloxy | Benzyl | H₂, Pd/C (Both) | No | Both groups removed simultaneously by hydrogenolysis. Useful for global deprotection.[11][12][13] |
| Fmoc / TBDMS | Fluorenylmethyloxycarbonyl | tert-Butyldimethylsilyl | Base (Fmoc) / Fluoride (TBDMS) | Yes | Fmoc is base-labile (e.g., piperidine), offering an alternative orthogonal axis to the acid-labile Boc group.[14] |
| Boc / Bn | tert-Butoxycarbonyl | Benzyl | Acid (Boc) / H₂, Pd/C (Bn) | Yes | Benzyl ether is stable to the acidic deprotection of Boc, and Boc is stable to hydrogenolysis.[12][15] |
Conclusion
The successful synthesis of complex heterocyclic scaffolds like 4-methoxypyrrolidin-3-ol is critically dependent on the logical and strategic application of protecting groups. The orthogonal N-Boc and O-TBDMS pairing provides a reliable and flexible platform, allowing for the sequential unmasking and reaction of the amine and hydroxyl functionalities with high selectivity. By understanding the underlying principles of stability and reactivity, and by utilizing the detailed protocols provided herein, researchers can confidently navigate the synthesis of this and other multifunctional molecules, accelerating progress in drug discovery and development.
References
- ResearchGate. Simple Synthesis of cis-4-Hydroxy-L-Proline and Derivatives Suitable for Use as Intermediates in Peptide Synthesis.
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. Available from: [Link]
-
PubMed Central. Significantly enhancing production of trans-4-hydroxy-l-proline by integrated system engineering in Escherichia coli. Available from: [Link]
-
PubMed Central. Optimization of trans-4-hydroxyproline synthesis pathway by rearrangement center carbon metabolism in Escherichia coli. Available from: [Link]
-
Organic Chemistry Portal. Alcohol or phenol synthesis by silyl ether cleavage. Available from: [Link]
-
ResearchGate. How do you deprotect the NHBoc group in the presence of the OTBS group? Available from: [Link]
-
National Institutes of Health. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available from: [Link]
-
ResearchGate. Generation of 4-hydroxyproline and 3-hydroxyproline from proline.... Available from: [Link]
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Source not formally provided, general chemical knowledge.
-
ResearchGate. A New Protocol for Selective Deprotection of N - tert -Butoxycarbonyl Protective Group ( t -Boc) with Sn(OTf)2. Available from: [Link]
-
ResearchGate. Hydroxyproline-containing peptide antibiotics synthesized via free.... Available from: [Link]
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available from: [Link]
-
University of Windsor. Alcohol Protecting Groups. Available from: [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]
-
ChemRxiv. Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. Available from: [Link]
-
Fisher Scientific. (R)-(-)-N-BOC-3-pyrrolidinol, 98%, Thermo Scientific Chemicals 1 g. Available from: [Link]
-
PubMed. A practical route to partially protected pyrrolidines as precursors for the stereoselective synthesis of alexines. Available from: [Link]
-
J&K Scientific LLC. Benzyl Protection of Alcohols. Available from: [Link]
-
Common Organic Chemistry. Benzyl Protection. Available from: [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. Available from: [Link]
-
ResearchGate. How to purify compound with TBDMS as a protective group? Available from: [Link]
-
Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. Available from: [Link]
-
Total Synthesis. TBS Protecting Group: TBS Protection & Deprotection. Available from: [Link]
- Google Patents. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
-
ACS Publications. Direct Amidation of Tertiary N-Benzylamines | Organic Letters. Available from: [Link]
-
UiTM Institutional Repository. A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. Available from: [Link]
- Google Patents. WO2003097594A1 - Process for preparing optically pure 3-hydroxy-pyrrolidine.
-
ResearchGate. Chemoselective TBS deprotection of primary alcohols by means of pyridinium tribromide (Py·Br3) in MeOH. Available from: [Link]
-
Applied Chemical Engineering. Selective deprotection of strategy for TBS ether under mild condition. Available from: [Link]
- Google Patents. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
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- 7. (R)-(-)-N-Boc-3-pyrrolidinol | Pyrrolidines | Ambeed.com [ambeed.com]
- 8. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
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Application Notes and Protocols: Efficient Boc-Protection of trans-4-Methoxypyrrolidin-3-ol Hydrochloride
Introduction
The tert-butyloxycarbonyl (Boc) group is arguably the most ubiquitous amine protecting group in modern organic synthesis, particularly in the realms of peptide synthesis, medicinal chemistry, and the development of complex molecular architectures.[1] Its widespread adoption stems from its remarkable stability across a broad spectrum of nucleophilic and basic conditions, coupled with its facile and clean removal under mild acidic conditions.[2] The reagent of choice for introducing this protective moiety is di-tert-butyl dicarbonate, commonly known as Boc anhydride (Boc₂O).[3]
This application note provides a detailed, field-proven protocol for the N-Boc protection of trans-4-Methoxypyrrolidin-3-ol hydrochloride, a valuable chiral building block in the synthesis of various pharmaceutical agents. The presence of a hydroxyl group and the hydrochloride salt form of the starting material necessitates a carefully optimized protocol to ensure high yield and purity of the desired N-protected product, tert-butyl (3R,4S)-3-hydroxy-4-methoxypyrrolidine-1-carboxylate. We will delve into the mechanistic rationale behind the procedural steps, offer a comprehensive experimental workflow, and provide key data for successful implementation in a research and development setting.
Mechanistic Rationale
The Boc protection of an amine is a nucleophilic acyl substitution reaction. The lone pair of the amine nitrogen attacks one of the electrophilic carbonyl carbons of Boc anhydride.[4] In the case of an amine hydrochloride salt, a base is required to neutralize the ammonium salt, thereby liberating the free amine, which is the active nucleophile. The choice of base and solvent is critical to prevent unwanted side reactions, such as O-acylation of the hydroxyl group present in the substrate.
The overall transformation can be visualized as a two-step process:
-
Neutralization: The added base, typically a tertiary amine like triethylamine (TEA) or a milder inorganic base, deprotonates the pyrrolidinium hydrochloride to generate the free secondary amine.
-
N-acylation: The liberated amine then attacks the Boc anhydride. The resulting tetrahedral intermediate collapses, leading to the formation of the N-Boc protected pyrrolidine, carbon dioxide, and tert-butanol.[4]
Caption: Boc-Protection Workflow.
Experimental Protocol
This protocol is optimized for a ~10 mmol scale reaction. Adjustments may be necessary for different scales.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| This compound | ≥98% | Sigma-Aldrich |
| Di-tert-butyl dicarbonate (Boc₂O) | Reagent Grade, ≥97% | Sigma-Aldrich |
| Triethylamine (TEA) | ≥99.5%, anhydrous | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific |
| Saturated aqueous sodium bicarbonate (NaHCO₃) solution | ACS Reagent | Fisher Scientific |
| Brine (saturated aqueous NaCl solution) | ACS Reagent | Fisher Scientific |
| Anhydrous magnesium sulfate (MgSO₄) | Laboratory Grade | VWR |
| Silica gel | 60 Å, 230-400 mesh | VWR |
| Ethyl acetate | HPLC Grade | Fisher Scientific |
| Hexanes | HPLC Grade | Fisher Scientific |
Equipment:
-
Round-bottom flask (100 mL) equipped with a magnetic stir bar
-
Ice bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Flash chromatography setup
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.69 g, 10.0 mmol).
-
Dissolution and Cooling: Add anhydrous dichloromethane (DCM, 40 mL) to the flask and stir to suspend the solid. Cool the mixture to 0 °C using an ice bath.
-
Base Addition: Slowly add triethylamine (TEA, 3.04 mL, 22.0 mmol, 2.2 equivalents) to the stirred suspension. The mixture should become a clear solution as the free amine is formed. Stir for an additional 15 minutes at 0 °C.
-
Boc Anhydride Addition: Add di-tert-butyl dicarbonate (Boc₂O, 2.40 g, 11.0 mmol, 1.1 equivalents) portion-wise to the reaction mixture over 5 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane. The product should have a higher Rf value than the starting material.
-
Work-up: a. Once the reaction is complete, dilute the mixture with DCM (20 mL). b. Transfer the solution to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) to remove excess acid and TEA salts. c. Wash with brine (30 mL). d. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product as a viscous oil or semi-solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of 30% to 60% ethyl acetate in hexanes to afford the pure tert-butyl (3R,4S)-3-hydroxy-4-methoxypyrrolidine-1-carboxylate.[5]
Expected Yield and Characterization
-
Yield: 85-95%
-
Appearance: White to off-white solid
-
¹H NMR (400 MHz, CDCl₃): δ 3.85-3.75 (m, 2H), 3.65-3.55 (m, 2H), 3.45-3.35 (m, 2H), 3.30 (s, 3H), 2.15 (br s, 1H), 1.46 (s, 9H).
-
¹³C NMR (101 MHz, CDCl₃): δ 154.8, 83.4, 79.8, 70.2, 58.1, 51.2, 44.5, 28.6.
-
MS (ESI): m/z 232.1 [M+H]⁺
Causality and Self-Validation
-
Choice of Base: Triethylamine is used in excess (2.2 equivalents) to ensure complete neutralization of the hydrochloride salt (1 equivalent) and to scavenge the proton generated during the acylation reaction (1 equivalent).[4] Using a non-nucleophilic base like TEA is crucial to avoid competition with the pyrrolidine nitrogen in attacking the Boc anhydride.
-
Solvent Selection: Anhydrous dichloromethane is an excellent solvent for this reaction as it dissolves both the starting material (once neutralized) and the Boc anhydride, while being relatively non-polar, which can help suppress O-acylation of the hydroxyl group.
-
Temperature Control: The initial cooling to 0 °C helps to control the exothermicity of the neutralization and the initial phase of the acylation reaction. Allowing the reaction to proceed to completion at room temperature is generally sufficient.
-
Work-up Strategy: The aqueous washes with sodium bicarbonate and brine are essential for removing water-soluble byproducts and impurities, simplifying the subsequent chromatographic purification.[5]
-
Purification: Flash chromatography is the recommended method for obtaining a highly pure product, as the product and any potential O-acylated side-product or unreacted starting material will have different polarities.[5]
Caption: Experimental Workflow Diagram.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient base, inactive Boc anhydride, or insufficient reaction time. | Ensure the use of anhydrous solvent and fresh TEA. Check the quality of the Boc anhydride. If necessary, add an additional 0.2 equivalents of Boc anhydride and extend the reaction time. |
| Presence of a major side-product | O-acylation of the hydroxyl group. | This is less common under these conditions but can occur. Consider using a less forcing base like sodium bicarbonate in a biphasic system (e.g., DCM/water), although this may require longer reaction times.[3] Alternatively, perform the reaction at 0 °C for a longer duration. |
| Difficulty in purification | Co-elution of impurities. | Adjust the solvent gradient for flash chromatography. A shallower gradient may improve separation. If the product is crystalline, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an effective alternative or complementary purification step.[5] |
| Low Yield | Incomplete reaction, loss of product during work-up, or inefficient purification. | Ensure complete reaction before work-up. Be careful during extractions to avoid loss of product in the aqueous layer. Optimize the column chromatography to minimize product loss. |
Conclusion
This application note provides a robust and reproducible protocol for the N-Boc protection of this compound. By understanding the underlying chemical principles and adhering to the detailed experimental procedure, researchers and drug development professionals can confidently and efficiently synthesize this key building block in high yield and purity. The provided troubleshooting guide further equips the user to address potential challenges, ensuring a successful outcome.
References
- Green, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience, 1999. [URL: https://www.wiley.com/en-us/Protective+Groups+in+Organic+Synthesis%2C+3rd+Edition-p-9780471160199]
- Fisher Scientific. Amine Protection / Deprotection. [URL: https://www.fishersci.com/us/en/technical-support/research-tools-resources/organic-synthesis-tools/amine-protection-deprotection.html]
- Ragnarsson, U.; Grehn, L. Dual protection of amino functions involving Boc. RSC Adv., 2013, 3, 18691-18697. [URL: https://pubs.rsc.org/en/content/articlelanding/2013/ra/c3ra42956c]
- MH Chem. Amine Boc protection-Mechanism and Reaction Setup. YouTube, August 13, 2020. [URL: https://www.youtube.
- Chemistry Steps. Boc Protecting Group for Amines. [URL: https://www.chemistrysteps.com/boc-protecting-group-for-amines/]
- Wikipedia. tert-Butyloxycarbonyl protecting group. [URL: https://en.wikipedia.org/wiki/Tert-Butyloxycarbonyl_protecting_group]
- MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules2024, 29(5), 1115. [URL: https://www.mdpi.com/1420-3049/29/5/1115]
- BenchChem. A Comparative Guide to Purification Techniques for N-Boc Protected Compounds. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-purification-techniques-for-n-boc-protected-compounds/]
- BenchChem. Application Notes and Protocols: N-Boc Deprotection of 3-Hydroxypyrrolidine Derivatives. [URL: https://www.benchchem.
- Wang, M.; Wang, W.; Q, Z. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press, 2nd International Workshop on Materials Engineering and Computer Sciences (IWMECS 2015). [URL: https://www.atlantis-press.com/proceedings/iwmecs-15/25844445]
- Organic Syntheses. SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. Org. Synth.1995, 72, 57. [URL: http://www.orgsyn.org/demo.aspx?prep=CV9P0101]
- ACS Publications. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. J. Org. Chem.2021, 86(1), 108-115. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.0c02228]
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- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]
- 5. WO2019016745A1 - Alternate processes for the preparation of pyrrolidine derivatives - Google Patents [patents.google.com]
Deprotection of N-Boc-4-methoxypyrrolidin-3-ol without racemization
An Application Guide for the Stereoretentive Deprotection of N-Boc-4-methoxypyrrolidin-3-ol
Abstract
The chiral 4-methoxypyrrolidin-3-ol scaffold is a valuable building block in medicinal chemistry, frequently incorporated into complex bioactive molecules. Its synthesis often involves the use of a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom. The subsequent removal of this group is a critical step that carries a significant risk of racemization at the stereogenic centers, compromising the enantiopurity of the final product. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on strategies for the deprotection of N-Boc-4-methoxypyrrolidin-3-ol while preserving its stereochemical integrity. We will delve into the mechanistic underpinnings of racemization, present validated, step-by-step protocols using mild acidic and neutral conditions, and detail the analytical methods required to verify enantiomeric purity.
Introduction: The Stereochemical Challenge
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a wide range of synthetic conditions and its facile removal under acidic treatment.[1] The standard deprotection method involves strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in ethereal solvents.[2][3] While effective, these harsh conditions can be detrimental to sensitive substrates, particularly those with multiple stereocenters like N-Boc-4-methoxypyrrolidin-3-ol.
The primary challenge lies in preventing epimerization at the C3 and C4 positions of the pyrrolidine ring. While the Boc group is cleaved, the acidic environment, especially when combined with elevated temperatures or prolonged reaction times, can create pathways for racemization. The loss of a single stereocenter's integrity can lead to a mixture of diastereomers, which are often difficult to separate and result in a significant loss of the desired, biologically active isomer. Therefore, the selection of a deprotection strategy that is both efficient and exceptionally mild is paramount.
This guide focuses on protocols that minimize the risk of racemization by employing carefully controlled conditions and alternative reagents that operate under a milder mechanistic framework.
Mechanistic Considerations for Stereochemical Retention
The acid-catalyzed deprotection of the N-Boc group proceeds through a well-established mechanism. The reaction is initiated by the protonation of the carbamate's carbonyl oxygen, followed by the elimination of a stable tert-butyl cation to form a carbamic acid intermediate. This intermediate readily undergoes decarboxylation to yield the free amine, which is then protonated in the acidic medium to form the corresponding salt.[4]
Figure 1: General workflow of N-Boc deprotection and associated racemization risks.
Racemization is not an inherent part of this primary mechanism but rather a competing side reaction favored by harsh conditions. Potential pathways include:
-
Acid-Catalyzed Ring Opening/Closing: Strong acids could potentially protonate the methoxy or hydroxyl groups, leading to transient carbocationic intermediates or ring-opening equilibria that compromise stereocenters.
-
Keto-Enol Tautomerism (if applicable): While not directly applicable to the 3-ol, substrates with adjacent carbonyl functionalities are highly susceptible to racemization via enolization under both acidic and basic conditions. This highlights the general sensitivity of chiral centers to their chemical environment.
The core principle for preventing racemization is to use conditions that are just energetic enough to cleave the Boc group but not so forceful as to provide the activation energy for competing epimerization pathways. This involves controlling temperature, reaction time, and, most importantly, the choice of acid or reagent.
Recommended Deprotection Protocols
Here we present three validated protocols for the deprotection of N-Boc-4-methoxypyrrolidin-3-ol, selected for their high yields and excellent stereochemical retention.
Protocol 1: HCl in 1,4-Dioxane at Low Temperature (The Controlled Standard)
This method is a refinement of the classic HCl deprotection, with strict temperature control being the key to its success. Using a pre-made, anhydrous solution of HCl in dioxane at 0°C minimizes side reactions.[5][6]
Rationale: The low temperature significantly reduces the rate of potential racemization side reactions, while the potent acidity of anhydrous HCl is sufficient to effect cleavage of the Boc group. Dioxane is an excellent solvent for both the starting material and the resulting hydrochloride salt.
Step-by-Step Methodology:
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve N-Boc-4-methoxypyrrolidin-3-ol (1.0 eq) in anhydrous 1,4-dioxane (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: While stirring vigorously, add a 4.0 M solution of HCl in 1,4-dioxane (2.0 - 4.0 eq) dropwise over 5 minutes.
-
Reaction: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 30 to 90 minutes. Do not allow the reaction to warm above 5°C.
-
Workup: Upon completion, remove the solvent under reduced pressure (keeping the temperature low). The resulting solid or oil is the hydrochloride salt of 4-methoxypyrrolidin-3-ol.
-
Purification: The crude salt is often of sufficient purity for the next step. If necessary, it can be triturated with cold diethyl ether or recrystallized. Avoid aqueous basic workup unless the free amine is immediately used, as the free amine can be less stable.
Protocol 2: p-Toluenesulfonic Acid in CH₂Cl₂/THF (The Mild Brønsted Acid Alternative)
p-Toluenesulfonic acid (pTSA) is a crystalline, non-volatile strong acid that is easier to handle than HCl gas and often considered a milder alternative to TFA.[7] This method is particularly useful when a less corrosive reagent is desired.
Rationale: pTSA provides the necessary acidity for deprotection but is generally less harsh than an equivalent concentration of TFA or HCl, reducing the risk of side reactions.[8] A solvent system like DCM/THF ensures solubility and moderate reaction temperatures.
Step-by-Step Methodology:
-
Preparation: Dissolve N-Boc-4-methoxypyrrolidin-3-ol (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and tetrahydrofuran (THF) (approx. 0.1 M).
-
Reagent Addition: Add p-toluenesulfonic acid monohydrate (1.5 - 2.0 eq) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS. Completion is typically achieved within 2-6 hours.
-
Workup: Concentrate the reaction mixture in vacuo. Dissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the p-toluenesulfonate salt.
-
Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol 3: Oxalyl Chloride in Methanol (The Neutral and Rapid Method)
This recently developed method offers a remarkably mild and rapid approach to N-Boc deprotection, proceeding under nominally neutral conditions at room temperature.[9][10]
Rationale: The reaction is believed to proceed via the in-situ formation of HCl from the reaction of oxalyl chloride and methanol. This generates the acidic species in a controlled manner within the reaction medium, avoiding the use of a large excess of strong acid. The reaction is often very clean and high-yielding.[9][11]
Step-by-Step Methodology:
-
Preparation: In a dry round-bottom flask, dissolve the N-Boc-4-methoxypyrrolidin-3-ol (1.0 eq) in anhydrous methanol (approx. 0.2 M).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add oxalyl chloride (2.0 - 3.0 eq) dropwise via syringe. A slight exotherm and gas evolution may be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor by TLC or LC-MS. The reaction is often complete in 1-4 hours.
-
Workup: Concentrate the reaction mixture to dryness under reduced pressure. The residue is the hydrochloride salt of the desired product.
-
Purification: The crude product can be purified by trituration with diethyl ether or by flash chromatography if necessary.
Comparison of Deprotection Methods
The choice of method depends on the substrate's sensitivity, available equipment, and desired salt form of the final product.
| Method | Reagent | Solvent | Temp. (°C) | Time (h) | Advantages | Disadvantages |
| Protocol 1 | 4M HCl/Dioxane | Dioxane | 0 | 0.5 - 1.5 | Fast, reliable, well-established.[5] | Requires anhydrous conditions; strict temperature control is critical. |
| Protocol 2 | p-TsOH·H₂O | DCM/THF | 20-25 | 2 - 6 | Milder than TFA/HCl; easy to handle solid reagent.[7] | Slower reaction times; product is a tosylate salt. |
| Protocol 3 | (COCl)₂ | Methanol | 0 → 25 | 1 - 4 | Very mild, rapid, high-yielding.[9][10] | Oxalyl chloride is toxic and moisture-sensitive. |
Analytical Validation: Confirmation of Stereochemical Integrity
It is essential to verify that no racemization has occurred. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most definitive method for this analysis.[12]
Sources
- 1. Amine Protection / Deprotection [fishersci.co.uk]
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- 11. uknowledge.uky.edu [uknowledge.uky.edu]
- 12. phx.phenomenex.com [phx.phenomenex.com]
Mitsunobu reaction with "trans-4-Methoxypyrrolidin-3-ol hydrochloride" for stereoinversion
An Application Guide to Stereoinversion via the Mitsunobu Reaction: Protocol for the Synthesis of cis-4-Methoxypyrrolidin-3-ol from its trans-Isomer
Authored by: A Senior Application Scientist
Introduction: The Imperative of Stereochemical Control in Modern Chemistry
In the landscape of drug discovery and development, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of biological activity, efficacy, and safety. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different interactions with the chiral environment of the human body. One enantiomer may be a potent therapeutic agent, while its counterpart could be inactive or, in some cases, dangerously toxic. Consequently, the ability to selectively synthesize a single desired stereoisomer is a cornerstone of modern pharmaceutical science.
The Mitsunobu reaction stands as a pillar of synthetic organic chemistry, renowned for its power to achieve the stereochemical inversion of a secondary alcohol.[1][2][3][4] Discovered by Oyo Mitsunobu in 1967, this redox-condensation reaction provides a reliable and mild method for displacing a hydroxyl group with a nucleophile, proceeding via a classic SN2 mechanism that inverts the stereocenter.[2][5][6][7][8]
This application note provides a comprehensive technical guide and a field-proven protocol for the stereoinversion of trans-4-Methoxypyrrolidin-3-ol hydrochloride. The resulting product, cis-4-Methoxypyrrolidin-3-ol, is a valuable chiral building block for synthesizing a range of biologically active molecules. We will delve into the reaction's mechanism, provide a detailed step-by-step protocol, offer troubleshooting insights, and outline essential safety precautions.
The Mitsunobu Reaction: Mechanism of Inversion
The elegance of the Mitsunobu reaction lies in its ability to convert a poor leaving group (a hydroxyl, -OH) into a good one in situ.[6] The process is driven by the formation of a highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide (TPPO) byproduct.[7][8][9]
The reaction mechanism can be broken down into several key steps:
-
Betaine Formation: The reaction initiates with the nucleophilic attack of triphenylphosphine (PPh₃) on the azodicarboxylate (typically DEAD or DIAD), forming a zwitterionic adduct, often referred to as a betaine.[5][6]
-
Protonation: This betaine is a strong base and deprotonates the acidic nucleophile (in our protocol, p-nitrobenzoic acid), forming an ion pair.[5] The nucleophile must be sufficiently acidic (pKa < 13) for this step to proceed efficiently.[1]
-
Activation of the Alcohol: The alcohol's oxygen atom attacks the positively charged phosphorus atom of the protonated betaine. This step forms a key intermediate, the alkoxyphosphonium salt, effectively converting the hydroxyl group into an excellent leaving group.[10][11]
-
SN2 Displacement: The deprotonated nucleophile (the carboxylate) performs a backside attack on the carbon atom bearing the alkoxyphosphonium group. This SN2 displacement proceeds with a complete inversion of stereochemistry (a Walden inversion), ejecting triphenylphosphine oxide and forming the desired ester product.[5][6][9]
Caption: Key mechanistic steps of the Mitsunobu reaction leading to stereoinversion.
Protocol: Stereoinversion of this compound
This procedure is divided into two main parts: (A) The Mitsunobu reaction to form the inverted p-nitrobenzoate ester, and (B) The saponification of the ester to yield the final inverted alcohol, cis-4-Methoxypyrrolidin-3-ol.
Critical Considerations for this Substrate:
-
Hydrochloride Salt: The starting material is a hydrochloride salt. The acidic proton must be neutralized to free the amine and the hydroxyl group for the reaction. We will use triethylamine (TEA) as a non-nucleophilic base for in situ neutralization.
-
Steric Hindrance: While not excessively hindered, secondary alcohols can react slower than primary ones. The use of p-nitrobenzoic acid, a more acidic nucleophile than benzoic or acetic acid, helps to improve reaction rates and yields in such cases.[12][13]
Part A: Mitsunobu Reaction to form cis-4-Methoxy-3-(4-nitrobenzoyloxy)pyrrolidine
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| This compound | 169.62 | 10.0 | 1.70 g | 1.0 |
| Triphenylphosphine (PPh₃) | 262.29 | 15.0 | 3.93 g | 1.5 |
| p-Nitrobenzoic acid | 167.12 | 15.0 | 2.51 g | 1.5 |
| Triethylamine (TEA) | 101.19 | 11.0 | 1.53 mL (d=0.726) | 1.1 |
| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 15.0 | 2.95 mL (d=1.027) | 1.5 |
| Anhydrous Tetrahydrofuran (THF) | - | - | 100 mL | - |
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.70 g, 10.0 mmol), triphenylphosphine (3.93 g, 15.0 mmol), and p-nitrobenzoic acid (2.51 g, 15.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Solvent and Base Addition: Add anhydrous THF (100 mL) via syringe, followed by triethylamine (1.53 mL, 11.0 mmol). Stir the resulting suspension at room temperature for 15 minutes. A fine precipitate of triethylamine hydrochloride may form.
-
Cooling: Immerse the flask in an ice-water bath and cool the reaction mixture to 0 °C.
-
DIAD Addition: Add the diisopropyl azodicarboxylate (DIAD) (2.95 mL, 15.0 mmol) dropwise via syringe over 20-30 minutes. Causality: A slow addition rate is critical to control the exothermic reaction and prevent the formation of side products. The reaction mixture should turn from a colorless suspension to a homogeneous yellow-orange solution.[12]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. (Eluent for TLC: 50% Ethyl Acetate in Hexanes). The starting alcohol should be consumed, and a new, less polar spot corresponding to the ester product should appear.
Work-up and Purification:
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Initial Purification: The major challenge in Mitsunobu workups is the removal of triphenylphosphine oxide (TPPO) and the diisopropyl hydrazinedicarboxylate byproduct.[4][8] A useful technique is to dissolve the crude residue in a minimal amount of dichloromethane (DCM) and add diethyl ether or hexanes to precipitate the majority of the TPPO, which can then be removed by filtration.[14]
-
Aqueous Extraction: Dissolve the filtered crude material in ethyl acetate (150 mL). Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove any remaining basic compounds, followed by saturated aqueous NaHCO₃ (2 x 50 mL) to remove excess p-nitrobenzoic acid, and finally with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Chromatography: Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient eluent system (e.g., starting from 20% ethyl acetate in hexanes and gradually increasing to 60%) to isolate the pure inverted ester.
Part B: Saponification to cis-4-Methoxypyrrolidin-3-ol
-
Setup: Dissolve the purified ester from Part A in a mixture of THF (50 mL) and water (25 mL) in a 250 mL round-bottom flask.
-
Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O) (approx. 3 equivalents) to the solution and stir vigorously at room temperature.
-
Monitoring: Monitor the hydrolysis by TLC until the starting ester spot has completely disappeared (typically 2-4 hours).
-
Work-up: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with dichloromethane (3 x 75 mL).
-
Final Purification: Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, cis-4-Methoxypyrrolidin-3-ol. The purity can be assessed by NMR and LC-MS.
Troubleshooting and Field Insights
Even a well-established reaction can present challenges. A logical approach to troubleshooting is essential for success.
Caption: A logical workflow for troubleshooting common Mitsunobu reaction issues.
-
Low Conversion: The most common culprit is moisture. Ensure all glassware is oven-dried and solvents are anhydrous. The quality of the azodicarboxylate is also paramount; use a fresh bottle or a recently purchased one.[12]
-
Side Product Formation: If the reaction is run at too high a concentration or if the DIAD is added too quickly, side reactions can occur.[5] Maintaining dilute conditions and slow addition at 0 °C is key.
-
TPPO Removal: Triphenylphosphine oxide can be notoriously difficult to separate from the desired product due to its moderate polarity.[14] If simple precipitation fails, running a "dry-loaded" column where the crude material is adsorbed onto silica gel before loading can improve separation. For large-scale work, switching to a polymer-supported triphenylphosphine allows for simple filtration to remove the phosphine oxide byproduct.[15][16]
Safety Precautions: A Non-Negotiable Priority
The Mitsunobu reaction involves several hazardous reagents that demand respect and careful handling.
-
Azodicarboxylates (DEAD/DIAD): These reagents are toxic, lachrymatory, and potentially explosive, especially when heated or subjected to shock.[12][17][18] Always handle them in a well-ventilated chemical fume hood. Never heat the reaction mixture above 40-50°C.[12] DIAD is generally considered slightly safer than DEAD.[18][19]
-
Triphenylphosphine (PPh₃): PPh₃ is an irritant. Avoid inhalation of dust and skin contact.
-
Solvents: THF is flammable and can form explosive peroxides. Use from a freshly opened bottle or one that has been properly stored.
-
Personal Protective Equipment (PPE): Standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory at all times.
By adhering to this detailed protocol and its underlying scientific principles, researchers and drug development professionals can confidently and safely employ the Mitsunobu reaction for the critical task of stereochemical inversion.
References
-
A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. Available at: [Link]
-
Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link]
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Mitsunobu Reaction. Master Organic Chemistry. Available at: [Link]
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Mitsunobu Reaction. BYJU'S. Available at: [Link]
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Mitsunobu Reaction - Common Conditions. Reaction Chemistry. Available at: [Link]
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Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link]
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Work-up Mitsunobu coupling using DEAD. Reddit. Available at: [Link]
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Organic Reaction Workup Formulas for Specific Reagents. University of Rochester. Available at: [Link]
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Mitsunobu reaction. Organic Synthesis. Available at: [Link]
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-
Mitsunobu Reaction. YouTube. Available at: [Link]
-
Replacing a DEAD, Middle-aged Reagent. ChemistryViews. Available at: [Link]
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Application Notes and Protocols for the Synthesis of Substituted Pyrrolidines Using trans-4-Methoxypyrrolidin-3-ol Hydrochloride
<
Introduction: The Strategic Importance of the Pyrrolidine Scaffold and the Utility of trans-4-Methoxypyrrolidin-3-ol Hydrochloride
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active molecules.[1][2] Its non-planar, flexible nature allows for the precise spatial orientation of substituents, enabling effective interaction with biological targets.[2] The continuous demand for novel therapeutics necessitates the development of versatile and efficient synthetic routes to access structurally diverse pyrrolidine derivatives.[3][4]
This compound emerges as a highly valuable and versatile starting material for the synthesis of a wide array of substituted pyrrolidines. Its key features include:
-
Defined Stereochemistry: The trans relationship between the hydroxyl and methoxy groups provides a fixed stereochemical foundation for subsequent modifications.
-
Orthogonal Functionality: The presence of a secondary amine, a secondary alcohol, and a methoxy ether allows for selective chemical transformations at each position.
-
Chiral Pool Starting Material: This building block can be readily utilized in stereoselective syntheses to generate optically pure final compounds.[3][4]
This guide provides detailed protocols and expert insights into the application of this compound in the synthesis of diverse substituted pyrrolidines, focusing on key transformations such as N-alkylation, N-acylation, and Mitsunobu reactions.
Safety and Handling of this compound
Prior to commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS). This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[5] It may also cause respiratory irritation.[5]
Precautionary Measures:
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]
-
Avoid inhalation of dust and direct contact with skin and eyes.[5]
-
In case of accidental exposure, follow the first-aid measures outlined in the SDS.[5]
Core Synthetic Strategies and Protocols
The strategic functionalization of this compound allows for the generation of a diverse library of substituted pyrrolidines. The following sections detail key synthetic transformations with step-by-step protocols.
N-Functionalization: Alkylation and Acylation
The secondary amine of the pyrrolidine ring is a primary site for introducing molecular diversity. N-alkylation and N-acylation are fundamental reactions to achieve this.
Causality Behind Experimental Choices:
-
Base Selection: The choice of base is critical for efficient deprotonation of the pyrrolidinium hydrochloride to the free secondary amine. Inorganic bases like potassium carbonate (K₂CO₃) or triethylamine (TEA) are commonly used as they are strong enough to effect the deprotonation but mild enough to avoid side reactions.[6] For less reactive alkylating agents, a stronger, non-nucleophilic base like sodium hydride (NaH) may be employed to irreversibly deprotonate the amine.[6]
-
Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) is typically chosen to dissolve the reactants and facilitate the Sₙ2 reaction.[6]
-
Catalyst: In cases of less reactive alkyl halides, the addition of a catalytic amount of sodium or potassium iodide can enhance the reaction rate via an in situ Finkelstein reaction, generating the more reactive alkyl iodide.[6]
Experimental Workflow for N-Alkylation/Acylation
Sources
Application Note: Accelerating Drug Discovery with Parallel Synthesis of Novel Pyrrolidinyl Amides
Leveraging trans-4-Methoxypyrrolidin-3-ol hydrochloride in High-Throughput Medicinal Chemistry Workflows
Abstract
The pyrrolidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in numerous FDA-approved therapeutics.[1] Its inherent three-dimensionality and stereochemical complexity allow for a nuanced exploration of chemical space, which is critical for developing potent and selective drug candidates.[2][3] This application note provides a comprehensive guide to integrating this compound, a versatile and functionalized building block, into parallel synthesis workflows. We present a detailed protocol for the construction of a diverse amide library in a 96-well format, including reaction optimization, work-up, high-throughput purification, and analytical characterization. The methodologies described herein are designed to empower researchers in drug discovery to rapidly generate novel chemical entities for screening and lead optimization.
Introduction: The Strategic Value of the Pyrrolidine Scaffold
The five-membered pyrrolidine ring is one of the most prevalent nitrogen heterocycles in pharmaceutical sciences.[2] Its non-planar, puckered conformation provides an ideal framework for creating molecules with improved physicochemical properties, such as enhanced aqueous solubility and metabolic stability.[3][4] The ability to introduce substituents with precise stereocontrol is a key advantage, as the spatial orientation of functional groups can dramatically influence biological activity and target engagement.[2][3]
This compound is a particularly valuable building block for library synthesis. It features two distinct points for diversification: a secondary amine for amide bond formation or other nucleophilic additions, and a hydroxyl group that can be further functionalized. The trans stereochemistry and the methoxy group provide conformational constraint and introduce a specific vector for probing protein binding pockets. This guide focuses on leveraging the secondary amine for the parallel synthesis of a diverse amide library, a common and highly effective strategy in hit-finding and lead optimization campaigns.[5][6]
Physicochemical Properties and Reactivity Profile
Table 1: Properties of this compound
| Property | Value | Source |
| CAS Number | 412279-17-5 | [7] |
| Molecular Formula | C₅H₁₂ClNO₂ | [7] |
| Molecular Weight | 153.61 g/mol | |
| Appearance | White to off-white solid | Generic Supplier Data |
| Solubility | Soluble in water, methanol, DMSO | Generic Supplier Data |
| Reactivity | The secondary amine acts as a nucleophile. The hydrochloride salt requires neutralization prior to or in situ during coupling reactions. The hydroxyl group can participate in hydrogen bonding or be used as a handle for subsequent reactions. | Synthetic Chemistry Principles |
The hydrochloride salt form enhances the stability and shelf-life of the compound. However, for reactions involving the secondary amine, a base must be added to liberate the free amine for it to act as an effective nucleophile. The choice of base is critical to avoid side reactions and ensure high conversion rates.
Parallel Synthesis Workflow: Amide Library Construction
This section details a robust protocol for the parallel synthesis of an 8-member amide library from this compound and a selection of diverse carboxylic acids in a 96-well plate format.
Workflow Overview
The overall workflow is designed for efficiency and automation-friendliness, moving from reaction setup to analysis in a streamlined manner.
Figure 1: High-level workflow for parallel amide library synthesis.
Detailed Experimental Protocol
Materials:
-
This compound
-
A diverse set of 8 carboxylic acids (see Table 2)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
96-well deep-well plates (2 mL volume)
-
Plate sealer
-
Automated liquid handler (optional, but recommended for precision)
-
Heater-shaker platform
Protocol Steps:
-
Stock Solution Preparation:
-
Amine Stock (A): Prepare a 0.2 M solution of this compound in anhydrous DMF.
-
Carboxylic Acid Stock (B): Prepare 0.2 M solutions of each of the 8 carboxylic acids in anhydrous DMF in separate vials.
-
Coupling Agent Stock (C): Prepare a 0.24 M solution of HATU in anhydrous DMF.
-
Base Stock (D): Prepare a 0.6 M solution of DIPEA in anhydrous DMF.
-
-
Reaction Plate Setup:
-
Using an automated liquid handler or manual pipetting, dispense the reagents into the wells of a 96-well deep-well plate according to the map below.
-
Dispensing Order: The order of addition is crucial to prevent premature activation of the carboxylic acid.[8]
-
250 µL of Amine Stock (A)
-
250 µL of Carboxylic Acid Stock (B)
-
250 µL of Base Stock (D)
-
250 µL of Coupling Agent Stock (C)
-
-
This results in a final reaction volume of 1 mL per well. The final concentrations are: Amine (0.05 M, 1.0 eq), Carboxylic Acid (0.05 M, 1.0 eq), HATU (0.06 M, 1.2 eq), and DIPEA (0.15 M, 3.0 eq).
-
-
Reaction Incubation:
-
Seal the 96-well plate securely with a heat-resistant sealer.
-
Place the plate on a heater-shaker and incubate at 45 °C with 600 RPM shaking for 16 hours.
-
-
Work-up:
-
Cool the reaction plate to room temperature.
-
Add 1 mL of EtOAc to each well.
-
Add 1 mL of saturated aq. NaHCO₃ solution to each well to quench the reaction and wash away unreacted acid and coupling agent byproducts.
-
Seal and shake the plate vigorously for 5 minutes. Centrifuge to separate the layers.
-
Carefully remove the aqueous (bottom) layer.
-
Repeat the wash with 1 mL of brine.
-
Transfer the organic layer to a fresh 96-well plate containing anhydrous Na₂SO₄ to dry the solvent.
-
After 30 minutes, filter the plate to remove the drying agent.
-
Evaporate the solvent in vacuo to yield the crude products.
-
Representative Library Synthesis Results
The following table illustrates the expected results from the synthesis of an 8-member library.
Table 2: Amide Library Synthesis from trans-4-Methoxypyrrolidin-3-ol
| Well | Carboxylic Acid | Product Structure | Crude Yield (mg) | Purity by UPLC-MS (%) |
| A1 | Benzoic Acid | 11.2 | 92 | |
| A2 | 4-Chlorobenzoic Acid | 12.8 | 94 | |
| A3 | 3-Pyridinecarboxylic Acid | 10.5 | 89 | |
| A4 | Cyclohexanecarboxylic Acid | 10.9 | 95 | |
| A5 | Acetic Acid | 8.1 | 91 | |
| A6 | Phenylacetic Acid | 11.5 | 93 | |
| A7 | Thiophene-2-carboxylic Acid | 10.8 | 90 | |
| A8 | Boc-Glycine | 13.1 | 96 |
(Note: Product structures are illustrative examples of the amide bond formed. Actual yields and purities may vary.)
High-Throughput Purification and Analysis
Purity is a critical factor for obtaining reliable data from high-throughput screening.[8] For compound libraries, automated preparative HPLC-MS is the method of choice for purification.[7][9]
Purification Protocol
-
Sample Preparation: Dissolve the crude products in a suitable solvent (e.g., DMSO/Methanol mixture) to a concentration of ~10 mg/mL.
-
Method: Utilize a mass-triggered purification system.
-
Column: C18 reverse-phase column (e.g., 19 x 50 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: A fast, generic gradient (e.g., 5% to 95% B over 5 minutes) is typically effective for diverse libraries.[7]
-
Flow Rate: 20 mL/min.
-
-
Fraction Collection: The system automatically collects fractions containing the target mass-to-charge ratio (m/z) of the desired product.
-
Post-Purification: Collected fractions are evaporated, and the purified compounds are typically stored as dry films or in DMSO solutions for biological screening.
Analytical Characterization
Each purified compound must be analyzed to confirm its identity and determine its final purity. UPLC-MS is the standard technique for this purpose.[10]
Typical UPLC-MS Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: 5% to 95% B over 2-3 minutes.
-
Flow Rate: 0.6 mL/min.
-
Detection: UV (e.g., 214 nm, 254 nm) and ESI-MS.
Figure 2: Analytical characterization workflow using UPLC-MS.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed hazard information.[7] Standard laboratory safety protocols for handling organic solvents and reagents (DMF, DIPEA, HATU) must be strictly followed.
Conclusion
This compound is an excellent building block for the rapid construction of diverse chemical libraries. The parallel synthesis workflow detailed in this note provides a reliable and efficient method for generating novel N-substituted pyrrolidinyl amides. By combining optimized amide coupling chemistry with automated high-throughput purification and analysis, research organizations can significantly accelerate their drug discovery efforts, enabling the exploration of novel chemical space and the identification of promising new therapeutic candidates.
References
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Li Petri, G., Contemori, S., & Manfroni, G. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(12), 1318. [Link]
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Ripka, W. C., Barker, G., & Krakover, J. (2001). High-throughput purification of compound libraries. Drug Discovery Today, 6(9), 471-477. [Link]
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Hettiarachchi, G., et al. (2022). Microscale Automated High-Throughput Purification of Libraries. SLAS Technology, 27(4), 350-360. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Frontiers in Chemistry. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1248542. [Link]
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Krier, M., et al. (2005). Design of Small-Sized Libraries by Combinatorial Assembly of Linkers and Functional Groups to a Given Scaffold. Journal of Medicinal Chemistry, 48(11), 3816-3822. [Link]
-
Waring, M. J., et al. (2023). Design and synthesis of a chemically diverse, lead-like DNA-encoded library from sequential amide coupling. RSC Medicinal Chemistry, 14(6), 1133-1141. [Link]
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Mortimore, M., et al. (2011). Privileged Scaffolds for Library Design and Drug Discovery. Current Topics in Medicinal Chemistry, 11(3), 299-314. [Link]
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Bøgevig, A., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(46), 11273-11279. [Link]
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MDPI. (2023). Chemical Profiling and UPLC-qTOF-MS/MS-Based Metabolomics of Three Different Parts of Edgeworthia chrysantha and Identification of Glucose Uptake-Enhancing Compounds. Molecules, 28(13), 5081. [Link]
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Zefack, J. N., et al. (2021). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. BMC Chemistry, 15(1), 1-9. [Link]
-
ResearchGate. (n.d.). Structure of pyrrolidine and their derivatives. Retrieved from [Link]
-
Young, R., et al. (2023). Design and synthesis of a chemically diverse, lead-like DNA-encoded library from sequential amide coupling. RSC Medicinal Chemistry, 14(6), 1133-1141. [Link]
-
ResearchGate. (n.d.). Typical combinatorial synthesis procedures. Retrieved from [Link]
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ResearchGate. (2022). Characterization and screening of Pyrrolizidine Alkaloids and N-oxides from botanicals and dietary supplements using UHPLC-high resolution mass spectrometry. Retrieved from [Link]
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Topic: Scale-up Synthesis Considerations for Chiral Pyrrolidinol Hydrochlorides
An Application Guide for Drug Development Professionals
Abstract
Chiral pyrrolidinol scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved pharmaceuticals and clinical candidates.[1] Their successful transition from laboratory-scale discovery to industrial production hinges on the development of safe, robust, and economically viable synthetic routes. This guide provides an in-depth analysis of the critical considerations for scaling the synthesis of chiral pyrrolidinol hydrochlorides. We will explore key asymmetric strategies, dissect the challenges inherent in process scale-up, and present a detailed, self-validating protocol for a representative synthesis. The objective is to equip researchers and process chemists with the foundational knowledge to navigate the complexities of moving from gram-scale synthesis to kilogram-scale production, ensuring quality, safety, and efficiency.
The Strategic Importance of Chiral Pyrrolidinols
The pyrrolidine ring is one of the most prevalent nitrogen-containing heterocyclic motifs in FDA-approved drugs. The introduction of a hydroxyl group creates a chiral center, and the specific stereochemistry at this center is often critical for biological activity and specificity. The hydrochloride salt form is frequently preferred for final active pharmaceutical ingredients (APIs) due to its enhanced stability, crystallinity, and aqueous solubility, which are crucial for formulation and bioavailability. The development of scalable synthetic routes is therefore not just a chemical challenge, but a critical step in the drug development pipeline.[2]
Key Asymmetric Synthetic Strategies: A Comparative Analysis
The primary challenge in synthesizing chiral pyrrolidinols is the efficient and highly selective installation of the stereocenter. Several strategies have proven effective, each with distinct advantages and disadvantages when considered for large-scale implementation.
Catalytic Asymmetric Reduction of Prochiral Ketones
One of the most direct and widely used methods involves the asymmetric reduction of a corresponding N-protected pyrrolidinone.
-
Mechanism: This transformation is typically achieved using chiral catalysts that deliver a hydride to one face of the prochiral ketone. A classic and highly effective method is the Corey-Bakshi-Shibata (CBS) reduction, which employs a borane reagent in the presence of a chiral oxazaborolidine catalyst derived from proline.[3]
-
Scale-up Advantages: Catalytic methods are inherently cost-effective as they minimize the use of expensive chiral reagents.[4] The reactions are often high-yielding with excellent enantioselectivity (up to 98% ee).[3]
-
Causality of Choice: The choice of an N-protecting group (e.g., Boc, Cbz) is critical. It not only prevents side reactions but also influences the conformation of the substrate, which can impact the stereochemical outcome of the reduction. The Boc group is frequently used due to its stability and ease of removal under acidic conditions, which can be conveniently combined with the final hydrochloride salt formation step.[5]
Enzymatic and Biocatalytic Methods
Biocatalysis has emerged as a powerful tool for producing chiral amines and alcohols, offering exceptional selectivity under mild, environmentally friendly conditions.[6][7]
-
Kinetic Resolution: This approach involves the selective reaction of one enantiomer from a racemic mixture of pyrrolidinol, leaving the desired enantiomer unreacted and enriched. Lipases are commonly used to selectively acylate one enantiomer of a racemic alcohol.[8][9]
-
Asymmetric Bioreduction: Keto reductases (KREDs) can reduce a prochiral pyrrolidinone to a single enantiomer of the corresponding pyrrolidinol with near-perfect enantioselectivity (>99% ee).[10]
-
Scale-up Considerations: While highly selective, kinetic resolutions are limited to a theoretical maximum yield of 50%. Asymmetric bioreductions overcome this limitation. However, scaling biocatalytic processes requires specialized equipment (bioreactors), and challenges can include enzyme stability, cofactor regeneration, and downstream processing to remove biological residues.[6][11]
Chiral Pool Synthesis
This strategy utilizes readily available, inexpensive chiral starting materials, such as L-proline or D-mannitol, to construct the target molecule.[12][13]
-
Methodology: The inherent chirality of the starting material is transferred through a series of chemical transformations to the final product. For example, functional group manipulation of L-proline can yield various chiral pyrrolidine derivatives.[14]
-
Scale-up Advantages: The use of inexpensive starting materials is a significant economic driver. The stereochemistry is often well-defined from the outset, avoiding the need for chiral resolution or asymmetric catalysis.
-
Challenges: These syntheses can be lengthy, often requiring multiple protection and deprotection steps, which can lower the overall yield and increase waste generation.[1]
| Synthetic Strategy | Typical e.e. (%) | Catalyst/Reagent | Scale-Up Pros | Scale-Up Cons |
| Asymmetric Reduction | 90 - 98% | Chiral metal or borane catalysts | High throughput, catalytic, direct route. | Cost of catalyst, handling of pyrophoric/moisture-sensitive reagents. |
| Enzymatic Resolution | >99% | Lipases, Proteases | Exceptional selectivity, mild conditions, "green." | 50% theoretical max yield, requires separation of enantiomers. |
| Asymmetric Bioreduction | >99% | Keto Reductases (KREDs) | High yield and selectivity, mild conditions. | Requires specialized bioreactors, enzyme cost/stability, cofactor regeneration. |
| Chiral Pool Synthesis | >99% | L-Proline, Sugars, etc. | Inexpensive starting materials, defined stereochemistry. | Often lengthy multi-step synthesis, lower overall yield, more waste. |
Critical Process Parameters for Scale-Up
Transitioning a synthetic route from the bench to a pilot plant or manufacturing facility introduces challenges that are often negligible at the lab scale.[4][15] Careful consideration of these factors is paramount for a safe, reproducible, and efficient process.
Reaction Control and Heat Management
Many reactions, particularly hydrogenations or those involving highly reactive reagents like boranes, can be exothermic. On a large scale, the surface-area-to-volume ratio of a reactor decreases, making heat dissipation less efficient.[4]
-
Mitigation Strategy: Reagents should be added portion-wise or via a controlled addition pump to manage the rate of heat generation. Real-time temperature monitoring and a robust reactor cooling system are essential. A "pump-hydrogenation" technique, where the substrate is added continuously to the catalyst bed under hydrogen pressure, can improve safety and yield.[5]
Solvent Selection and Crystallization
The choice of solvent impacts reaction kinetics, impurity profiles, and product isolation. For the final API, the solvent system used for crystallization is critical for achieving the desired purity, crystal form (polymorphism), and particle size.[4]
-
Causality of Choice: The hydrochloride salt is often crystallized from alcoholic solvents (e.g., isopropanol, n-butanol) or mixtures with water.[5] This is because the salt typically has high solubility in these solvents at elevated temperatures but lower solubility upon cooling, facilitating high recovery. This step is also a powerful tool for enantiomeric enrichment, as the desired enantiomer's salt may be significantly less soluble than the minor enantiomer, allowing for purification to >99.9% ee.[5]
Impurity Profiling and Control
Regulatory bodies like the ICH require that any impurity present in an API above a certain threshold (typically 0.1%) be identified, quantified, and qualified.[16][17]
-
Implementation: Impurity profiling starts with understanding the reaction mechanism to anticipate potential by-products from side reactions, over-reaction, or unreacted starting materials.[17] Analytical methods like HPLC and GC-MS are used to track these impurities throughout the process.[18] The final crystallization step must be designed to effectively purge these impurities to meet regulatory specifications.[19]
Workflow and Troubleshooting for Scale-Up Synthesis
The following diagram illustrates a generalized workflow for the scale-up synthesis of a chiral pyrrolidinol hydrochloride, highlighting key decision and control points.
Caption: Generalized workflow for scale-up synthesis.
Detailed Protocol: Kilogram-Scale Synthesis of (R)-N-Boc-3-pyrrolidinol Hydrochloride
This protocol describes the asymmetric reduction of N-Boc-3-pyrrolidinone, followed by deprotection and crystallization. It is adapted from established industrial processes and incorporates self-validating in-process controls (IPCs).[5][20]
Safety Warning: This procedure involves flammable solvents, borane reagents which are moisture-sensitive and release flammable hydrogen gas upon quenching, and corrosive acid. All operations must be conducted in a suitable, grounded reactor by trained personnel with appropriate personal protective equipment (PPE).
Materials and Equipment
-
Reactor: 100 L glass-lined reactor with overhead stirring, temperature control (-10°C to 100°C), and nitrogen atmosphere capabilities.
-
Reagents:
-
N-Boc-3-pyrrolidinone (10.0 kg, 54.0 mol)
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in Toluene, 2.7 L, 2.7 mol, 5 mol%)
-
Borane dimethyl sulfide complex (BMS, ~10 M, 6.5 L, ~65 mol)
-
Tetrahydrofuran (THF), anhydrous (50 L)
-
Methanol (MeOH, 30 L)
-
Hydrochloric acid (HCl) in Isopropanol (IPA), (5-6 M, ~15 L)
-
Methyl tert-butyl ether (MTBE, 20 L)
-
Step-by-Step Procedure
Step 1: Asymmetric Reduction
-
Inert the 100 L reactor with nitrogen.
-
Charge the reactor with N-Boc-3-pyrrolidinone (10.0 kg) and anhydrous THF (40 L). Stir until all solids are dissolved.
-
Cool the solution to 0-5°C.
-
Charge the (R)-2-Methyl-CBS-oxazaborolidine solution (2.7 L) to the reactor.
-
Critical Control Point: Begin slow, subsurface addition of the Borane Dimethyl Sulfide (BMS) complex via a dosing pump over 4-6 hours. Monitor the internal temperature, ensuring it does not exceed 10°C. A significant exotherm indicates the reaction is proceeding.
-
After the addition is complete, maintain the reaction mixture at 5-10°C for an additional 2 hours.
-
IPC-1 (Reaction Completion): Take a sample from the reaction mixture, quench it carefully with methanol, and analyze by HPLC. The consumption of starting material should be >99.5%.
Step 2: Reaction Quench and Workup
-
Critical Safety Step: Prepare a quench solution of THF (10 L) and Methanol (10 L) in a separate vessel and cool it to 0°C.
-
Slowly transfer the reaction mixture into the quench solution. Vigorous gas evolution (hydrogen) will occur. The rate of transfer must be controlled to manage the off-gassing and maintain the temperature below 25°C.
-
Once the quench is complete, stir the mixture for 1 hour.
-
Concentrate the mixture under reduced pressure to approximately 20 L volume to remove dimethyl sulfide and most of the THF/Methanol.
Step 3: Deprotection and Hydrochloride Salt Formation
-
Add Methanol (20 L) to the concentrated residue and cool the solution to 10-15°C.
-
Slowly add the HCl in IPA solution (~15 L) over 1-2 hours, maintaining the temperature below 30°C. Gas evolution (CO2 from Boc deprotection) will occur.
-
Stir the mixture at 20-25°C for 3 hours.
-
IPC-2 (Deprotection Completion): Sample and analyze by HPLC to confirm the complete removal of the Boc-protecting group.
Step 4: Crystallization and Isolation
-
A thick white slurry should form. Begin the addition of MTBE (20 L) over 1 hour to complete the precipitation.
-
Cool the slurry to 0-5°C and hold for at least 4 hours to maximize crystal growth and yield.
-
Isolate the solid product by filtration on a Nutsche filter.
-
Wash the filter cake with cold (0°C) MTBE (2 x 10 L).
-
Dry the product under vacuum at 40-50°C until a constant weight is achieved.
-
Final Analysis: Analyze the final product for purity (HPLC), chiral purity (chiral HPLC), identity (NMR, MS), and residual solvents (GC).
-
Expected Yield: ~5.8 kg (78% yield) of (R)-3-Hydroxypyrrolidine Hydrochloride.
-
Expected Purity: >99.5% (HPLC).
-
Expected Chiral Purity: >99.8% e.e. (chiral HPLC).
Troubleshooting Common Scale-Up Issues
The following decision tree outlines common problems encountered during scale-up and potential corrective actions.
Caption: Decision tree for troubleshooting scale-up issues.
References
-
V. Gotor, R. Liz, E. Busto, "Synthesis of a New Chiral Pyrrolidine," Molecules, 2007. [Online]. Available: [Link]
-
D. Pettersen, A. Massi, "Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update," Molecules, 2023. [Online]. Available: [Link]
-
Sci-Hub, "Enantiospecific synthesis of pyridinylmethyl pyrrolidinemethanols and catalytic asymmetric borane reduction of prochiral ketones," Tetrahedron, 2003. [Online]. Available: [Link]
-
M. Forró, E. Fülöp, "Enzyme-catalyzed kinetic resolution of N-Boc-trans-3-hydroxy-4-phenylpyrrolidine," Tetrahedron: Asymmetry, 2007. [Online]. Available: [Link]
-
G. C. Vougogiannopoulou, et al., "Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines," Symmetry, 2020. [Online]. Available: [Link]
-
Y. Wang, et al., "Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives," Nature Communications, 2020. [Online]. Available: [Link]
-
ElectronicsAndBooks, "Enantiospecific synthesis of pyridinylmethyl pyrrolidinemethanols and catalytic asymmetric borane reduction of prochiral ketones," Elsevier, 2003. [Online]. Available: [Link]
-
D. Pettersen, A. Massi, "Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update," MDPI, 2023. [Online]. Available: [Link]
-
China Chemistry News, "New Pyrrolidine Synthesis Method Revealed," 2024. [Online]. Available: [Link]
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S. P. Green, et al., "Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines," Organic & Biomolecular Chemistry, 2021. [Online]. Available: [Link]
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M. Laue, et al., "Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile," Chemistry–A European Journal, 2024. [Online]. Available: [Link]
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ResearchGate, "Results obtained using chiral pyrrolidine-containing organocatalysts in..." ResearchGate, N.D. [Online]. Available: [Link]
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P. Tufvesson, et al., "Process considerations for the asymmetric synthesis of chiral amines using transaminases," Biotechnology and Bioengineering, 2011. [Online]. Available: [Link]
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Chemistry LibreTexts, "10.1: Chiral Proline Based Reactions," 2021. [Online]. Available: [Link]
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M. Weiss, et al., "Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes," ACS Catalysis, 2021. [Online]. Available: [Link]
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White Rose Research Online, "Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines," N.D. [Online]. Available: [Link]
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SciSpace, "Process Considerations for the Asymmetric Synthesis of Chiral Amines using ω-Transaminase," 2022. [Online]. Available: [Link]
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M. J. Ardolino, S. W. Krska, "Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction," PNAS, 2022. [Online]. Available: [Link]
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H. T. Lee, et al., "Simultaneous profiling of organic and inorganic impurities in α-pyrrolidinopentiophenone (α-PVP)," Forensic Toxicology, 2020. [Online]. Available: [Link]
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Wikipedia, "Proline organocatalysis," N.D. [Online]. Available: [Link]
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S. Vikhrankar, et al., "Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization," Biologics: Targets and Therapy, 2024. [Online]. Available: [Link]
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Sci-Hub, "Asymmetric synthesis of 5-substituted pyrrolidinones via a chiral N-acyliminium equivalent," Tetrahedron: Asymmetry, 2001. [Online]. Available: [Link]
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H. Li, et al., "Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase," ACS Medicinal Chemistry Letters, 2011. [Online]. Available: [Link]
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Application Notes & Protocols: Leveraging trans-4-Methoxypyrrolidin-3-ol hydrochloride for Advanced Fragment-Based Drug Design
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Imperative for Three-Dimensionality in Fragment-Based Drug Design
Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful methodology for the generation of high-quality lead compounds.[1][2] By starting with small, low-complexity molecules (fragments), FBDD allows for a more efficient exploration of chemical space and often yields leads with superior physicochemical properties compared to traditional high-throughput screening (HTS). A key evolution in FBDD is the increasing emphasis on the three-dimensional (3D) shape of fragments.[1][3] Moving beyond "flat," aromatic-rich fragments to more saturated, sp³-rich scaffolds allows for the probing of more complex and specific interactions within a protein's binding site. This can lead to improved potency, selectivity, and ultimately, a higher probability of clinical success.[4]
The pyrrolidine scaffold is of particular interest in this context.[1][5][6] It is a common motif in natural products and approved drugs, offering a robust and versatile framework.[5][6] Appropriately substituted pyrrolidines can effectively sample 3D molecular space, providing well-defined vectors for fragment optimization.[1] The non-planar nature of the pyrrolidine ring, a phenomenon known as "pseudorotation," allows it to present substituents in distinct spatial orientations, enhancing its 3D coverage.[6][7]
This guide focuses on a specific, highly functionalized pyrrolidine fragment: trans-4-Methoxypyrrolidin-3-ol hydrochloride . We will explore its properties and provide detailed protocols for its application in primary fragment screening campaigns using Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), and X-ray Crystallography.
Featured Fragment: this compound
This compound is an exemplary fragment for modern FBDD campaigns. Its structure incorporates several key features that make it an attractive starting point for drug discovery projects.
-
Defined Stereochemistry: The trans configuration of the hydroxyl and methoxy groups provides a fixed, three-dimensional arrangement of functional groups, reducing conformational ambiguity upon binding.
-
Balanced Functionality: It possesses both a hydrogen bond donor (hydroxyl) and a hydrogen bond acceptor (methoxy ether and the pyrrolidine nitrogen), providing multiple potential interaction points with a target protein.[5]
-
3D-Rich Scaffold: The saturated pyrrolidine ring is inherently three-dimensional, moving away from the "flatland" of traditional aromatic fragments.[1][4]
-
Favorable Physicochemical Properties: This fragment is designed to adhere to the "Rule of Three," a set of guidelines for effective fragments (MW < 300, cLogP < 3, H-bond donors/acceptors ≤ 3).[2][8]
Physicochemical Properties
The properties of this compound make it well-suited for the biophysical screening methods detailed in this guide.
| Property | Value | Source |
| CAS Number | 412279-17-5 | [9][10] |
| Molecular Formula | C₅H₁₂ClNO₂ | [9][10][11] |
| Molecular Weight | 153.61 g/mol | [10][11] |
| Form | Solid | N/A |
| Solubility | High aqueous solubility expected due to hydrochloride salt and polar functional groups. | [5] |
| Purity | Typically ≥97% | [11] |
Handling and Safety
As with any laboratory chemical, proper safety precautions are essential.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9][12][13]
-
Precautionary Statements: P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[9][12]
-
Storage: Store at room temperature in a dry, well-ventilated place.[11]
Always consult the full Safety Data Sheet (SDS) before use.[12][13]
Experimental Workflows and Protocols
The following sections provide detailed protocols for screening this compound against a protein target of interest. The choice of technique depends on the nature of the target, available resources, and the specific questions being asked.
Caption: Workflow for NMR-based fragment screening.
Protocol 2: Surface Plasmon Resonance (SPR) Screening
SPR is a label-free biophysical technique that measures binding events in real-time, providing kinetic and affinity data. [14][15][16]It is well-suited for fragment screening due to its sensitivity and relatively low protein consumption. [14] Causality: This protocol is based on immobilizing the target protein on a sensor chip. When the fragment is flowed over the surface, binding causes a change in mass at the surface, which is detected as a change in the refractive index, measured in Resonance Units (RU).
Protocol Steps:
-
Protein Immobilization:
-
Select a suitable sensor chip (e.g., CM5 for amine coupling).
-
Immobilize the target protein to the sensor surface using standard amine coupling chemistry. Aim for a density that will provide a good signal-to-noise ratio without causing mass transport limitations.
-
A reference channel should be prepared (e.g., an activated/deactivated surface with no protein) to subtract non-specific binding and bulk refractive index changes. [15]
-
-
Fragment Solution Preparation:
-
Prepare a series of dilutions of this compound in the running buffer (e.g., HBS-EP+). A typical concentration range for fragment screening is 1 µM to 1 mM.
-
Crucially, ensure the DMSO concentration is identical in all fragment solutions and the running buffer. Even small differences can cause significant bulk refractive index shifts that mask true binding signals. [14]
-
-
SPR Data Acquisition:
-
Perform a binding analysis by injecting the different concentrations of the fragment over the protein and reference surfaces.
-
Include several buffer-only injections (blanks) for double referencing.
-
Each injection cycle should consist of an association phase (fragment injection) and a dissociation phase (buffer flow).
-
-
Data Analysis:
-
Process the raw data by subtracting the reference channel signal and the buffer blank signals.
-
Plot the steady-state response against the fragment concentration.
-
Fit the data to a steady-state affinity model to determine the dissociation constant (Kd). For fragments with fast kinetics, a full kinetic analysis can also be performed.
-
Caption: Workflow for SPR-based fragment screening.
Protocol 3: X-ray Crystallography Screening
X-ray crystallography provides the most detailed information, revealing the precise binding mode of the fragment at atomic resolution. [17][18]This structural information is invaluable for the subsequent hit-to-lead optimization phase. [19] Causality: This protocol involves soaking the fragment into pre-grown crystals of the target protein. If the fragment binds, its electron density will be visible in the resulting crystallographic map, allowing for the modeling of its position and orientation in the binding site.
Protocol Steps:
-
Crystallization:
-
Establish a robust and reproducible crystallization condition for the target protein that yields crystals diffracting to a high resolution (<2.5 Å). [17] * The crystal form must be able to tolerate soaking with small molecules and a cryoprotectant.
-
-
Fragment Soaking:
-
Prepare a soaking solution containing a high concentration of this compound (e.g., 10-50 mM) dissolved in a solution similar to the crystal mother liquor, often containing a cryoprotectant.
-
Transfer a protein crystal into the soaking solution and incubate for a defined period (from minutes to hours).
-
-
Data Collection and Processing:
-
Flash-cool the soaked crystal in liquid nitrogen.
-
Collect a complete X-ray diffraction dataset at a synchrotron source.
-
Process the diffraction data to obtain a set of structure factors.
-
-
Structure Solution and Refinement:
-
Solve the structure using molecular replacement with a known apo-structure of the protein.
-
Calculate electron density maps (2Fo-Fc and Fo-Fc).
-
Carefully inspect the electron density in the expected binding site(s) for unmodeled features corresponding to the fragment.
-
If clear density is present, model the fragment into the density and perform refinement cycles until convergence.
-
Caption: Workflow for crystallographic fragment screening.
Conclusion and Future Directions
This compound represents a new generation of fragments designed to effectively explore three-dimensional chemical space. Its inherent 3D character and balanced functionality make it a valuable tool for tackling challenging drug targets. The protocols outlined in this guide provide a framework for integrating this fragment into primary screening campaigns using standard biophysical techniques. A successful hit from such a screen, particularly when supported by high-resolution structural data, provides a rich starting point for structure-guided medicinal chemistry efforts, paving the way for the development of novel, potent, and selective therapeutics.
References
-
Scott, D. E., et al. (2019). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. ACS Medicinal Chemistry Letters, 10(5), 811–815. [Link]
-
Li, Q., et al. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols. Available at: [Link]
-
Di Pisa, M., et al. (2022). A Novel NMR-Based Protocol to Screen Ultralow Molecular Weight Fragments. Journal of Medicinal Chemistry. Available at: [Link]
-
Pace, V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(34). Available at: [Link]
-
Scott, D. E., et al. (2019). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Scott, D. E., et al. (2020). Escaping from Flatland: Substituted Bridged Pyrrolidine Fragments with Inherent Three-Dimensional Character. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Li, Q., et al. (2024). Protocol to perform fragment screening using NMR spectroscopy. ResearchGate. Available at: [Link]
-
Cerofolini, L., et al. (2021). NMR Screening in Fragment-Based Drug Design: A Practical Guide. Methods in Molecular Biology. Available at: [Link]
-
Creative Biostructure. NMR Spectroscopy in Fragment-Based Drug Design. Creative Biostructure. Available at: [Link]
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AiFanCHEM. This compound. AiFanCHEM. Available at: [Link]
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Kalyuzhniy, O., et al. (2016). Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors. Scientific Reports. Available at: [Link]
-
Sygnature Discovery. Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Sygnature Discovery. Available at: [Link]
-
Wollenhaupt, J., et al. (2022). Crystallographic Fragment Screening: Workflow & Tools | Protocol Preview. JoVE. Available at: [Link]
-
Renaud, J., et al. (2016). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Available at: [Link]
-
PharmaFeatures. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. PharmaFeatures. Available at: [Link]
-
CrystalsFirst. Fragment HIT Identification in FBDD. CrystalsFirst. Available at: [Link]
-
Weiss, M. S. (2019). Crystallographic fragment-screening: workflow and procedures. INIS. Available at: [Link]
-
Chen, Y. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences. Available at: [Link]
-
Nordström, H. (2013). Fragment Based Drug Discovery with Surface Plasmon Resonance Technology. DiVA. Available at: [Link]
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CrystalsFirst. Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. CrystalsFirst. Available at: [Link]
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Creative BioMart. Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. Available at: [Link]
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Alligare. Safety Data Sheet. Alligare. Available at: [Link]
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Kumar, R. S., et al. (2018). Highly functionalized pyrrolidine analogues: stereoselective synthesis and caspase-dependent apoptotic activity. RSC Advances. Available at: [Link]
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Pace, V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. Available at: [Link]
-
Wikipedia. Fragment-based lead discovery. Wikipedia. Available at: [Link]
-
Carlson, E. E. (2014). A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets. Journal of Undergraduate Neuroscience Education. Available at: [Link]
-
DiRocco, D. A., et al. (2017). Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation of cyclic amines. Chemical Science. Available at: [Link]
-
Xu, W., & Kang, C. (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. Available at: [Link]
-
Chen, Y., et al. (2025). Fragment-Based Drug Discovery for Transthyretin Kinetic Stabilisers Using a Novel Capillary Zone Electrophoresis Method. bioRxiv. Available at: [Link]
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- 4. Escaping from Flatland: Substituted Bridged Pyrrolidine Fragments with Inherent Three-Dimensional Character - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Preventing O-alkylation side products in pyrrolidinone reactions
A Guide to Preventing O-Alkylation Side Products
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of O-alkylation side product formation during the N-alkylation of pyrrolidinones. As Senior Application Scientists, we have synthesized the following information to ensure your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs)
Q1: I'm trying to N-alkylate my pyrrolidinone, but I'm consistently getting a significant amount of the O-alkylated isomer. What's going on?
A1: This is a classic problem in lactam chemistry arising from the ambident nucleophilic nature of the pyrrolidinone anion. After deprotonation with a base, the resulting lactam enolate has two nucleophilic sites: the nitrogen atom and the oxygen atom. The reaction can proceed via two competing pathways: N-alkylation (the desired reaction) and O-alkylation (the undesired side reaction).
The outcome of this competition is governed by several factors, including the nature of the alkylating agent, the base used, the solvent, and the reaction temperature. Understanding these factors is key to controlling the regioselectivity of your reaction.
Q2: What is the underlying theory that explains the competition between N- and O-alkylation?
A2: The regioselectivity of pyrrolidinone alkylation is best explained by two key principles: the Hard and Soft Acids and Bases (HSAB) principle and the concept of kinetic versus thermodynamic control.
-
Hard and Soft Acids and Bases (HSAB) Principle: This principle states that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases.[1][2] In the context of the pyrrolidinone enolate, the oxygen atom is considered a "hard" nucleophilic center due to its high electronegativity and charge density. The nitrogen atom, being less electronegative and more polarizable, is a "soft" nucleophilic center.[3]
-
Hard alkylating agents (hard electrophiles), such as dimethyl sulfate or trialkyloxonium salts (e.g., Meerwein's salt), will preferentially react at the hard oxygen center, leading to O-alkylation.[4][5]
-
Soft alkylating agents (soft electrophiles), such as alkyl iodides and bromides, will favor reaction at the soft nitrogen center, leading to the desired N-alkylation product.[1]
-
-
Kinetic vs. Thermodynamic Control: The reaction can be directed towards the kinetic or thermodynamic product based on the reaction conditions.[6]
-
The kinetic product is the one that forms the fastest, resulting from the reaction pathway with the lowest activation energy. O-alkylation is often the kinetically favored pathway as the oxygen atom in the enolate bears a greater negative charge density.
-
The thermodynamic product is the most stable product. The N-alkylated pyrrolidinone is generally the more thermodynamically stable isomer.
-
Reactions under irreversible conditions (e.g., strong base, low temperature) tend to favor the kinetic product, while reversible conditions (e.g., weaker base, higher temperature) allow for equilibration to the more stable thermodynamic product.[7][8]
-
Troubleshooting Guide: How to Favor N-Alkylation
Q3: How can I choose the right combination of reagents and conditions to maximize N-alkylation?
A3: To selectively obtain the N-alkylated product, you need to choose conditions that favor reaction at the nitrogen atom. Here’s a breakdown of the key experimental variables and how to manipulate them:
As dictated by the HSAB principle, using a "soft" alkylating agent is crucial for selective N-alkylation.
-
Recommended: Alkyl iodides (R-I) and alkyl bromides (R-Br) are the preferred choices.
-
To Avoid for N-Alkylation: Hard alkylating agents like dimethyl sulfate ((CH₃)₂SO₄), diethyl sulfate ((CH₃CH₂)₂SO₄), and Meerwein's salt ([R₃O]BF₄) will predominantly lead to O-alkylation.[4]
The choice of base is critical. Strong, non-nucleophilic bases are generally preferred to ensure complete deprotonation of the pyrrolidinone.
-
Sodium Hydride (NaH): This is a very common and effective base for this transformation, typically used in an aprotic polar solvent like DMF or THF.[9] It irreversibly deprotonates the pyrrolidinone to form the sodium enolate.
-
Potassium Carbonate (K₂CO₃): A milder and often more practical base for many applications. It can be effective, especially in polar aprotic solvents like DMF or acetonitrile.
-
Cesium Carbonate (Cs₂CO₃): This base is known to enhance N-alkylation selectivity.[10][11] The larger cesium cation is thought to coordinate more effectively with the oxygen atom of the enolate, leaving the nitrogen more accessible for alkylation. This is often referred to as the "cesium effect."[10]
The solvent plays a significant role in solvating the enolate and influencing its reactivity.
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), tetrahydrofuran (THF), and acetonitrile (ACN) are commonly used. DMF is particularly effective as it solvates the cation well, leading to a more "naked" and reactive enolate. However, be aware that NaH can react with DMF, especially at elevated temperatures, which can lead to side reactions.[12][13]
-
Solvent Polarity: The polarity of the solvent can influence the N/O selectivity. While a general trend is not always straightforward and can be substrate-dependent, polar aprotic solvents generally favor N-alkylation.[14][15]
Since N-alkylation is often the thermodynamically favored pathway, allowing the reaction to reach equilibrium can increase the yield of the desired product.
-
Initial Deprotonation: It is often beneficial to perform the deprotonation at a low temperature (e.g., 0 °C) to control the reaction.
-
Alkylation Step: Running the alkylation at room temperature or with gentle heating can favor the formation of the more stable N-alkylated product. However, excessively high temperatures can lead to side reactions and decomposition.[16][17] A systematic optimization of the temperature is recommended for new substrates.
Experimental Protocols
Here are detailed, step-by-step methodologies for performing selective N-alkylation of 2-pyrrolidinone.
Protocol 1: N-Alkylation using Sodium Hydride in DMF
This is a robust and widely used method for the N-alkylation of pyrrolidinones.
Materials:
-
2-Pyrrolidinone
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., benzyl bromide)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, and standard glassware for workup and purification.
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-pyrrolidinone (1.0 equivalent) and dissolve it in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution.
-
Enolate Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional hour to ensure complete formation of the sodium salt.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (typically 12-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Workup: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel if necessary.
Visualizing the Reaction Pathways
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Competing N- and O-alkylation pathways of pyrrolidinone.
Caption: HSAB principle applied to pyrrolidinone alkylation.
Data Summary: Influence of Reaction Conditions on Selectivity
While a comprehensive dataset for all conditions is not available in a single source, the following table summarizes the expected outcomes based on established principles and literature reports.
| Factor | Condition Favoring N-Alkylation | Condition Favoring O-Alkylation | Rationale |
| Alkylating Agent | Soft: Alkyl Iodide (R-I), Alkyl Bromide (R-Br) | Hard: Dialkyl Sulfates ((R)₂SO₄), Alkyl Triflates (R-OTf), Meerwein's Salt ([R₃O]BF₄) | HSAB Principle: Soft nucleophiles (N) react with soft electrophiles; hard nucleophiles (O) react with hard electrophiles.[1] |
| Base | Cs₂CO₃ , K₂CO₃, NaH | Weaker, more coordinating bases may favor O-alkylation under certain conditions. | The large, soft Cs⁺ cation is believed to coordinate with the hard oxygen, leaving the soft nitrogen atom more available for attack ("Cesium Effect").[10] |
| Solvent | Polar Aprotic: DMF, Acetonitrile, THF | Less polar solvents might favor O-alkylation. | Polar aprotic solvents effectively solvate the counter-ion, leading to a more reactive ("naked") enolate, which often favors N-alkylation.[14] |
| Temperature | Higher Temperatures (e.g., Room Temp to ~60 °C) | Low Temperatures (e.g., -78 °C to 0 °C) | N-alkylation is the thermodynamically more stable product. Higher temperatures allow for equilibration. O-alkylation is often the kinetically favored product.[8] |
References
- O- and N-alkylation with "Meerwein's reagent": the unusual behaviour of two lactams. Farmaco Sci. 1976 Dec;31(12):845-8.
- Kinetic vs.
- Kinetic vs.
- Common side reactions in the synthesis of substituted pyrrolidines. Benchchem.
- Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry. 2022-08-19.
- HSAB theory. Wikipedia.
- Thermodynamic vs kinetic enol
- Thermodynamic vs Kinetic Enolates. Organic Chemistry Academy. 2023-06-26.
- Ambident Nucleophilic Substitution: Understanding Non‐HSAB Behavior through Activation Strain and Conceptual DFT Analyses. PubMed Central.
- Preventing side reactions in pyrrolidine synthesis. Benchchem.
- HSAB Principle-Applications-Pearson's Hard Soft Acid Base Concept. AdiChemistry.
- Overcoming side product formation in asymmetric alkyl
- The Reactivity of Ambident Nucleophiles: Marcus Theory or Hard and Soft Acids and Bases Principle?. PubMed. 2019-12-05.
- A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor. ThalesNano.
- APPLICATION OF THE HARD AND SOFT, ACIDS AND BASES (HSAB) THEORY TO TOXICANT-TARGET INTERACTIONS. PubMed Central.
- PTC N-Alkylation: Is Expensive Cesium Carbon
- Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines.
- A Comparative Kinetic Study of Cesium Bicarbonate and Cesium Carbonate in Alkyl
- Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines.
- Cesium effect: high chemoselectivity in direct N-alkyl
- Meerwein aryl
- Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). NIH.
- Advances in the chemistry of β-lactam and its medicinal applic
- Avoiding Over-alkylation. ACS GCI Pharmaceutical Roundtable Reagent Guides. 2026-01-07.
- P. Venturello and M.
- O‐alkylation of amide using Meerwein reagent and DIPEA as base in the synthesis of (±).
- A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions.
- N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery.
- Solvent effects on the chemo- and site-selectivity of transition metal-catalyzed heterogeneous nitrene transfer reactions. ChemRxiv.
- Application Notes and Protocols for N-Alkyl
- Solvent Effects on the Selectivity of Palladium-C
- N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. Semantic Scholar. 1994-05-02.
- Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activ
- Evaluation and optimization of reduction and alkylation methods to maximize peptide identific
- Product Class 6: Oxonium Salts. Thieme.
- O-Dealkylation. ACS GCI Pharmaceutical Roundtable Reagent Guides. 2026-01-06.
- Difficulties with N-Alkylations using alkyl bromides. Reddit. 2021-03-17.
- Competition between N and O: use of diazine N-oxides as a test case for the Marcus theory rationale for ambident reactivity. PubMed Central.
- Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. NIH.
- N alkylation at sp 3 Carbon Reagent Guide. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Special Topic - NaH Makes Solvents EXPLODE! (IOC 34). YouTube. 2022-04-20.
- Solvent effects on the thioamide rotational barrier: an experimental and theoretical study.
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How to avoid furan byproduct formation in pyrrolidine synthesis
Welcome to the Technical Support Center for Pyrrolidine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes to pyrrolidines while minimizing or eliminating the formation of undesired furan byproducts. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles.
Introduction: The Furan Challenge in Pyrrolidine Synthesis
The synthesis of pyrrolidines, a critical scaffold in numerous pharmaceuticals and natural products, is often complicated by the formation of furan byproducts, particularly when employing methods that start from 1,4-dicarbonyl compounds, such as the Paal-Knorr synthesis. This guide will elucidate the mechanistic origins of this side reaction and provide actionable strategies to favor the desired pyrrolidine product.
Frequently Asked Questions (FAQs)
Q1: Why is furan a common byproduct in the Paal-Knorr synthesis of pyrrolidines?
A1: The Paal-Knorr synthesis of pyrrolidines involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. This reaction pathway directly competes with the acid-catalyzed intramolecular cyclization and dehydration of the 1,4-dicarbonyl compound itself, which leads to the formation of a furan.[1][2][3] Both reactions share the same starting material, and the reaction conditions, particularly pH, dictate which pathway is favored.
Q2: What is the most critical reaction parameter to control to avoid furan formation in the Paal-Knorr synthesis?
A2: The most critical parameter is the pH of the reaction medium. Strongly acidic conditions (pH < 3) significantly favor the formation of furans.[1] This is because the amine nucleophile is protonated to its non-nucleophilic ammonium salt under highly acidic conditions, which slows down the pyrrolidine formation pathway and allows the intramolecular cyclization of the dicarbonyl to dominate.[4] Conversely, neutral or weakly acidic conditions (e.g., using acetic acid) accelerate the desired reaction with the amine to form the pyrrolidine.[1][5]
Q3: Are there any catalysts that can selectively promote pyrrolidine formation over furan formation?
A3: Yes, the choice of catalyst can influence the product distribution. While strong Brønsted acids like HCl or H₂SO₄ can promote furan formation, milder acids such as acetic acid are often used to facilitate pyrrolidine synthesis.[1][6] Furthermore, various Lewis acids and other catalysts have been employed to improve selectivity and reaction efficiency under milder conditions. These include Sc(OTf)₃, Bi(NO₃)₃, I₂, and various clays like montmorillonite.[3] In some cases, reactions can be performed in ionic liquids at room temperature without the need for an additional acid catalyst.[3]
Q4: Can I use microwave irradiation to improve my pyrrolidine synthesis and reduce furan byproducts?
A4: Microwave-assisted synthesis can be a highly effective method for promoting the Paal-Knorr pyrrolidine synthesis.[3][6][7] The rapid heating provided by microwave irradiation can significantly reduce reaction times, which may help to minimize the formation of degradation products and byproducts, including furans. It is often used in conjunction with milder acidic conditions to achieve high yields of the desired pyrrolidine.
Q5: Are there alternative methods to synthesize pyrrolidines that completely avoid the possibility of furan formation?
A5: Absolutely. Several synthetic strategies for pyrrolidines do not involve 1,4-dicarbonyl precursors and therefore inherently avoid furan byproduct formation. These include:
-
Reductive amination of succinaldehyde or its derivatives. [8]
-
Industrial synthesis from 1,4-butanediol and ammonia over a catalyst at high temperature and pressure. [9][10][11]
-
1,3-Dipolar cycloaddition of azomethine ylides with alkenes. [12][13]
-
Ring contraction of pyridines. [14]
-
Intramolecular cyclization of amino alcohols. [5]
Troubleshooting Guide
This section addresses specific issues you may encounter during your pyrrolidine synthesis experiments.
Issue 1: My Paal-Knorr reaction is producing a significant amount of furan byproduct.
-
Potential Cause: The reaction conditions are too acidic.
-
Troubleshooting Steps:
-
Monitor and Adjust pH: Ensure the reaction pH is not below 3. If you are using a strong acid catalyst, consider switching to a weaker acid like acetic acid or using a buffer system.[1][5]
-
Amine Salt Formation: If you are using an amine hydrochloride salt, consider neutralizing it or using the free base to ensure the availability of the nucleophilic amine.[1]
-
Catalyst Choice: Experiment with milder Lewis acid catalysts that can promote the reaction without creating a highly acidic environment.[3]
-
-
-
Potential Cause: The reaction temperature is too high or the reaction time is too long, leading to decomposition or side reactions.
-
Troubleshooting Steps:
-
Optimize Temperature: Systematically lower the reaction temperature to find the optimal balance between reaction rate and selectivity.
-
Microwave Synthesis: Consider using a microwave reactor to achieve rapid heating to the target temperature for a shorter duration, which can improve selectivity.[6][7]
-
Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the reaction and stop it once the starting material is consumed to prevent the formation of further byproducts.
-
-
Issue 2: My reaction is sluggish, and I am not getting a good yield of the pyrrolidine product.
-
Potential Cause: Insufficient activation of the carbonyl groups or a poorly nucleophilic amine.
-
Troubleshooting Steps:
-
Catalyst Screening: If conducting the reaction under neutral conditions, the addition of a weak acid like acetic acid can accelerate the reaction.[1] A screen of different mild Lewis acids may also identify a more effective catalyst for your specific substrates.[3]
-
Amine Reactivity: For less reactive amines (e.g., anilines with electron-withdrawing groups), you may need to use more forcing conditions (higher temperature or a more active catalyst). However, be mindful of the potential for increased byproduct formation.
-
Solvent Effects: The choice of solvent can impact reaction rates. Protic solvents can participate in hydrogen bonding and influence the reaction mechanism. Experiment with different solvents to find the optimal medium for your reaction.
-
-
-
Potential Cause: The Paal-Knorr synthesis is not the most suitable method for your target molecule.
-
Troubleshooting Steps:
-
Explore Alternative Syntheses: Consider one of the many alternative routes to pyrrolidines that do not rely on 1,4-dicarbonyl compounds. For instance, 1,3-dipolar cycloadditions offer a powerful way to construct highly substituted pyrrolidine rings with good stereocontrol.[12][13]
-
Retrosynthetic Analysis: Re-evaluate the retrosynthesis of your target molecule to see if a different disconnection approach would lead to more readily available starting materials. For example, an intramolecular cyclization of a functionalized amino alcohol or an aza-Michael addition could be viable alternatives.[1][2][5][6]
-
-
Data Presentation: Optimizing Reaction Conditions
The following table summarizes the effect of various catalysts and conditions on the Paal-Knorr synthesis of N-substituted pyrroles, providing a comparative overview to guide your experimental design.
| 1,4-Diketone | Amine | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 2,5-Hexanedione | Aniline | Acetic Acid | Ethanol | Reflux | 15 min | High | [6] |
| 2,5-Hexanedione | 4-Iodoaniline | Citric Acid (10 mol%) | None (Ball Mill) | RT | 30 min | 87 | [15] |
| Substituted 1,4-diketone | Various primary amines | Acetic Acid | Ethanol | 80 (Microwave) | 2-10 min | 65-89 | [7] |
| 2,5-Hexanedione | Aniline | [Cp*IrCl₂]₂ | Water | 80 | - | Good to Excellent | [8] |
| 1,4-Diketone | Primary Amine | Sc(OTf)₃ | Various | Various | Various | - | [3] |
| 1,4-Diketone | Primary Amine | Bi(NO₃)₃ | Various | Various | Various | - | [3] |
Mechanistic Insights and Experimental Protocols
Mechanistic Pathways: Pyrrolidine vs. Furan Formation
The competition between pyrrolidine and furan synthesis in the Paal-Knorr reaction is a classic example of kinetic vs. thermodynamic control, heavily influenced by the reaction conditions. The following diagram illustrates the two competing pathways.
Caption: Competing pathways in the Paal-Knorr reaction.
Experimental Protocol: Optimized Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenylpyrrole
This protocol is adapted from established methods and optimized for high yield of the pyrrolidine product with minimal furan formation.[6]
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,5-hexanedione (1 equivalent) and aniline (1.05 equivalents) in absolute ethanol.
-
Acid Catalyst Addition: Add glacial acetic acid (0.1 equivalents) to the mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 15-30 minutes.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2,5-dimethyl-1-phenylpyrrole.
Alternative Protocol: Synthesis of N-Aryl-Substituted Pyrrolidines via Reductive Amination
This method avoids the use of 1,4-dicarbonyls and thus the potential for furan formation. This protocol describes a transfer hydrogenation approach.[8][16]
-
Reaction Setup: To a reaction vessel, add the 1,4-diketone (1.0 eq), aniline (1.2 eq), and the iridium catalyst [Cp*IrCl₂]₂ (0.5 mol%).
-
Solvent and Hydrogen Source: Add deionized water as the solvent, followed by formic acid (5.0 eq) which serves as the hydrogen source.
-
Reaction Conditions: Stir the mixture vigorously at 80 °C. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Extract the aqueous phase with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by column chromatography.
Logical Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting furan byproduct formation in your pyrrolidine synthesis.
Caption: Troubleshooting workflow for furan byproduct formation.
References
-
Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]
-
Paal–Knorr synthesis. Wikipedia. [Link]
-
Greener Paal-Knorr Pyrrole Synthesis by Mechanical Activation. ResearchGate. [Link]
-
Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [Link]
-
Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. Accounts of Chemical Research. [Link]
-
Pyrrolidine. Wikipedia. [Link]
-
Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. ResearchGate. [Link]
-
Pyrrolidine. PubChem. [Link]
-
Selective Catalytic Reactions For Taking Furan-Based Compounds To Useful Chemicals. escholarship.org. [Link]
-
Proposed reaction network for the reductive amidation of succinic acid... ResearchGate. [Link]
-
Scope of the synthesis of pyrrolidinones by reductive amination of... ResearchGate. [Link]
-
Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. [Link]
-
Paal-Knorr Furan Synthesis. Organic Chemistry Portal. [Link]
-
Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules. [Link]
-
Microwave‐Assisted Paal–Knorr Reaction – Three‐Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. ResearchGate. [Link]
- Production of pyrrolidine.
-
Succinic Acid: A New Platform Chemical for Biobased Polymers from Renewable Resources. ResearchGate. [Link]
-
Pyrrolidine synthesis via ring contraction of pyridines. Nature Communications. [Link]
-
Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. National Center for Biotechnology Information. [Link]
-
One-pot synthesis of N-methylpyrrolidine (NMPD) using Cu- and Ni-modified ZSM-5 as an efficient catalyst. Green Chemistry. [Link]
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- 3. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
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- 5. Pyrrolidine synthesis [organic-chemistry.org]
- 6. Access to Fluoropyrrolidines by Intramolecular Aza-Michael Addition Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrrolidine - Wikipedia [en.wikipedia.org]
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- 11. One-pot synthesis of N-methylpyrrolidine (NMPD) using Cu- and Ni-modified ZSM-5 as an efficient catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
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- 14. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 15. A facile aminocyclization for the synthesis of pyrrolidine and piperidine derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing base and solvent for sluggish N-alkylation of pyrrolidines
Welcome to the technical support center for the N-alkylation of pyrrolidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial reaction. Saturated N-heterocycles like pyrrolidines are prevalent in many biologically active natural products and pharmaceutical drugs.[1][2] The successful N-alkylation of these scaffolds is often a key step in their synthesis.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered in the lab.
Troubleshooting Guide
This section addresses specific issues that can arise during the N-alkylation of pyrrolidines, offering potential causes and actionable solutions.
Issue 1: Low or No Conversion
A common problem in N-alkylation is low or no conversion of the starting pyrrolidine. This can be attributed to several factors, including the choice of base and solvent, the nature of the alkylating agent, and steric effects.
Probable Cause 1a: Inappropriate Base Selection
The role of the base is to deprotonate the pyrrolidine nitrogen, increasing its nucleophilicity, and to neutralize the acid generated during the reaction. If the chosen base is too weak, the equilibrium will not favor the deprotonated, more reactive pyrrolidine.
Troubleshooting Steps:
-
Evaluate the pKa of your base's conjugate acid. The pKa of the base's conjugate acid should be significantly higher than that of the protonated pyrrolidine to ensure complete deprotonation.
-
Consider stronger bases. If you are using a weak base like triethylamine (TEA) or diisopropylethylamine (DIPEA) with a poorly reactive system, switching to a stronger base may be necessary. For particularly sluggish reactions, very strong bases like sodium hydride (NaH) or even organolithium reagents like n-butyllithium (BuLi) can be investigated, though these require strictly anhydrous conditions.[3][4]
-
Inorganic bases can be effective. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often good choices, especially in polar aprotic solvents.[3][5] Cesium carbonate can be particularly effective due to the increased solubility of the cesium counterion in organic solvents, which can accelerate the reaction.[5]
Table 1: pKa Values of Common Bases (in H₂O and DMSO)
| Base | Conjugate Acid | pKa (H₂O) | pKa (DMSO) |
| Triethylamine (TEA) | Triethylammonium | 10.75 | 9.0 |
| Diisopropylethylamine (DIPEA) | DIPEA-H⁺ | 11.0 | 10.7 |
| Potassium Carbonate (K₂CO₃) | Bicarbonate (HCO₃⁻) | 10.33 | 11.6 |
| Sodium Hydride (NaH) | H₂ | ~36 | ~42 |
| Potassium tert-Butoxide (t-BuOK) | tert-Butanol | ~19 | ~32.2 |
Note: pKa values can vary depending on the solvent and temperature. The values presented here are approximate and should be used as a guide.[6][7]
Experimental Protocol: Optimizing the Base
Objective: To determine the optimal base for the N-alkylation of a substituted pyrrolidine with a reactive alkyl bromide.
Materials:
-
Substituted pyrrolidine (1.0 eq)
-
Alkyl bromide (1.1 eq)
-
Bases to be tested (e.g., K₂CO₃, Cs₂CO₃, DIPEA) (2.0 eq)
-
Anhydrous acetonitrile (ACN)
-
Anhydrous dimethylformamide (DMF)
Procedure:
-
Set up parallel reactions in separate oven-dried flasks under an inert atmosphere (e.g., nitrogen or argon).
-
To each flask, add the substituted pyrrolidine (1.0 eq) and the chosen anhydrous solvent (ACN or DMF).
-
Add the selected base (2.0 eq) to each respective flask.
-
Stir the mixtures at room temperature for 10-15 minutes.
-
Add the alkyl bromide (1.1 eq) to each reaction mixture.
-
Stir the reactions at room temperature or heat to a suitable temperature (e.g., 60-80 °C), monitoring the progress by TLC or LC-MS at regular intervals (e.g., 2, 6, 12, and 24 hours).[3]
-
Upon completion or when no further progress is observed, quench the reactions appropriately (e.g., with water or a saturated aqueous solution of NH₄Cl).
-
Extract the product with a suitable organic solvent, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR or LC-MS to determine the conversion and identify the most effective base.
Probable Cause 1b: Suboptimal Solvent Choice
The solvent plays a crucial role in an Sₙ2 reaction by solvating the reactants and influencing the reaction rate. For N-alkylation, polar aprotic solvents are generally preferred as they can solvate the cation of the base, leaving a more "naked" and reactive nucleophilic amine.
Troubleshooting Steps:
-
Switch to a polar aprotic solvent. If you are using a nonpolar solvent like toluene or a protic solvent like ethanol, switching to a polar aprotic solvent such as DMF, DMSO, or acetonitrile can significantly increase the reaction rate.[5]
-
Consider the solvent's dielectric constant. Solvents with higher dielectric constants can better stabilize charged intermediates and transition states, which can accelerate the reaction.
-
Be mindful of solvent-base compatibility. Ensure that your chosen base is soluble in the solvent. For instance, inorganic carbonates have better solubility in DMF or DMSO than in less polar solvents like acetonitrile or acetone.[5]
Table 2: Dielectric Constants of Common Solvents
| Solvent | Dielectric Constant (at 20-25°C) |
| Toluene | 2.38 |
| Diethyl Ether | 4.33 |
| Tetrahydrofuran (THF) | 7.58 |
| Acetone | 20.7 |
| Acetonitrile (ACN) | 37.5 |
| Dimethylformamide (DMF) | 36.7 |
| Dimethyl Sulfoxide (DMSO) | 46.7 |
Data sourced from various online compilations.[8][9][10][11][12]
Probable Cause 1c: Poor Leaving Group on the Alkylating Agent
The rate of an Sₙ2 reaction is highly dependent on the ability of the leaving group to depart. A good leaving group is a weak base that can stabilize the negative charge it takes on after bond cleavage.[13][14]
Troubleshooting Steps:
-
Use a more reactive alkylating agent. The reactivity of alkyl halides follows the trend: R-I > R-Br > R-Cl.[15] If your reaction with an alkyl chloride is sluggish, switching to the corresponding bromide or iodide will likely increase the reaction rate.
-
Consider sulfonate esters. Sulfonates such as tosylates (OTs), mesylates (OMs), and triflates (OTf) are excellent leaving groups and are often more reactive than alkyl halides.[15][16]
-
In situ generation of a better leaving group. For reactions with alkyl bromides, adding a catalytic amount of sodium iodide (NaI) or tetrabutylammonium iodide (TBAI) can facilitate an in situ Finkelstein reaction, converting the alkyl bromide to the more reactive alkyl iodide.[3]
Probable Cause 1d: Steric Hindrance
Steric hindrance at either the pyrrolidine nitrogen or the electrophilic carbon of the alkylating agent can significantly slow down the rate of an Sₙ2 reaction.[17]
Troubleshooting Steps:
-
Increase the reaction temperature. Providing more thermal energy can help overcome the activation barrier imposed by steric hindrance. Using a higher-boiling solvent like DMF or DMSO may be necessary.
-
Prolong the reaction time. Sterically hindered reactions may simply require more time to reach completion, sometimes up to 48-72 hours.
-
Use a less hindered alkylating agent if possible. If the structure of your target molecule allows, using a less sterically demanding alkylating agent will increase the reaction rate.
-
Consider alternative synthetic routes. For extremely hindered systems, traditional N-alkylation may not be feasible. Alternative methods like reductive amination could be a better approach.
Issue 2: Formation of Side Products
Probable Cause 2a: Over-alkylation
The N-alkylated pyrrolidine product is often more nucleophilic than the starting secondary amine, which can lead to a second alkylation, forming a quaternary ammonium salt.[18] While this is less of an issue for secondary amines compared to primary amines, it can still occur, especially with highly reactive alkylating agents like methyl iodide.[18]
Troubleshooting Steps:
-
Control the stoichiometry. Use the alkylating agent as the limiting reagent or use only a slight excess (e.g., 1.05-1.1 equivalents).
-
Slow addition of the alkylating agent. Adding the alkylating agent dropwise at a low temperature can help to maintain a low concentration of the electrophile, disfavoring the second alkylation.
-
Monitor the reaction closely. Track the reaction progress by TLC or LC-MS and stop the reaction once the starting material has been consumed to prevent further reaction.
-
Steric hindrance can be beneficial here. The formation of tertiary amines from secondary amines is generally less prone to quaternization due to increased steric hindrance around the nitrogen atom.[18]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the N-alkylation of pyrrolidine?
A1: The N-alkylation of pyrrolidine with an alkyl halide typically proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The pyrrolidine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. A base is used to deprotonate the pyrrolidine, making it a more potent nucleophile, and to neutralize the resulting hydrohalic acid.
Caption: General Sₙ2 mechanism for N-alkylation of pyrrolidines.
Q2: How does temperature affect the N-alkylation reaction?
A2: Increasing the reaction temperature generally increases the reaction rate. For sluggish reactions, heating is often necessary. However, excessively high temperatures can lead to side reactions, such as elimination or decomposition of the reactants or products. The optimal temperature should be determined empirically for each specific reaction.
Q3: Are there alternative, "greener" solvents for N-alkylation?
A3: While polar aprotic solvents like DMF and NMP are highly effective, they are also under scrutiny for their environmental and health impacts. Greener alternatives include higher boiling alcohols like butanol or using lower boiling solvents like acetonitrile under pressure to achieve the desired reaction temperature.[19] In some cases, solvent-free conditions can also be employed, particularly in catalyzed reactions.
Q4: What are some alternative methods for N-alkylation of pyrrolidines?
A4: When direct alkylation with alkyl halides is problematic, several other methods can be employed:
-
Reductive Amination: This involves the reaction of the pyrrolidine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ to the N-alkylated product. This method is particularly useful when the corresponding alkyl halide is unstable or unavailable.
-
"Borrowing Hydrogen" or "Hydrogen Autotransfer" Catalysis: This method uses alcohols as alkylating agents, which is environmentally friendly as water is the only byproduct. This typically requires a transition metal catalyst, such as ruthenium or iridium complexes.[20]
-
Mitsunobu Reaction: This reaction allows for the alkylation of the pyrrolidine with an alcohol under mild conditions using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD). However, the separation of byproducts can be challenging on a larger scale.[19]
-
Palladium-Catalyzed N-Alkylation: Palladium catalysts can be used for the N-alkylation of amines with various alkylating agents, including alcohols and aryl halides.[21]
Caption: A troubleshooting workflow for optimizing N-alkylation of pyrrolidines.
References
-
Sciencemadness.org. (2022). Best Conditions For N-Alkylation? [Online] Available at: [Link]
-
ResearchGate. (2015). Any advise about the synthesis of N-alkylation of pyrrolidine, 2-methyl imidazole and benzimidazole? [Online] Available at: [Link]
-
National Institutes of Health. (n.d.). Alcohols as Alkylating Agents in the Cation‐Induced Formation of Nitrogen Heterocycles. [Online] Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions. [Online] Available at: [Link]
-
LibreTexts Chemistry. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Online] Available at: [Link]
-
University of Rochester. (n.d.). Dielectric Constant of Common solvents. [Online] Available at: [Link]
-
ACS Publications. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. [Online] Available at: [Link]
-
ACS Publications. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. [Online] Available at: [Link]
-
National Institutes of Health. (n.d.). Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. [Online] Available at: [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Online] Available at: [Link]
-
ResearchGate. (n.d.). Optimizing reaction conditions of N-alkylation reaction. [Online] Available at: [Link]
-
ChemRxiv. (n.d.). An Overview of Palladium-Catalyzed N-alkylation Reactions. [Online] Available at: [Link]
-
The Chemistry Notes. (2023). Effect of leaving group and reaction medium in aliphatic nucleophilic substitution reaction. [Online] Available at: [Link]
-
Wikipedia. (n.d.). Leaving group. [Online] Available at: [Link]
-
LibreTexts Chemistry. (2020). i. nucleophilic substitution. [Online] Available at: [Link]
-
Unknown. (n.d.). pKa Values of Common Bases. [Online] Available at: [Link]
-
Honeywell. (n.d.). Dielectric Constant. [Online] Available at: [Link]
-
Scribd. (n.d.). Dielectric Constants of Common Solvents. [Online] Available at: [Link]
-
American Chemical Society. (n.d.). N alkylation at sp3 Carbon Reagent Guide. [Online] Available at: [Link]
-
PubMed. (2019). Ruthenium and Iron-Catalysed Decarboxylative N-alkylation of Cyclic α-Amino Acids with Alcohols: Sustainable Routes to Pyrrolidine and Piperidine Derivatives. [Online] Available at: [Link]
-
ACS Publications. (n.d.). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. [Online] Available at: [Link]
-
National Institutes of Health. (n.d.). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. [Online] Available at: [Link]
-
ACS Publications. (n.d.). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [Online] Available at: [Link]
-
University of Tartu. (n.d.). pKa values bases. [Online] Available at: [Link]
-
ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines. [Online] Available at: [Link]
-
Master Organic Chemistry. (2010). The pKa Table Is Your Friend. [Online] Available at: [Link]
-
ResearchGate. (2017). N-alkylation of secondary amine? [Online] Available at: [Link]
-
Reddit. (2023). Bulky alkylation troubleshooting. [Online] Available at: [Link]
-
Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. [Online] Available at: [Link]
-
Organic Chemistry Data. (n.d.). Bordwell pKa Table. [Online] Available at: [Link]
-
ACS Publications. (2013). Enantioconvergent Cross-Couplings of Racemic Alkylmetal Reagents with Unactivated Secondary Alkyl Electrophiles: Catalytic Asymmetric Negishi α-Alkylations of N-Boc-pyrrolidine. [Online] Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. [Online] Available at: [Link]
-
National Institutes of Health. (2023). The N-Alkylation of Agelastatin A Modulates Its Chemical Reactivity. [Online] Available at: [Link]
-
National Institutes of Health. (n.d.). A Rh(III)-Catalyzed Formal [4+1] Approach to Pyrrolidines from Unactivated Terminal Alkenes and Nitrene Sources. [Online] Available at: [Link]
-
ACS Publications. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. [Online] Available at: [Link]
-
ChemRxiv. (n.d.). Substituent and Solvent Effect Studies of N-Alkenylnitrone 4π-Electrocyclizations. [Online] Available at: [Link]
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- 17. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. N-alkylation - Wordpress [reagents.acsgcipr.org]
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Technical Support Center: Troubleshooting Low Yields in Mitsunobu Reactions with Hindered Alcohols
Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering challenges with the Mitsunobu reaction, particularly when working with sterically hindered alcohols. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate common pitfalls and optimize your reaction outcomes. As Senior Application Scientists, we've combined technical expertise with practical, field-proven insights to address your most pressing concerns.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide direct answers to specific issues you may be facing in the lab. We'll explore the causality behind these problems and offer validated protocols to get your reactions back on track.
Q1: I'm getting a very low yield or no reaction at all with my hindered secondary or tertiary alcohol. What's the primary reason for this failure?
A1: The primary reason for low yields in Mitsunobu reactions with hindered alcohols is the steric hindrance impeding the crucial S\textsubscript{N}2 displacement step.[1] The classical Mitsunobu reaction relies on the nucleophilic attack of a pronucleophile's conjugate base on an alkoxyphosphonium salt intermediate.[2][3] When the alcohol is bulky, this intermediate is sterically shielded, making it difficult for the nucleophile to approach and displace the activated hydroxyl group.
Furthermore, steric hindrance can also slow down the initial activation of the alcohol, where it attacks the phosphorus center of the betaine intermediate formed from triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4] This can lead to competing side reactions, such as the formation of anhydrides from the carboxylic acid nucleophile, which further reduces the yield of the desired product.[4]
Q2: My starting alcohol is being consumed, but I'm not isolating the desired product. What are the likely side reactions occurring?
A2: When your hindered alcohol is consumed without forming the desired product, several side reactions are likely at play:
-
Elimination: With hindered secondary and tertiary alcohols, elimination to form an alkene can become a significant competing pathway, especially if the reaction is heated.
-
Anhydride Formation: If a carboxylic acid is used as the nucleophile, it can react with the activated phosphonium intermediate to form an anhydride, consuming your nucleophile and preventing the desired esterification.[4] This is particularly prevalent with less basic carboxylic acids and sterically hindered alcohols.[4]
-
Reaction with the Azodicarboxylate: The azodicarboxylate itself can act as a nucleophile and displace the activated alcohol, leading to the formation of a hydrazine-derived byproduct.[5] This is more likely if your intended nucleophile is not sufficiently acidic (pKa > 13) or is sterically hindered.[5][6]
To diagnose the issue, it's recommended to analyze the crude reaction mixture by LC-MS or NMR to identify the major byproducts.
Q3: How can I modify the standard Mitsunobu protocol to improve yields with my hindered alcohol?
A3: Several modifications to the standard protocol can significantly improve yields for sterically demanding substrates.
Increased Acidity of the Nucleophile
Using a more acidic pronucleophile can accelerate the reaction. For esterifications, switching from benzoic acid to a more electron-deficient carboxylic acid like 4-nitrobenzoic acid has been shown to dramatically improve yields for hindered alcohols.[7][8] The more acidic nucleophile is more readily deprotonated, leading to a higher concentration of the active nucleophile for the S\textsubscript{N}2 displacement.
Modified Reagents
Consider using alternative azodicarboxylates and phosphines that are better suited for hindered substrates.
| Reagent Type | Standard Reagent | Alternative for Hindered Substrates | Rationale for Improvement |
| Azodicarboxylate | DEAD, DIAD | 1,1'-(Azodicarbonyl)dipiperidine (ADDP) | The betaine intermediate formed with ADDP is a stronger base, which can facilitate the deprotonation of less acidic nucleophiles and promote the reaction with hindered alcohols.[5] |
| Phosphine | Triphenylphosphine (PPh₃) | Phenoxydiphenylphosphine | This reagent has been shown to be effective in the condensation of tertiary alcohols with 2-nitrobenzoic acid, affording the inverted ester.[9] |
| Azodicarboxylate | DEAD, DIAD | Di-(4-chlorobenzyl)azodicarboxylate (DCAD) | The hydrazine byproduct of DCAD is easily removed by filtration, simplifying purification.[5] |
Reaction Conditions
-
Order of Addition: The order of reagent addition can be critical. A common and effective protocol is to dissolve the alcohol, the nucleophile, and triphenylphosphine in a suitable solvent (like THF) and cool the mixture to 0 °C before slowly adding the azodicarboxylate.[5][10]
-
Sonication: For prohibitively slow reactions with hindered substrates, the use of sonication in combination with high reaction concentrations has been demonstrated to cause a vast rate increase.[1]
-
Temperature: While heating can sometimes drive sluggish reactions to completion, it can also promote elimination side reactions. Optimization of the reaction temperature is crucial. It may be beneficial to run the reaction for a longer time at a lower temperature.
Q4: Are there any catalytic versions of the Mitsunobu reaction that are effective for hindered substrates?
A4: Yes, catalytic Mitsunobu reactions have been developed to reduce the amount of stoichiometric byproducts and improve the overall efficiency. These methods often involve the in-situ regeneration of the active azo reagent from its hydrazine precursor using an oxidant. For example, catalytic systems using iron(II) phthalocyanine and specific hydrazinecarboxylates under atmospheric oxygen have been reported.[9][11] While these methods are promising for green chemistry, their effectiveness with highly hindered substrates may still require careful optimization of the specific catalyst and reaction conditions.
Visualizing the Challenge: Steric Hindrance in the Mitsunobu Reaction
The following diagrams illustrate the key steps of the Mitsunobu reaction and how steric hindrance can disrupt the desired reaction pathway.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mitsunobu Reaction [organic-chemistry.org]
- 3. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of trans-4-Methoxypyrrolidin-3-ol Hydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the purification of trans-4-Methoxypyrrolidin-3-ol hydrochloride from reaction mixtures. This document offers troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered during the purification of this polar, functionalized pyrrolidine derivative.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, common impurities may include:
-
cis-4-Methoxypyrrolidin-3-ol hydrochloride: This is the most common diastereomeric impurity. The ratio of trans to cis isomers is often determined by the stereoselectivity of the synthetic process.
-
Unreacted starting materials: Depending on the reaction workup, you may have residual starting materials.
-
Byproducts from side reactions: For instance, if your synthesis involves the reduction of a nitrile precursor, you might encounter incompletely reduced intermediates or products from intermolecular side reactions.[1]
-
Residual solvents: Solvents used in the reaction or workup may be present.
-
Inorganic salts: These can be introduced during pH adjustments or workup procedures.
Q2: My crude product is an oil or a sticky solid. How can I crystallize it?
A2: Oiling out or the formation of a sticky solid is common for polar amine salts. Here are a few strategies to induce crystallization:
-
Solvent selection: A mixture of a good solvent and a poor solvent (anti-solvent) is often effective. For a polar hydrochloride salt, consider dissolving it in a minimal amount of a polar solvent like ethanol or methanol and then slowly adding a less polar anti-solvent such as diethyl ether, methyl tert-butyl ether (MTBE), or ethyl acetate with vigorous stirring.
-
Seeding: If you have a small amount of pure crystalline material, adding a seed crystal to the supersaturated solution can initiate crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and induce crystallization.
-
Trituration: Repeatedly washing the oil with a solvent in which it is sparingly soluble can sometimes remove impurities that inhibit crystallization and lead to the formation of a solid.
Q3: What are the best storage conditions for this compound?
A3: As a hydrochloride salt of an aminol, the compound is likely to be hygroscopic and potentially sensitive to heat. It is recommended to store the purified compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (2-8 °C) and protected from light.
Troubleshooting Guide
This section provides a more in-depth guide to overcoming specific challenges during the purification of this compound.
Problem 1: Low Purity After Initial Isolation
If your initial workup yields a product with low purity as determined by techniques like NMR, LC-MS, or HPLC, a systematic approach is necessary to identify and remove the impurities.
Caption: A general workflow for the purification of this compound.
1. Acid-Base Extraction
This technique is fundamental for purifying amines. It allows for the separation of your basic product from non-basic impurities.
-
Principle: The amine is protonated in an acidic aqueous solution to form a water-soluble salt. Non-basic organic impurities can then be extracted into an organic solvent. Subsequently, the aqueous layer is basified to deprotonate the amine, which can then be extracted back into an organic solvent.
-
Protocol:
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract the organic layer with an acidic aqueous solution (e.g., 1 M HCl). The protonated amine will move to the aqueous layer.
-
Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining non-basic impurities.
-
Cool the aqueous layer in an ice bath and basify it by slowly adding a base (e.g., 2 M NaOH or saturated NaHCO₃) until the pH is greater than the pKa of the amine (typically pH 9-11).
-
Extract the deprotonated free base from the aqueous layer with several portions of an organic solvent.
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
To obtain the hydrochloride salt, dissolve the free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) until precipitation is complete. Collect the solid by filtration.
-
2. Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, especially for removing the cis-isomer and other closely related impurities.
-
Principle: The crude solid is dissolved in a hot solvent in which it is highly soluble. Upon slow cooling, the solubility decreases, and the pure compound crystallizes out, leaving the impurities in the solution.
-
Solvent Selection Table:
| Solvent System | Rationale |
| Isopropanol/Diethyl Ether | The hydrochloride salt is likely soluble in hot isopropanol and less soluble upon cooling. Diethyl ether can be added as an anti-solvent to induce precipitation. |
| Ethanol/Ethyl Acetate | Similar to the isopropanol/ether system, ethanol is a good solvent for the polar salt, while ethyl acetate acts as the anti-solvent. |
| Methanol/Dichloromethane | For very polar impurities, dissolving in a minimal amount of hot methanol and adding dichloromethane can be effective. |
| Toluene | In some cases, azeotropic removal of water with toluene followed by crystallization can yield a pure, dry product.[2] |
-
Protocol:
-
Place the crude hydrochloride salt in a flask.
-
Add a small amount of the chosen primary solvent (e.g., isopropanol) and heat the mixture to boiling while stirring.
-
Continue adding the solvent in small portions until the solid is completely dissolved.
-
If using a co-solvent system, slowly add the anti-solvent (e.g., diethyl ether) to the hot solution until it becomes slightly cloudy. Add a few drops of the primary solvent to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Problem 2: Difficulty with Column Chromatography
Polar amines, such as trans-4-Methoxypyrrolidin-3-ol, often exhibit poor behavior on standard silica gel columns, leading to streaking and poor separation.
Caption: Decision tree for troubleshooting poor chromatographic separation.
1. Normal Phase Chromatography with Basic Modifiers
-
Principle: The acidic nature of silica gel can cause strong interactions with basic amines, leading to peak tailing. Adding a small amount of a basic modifier to the mobile phase can neutralize the acidic silanol groups, improving the peak shape and separation.
-
Recommended Mobile Phases:
-
Dichloromethane/Methanol with 0.1-1% Triethylamine
-
Dichloromethane/Methanol with 0.1-1% Ammonium Hydroxide
-
-
Protocol:
-
Prepare the mobile phase with the chosen basic modifier.
-
Equilibrate the silica gel column with the mobile phase.
-
Dissolve the crude free base in a minimal amount of the mobile phase or dichloromethane.
-
Load the sample onto the column.
-
Elute with the mobile phase, gradually increasing the polarity if necessary.
-
Collect fractions and analyze for the desired product.
-
2. Reversed-Phase Chromatography
-
Principle: For highly polar compounds, reversed-phase chromatography can be a good alternative. The stationary phase is non-polar (e.g., C18 silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).
-
Recommended Mobile Phases:
-
Water/Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (for analysis of the hydrochloride salt)
-
Water/Acetonitrile with a buffer (e.g., ammonium acetate) to control pH
-
-
Protocol:
-
Choose a suitable reversed-phase column (e.g., C18).
-
Equilibrate the column with the initial mobile phase composition.
-
Dissolve the sample in the mobile phase or a compatible solvent.
-
Inject the sample and elute with a gradient of increasing organic solvent.
-
Monitor the elution using a suitable detector (e.g., UV or MS).
-
3. Hydrophilic Interaction Liquid Chromatography (HILIC)
-
Principle: HILIC is a variation of normal-phase chromatography that is well-suited for very polar compounds. It uses a polar stationary phase (like silica or an amino-bonded phase) with a mobile phase containing a high concentration of an organic solvent and a small amount of water.
-
Recommended Stationary Phases:
-
Silica Gel
-
Amino-propyl functionalized silica
-
-
Recommended Mobile Phases:
-
Acetonitrile/Water with a buffer (e.g., ammonium formate or ammonium acetate)
-
References
- Jiangxi Rongxing Pharmaceutical Co ltd.
- Rhone-Poulenc Sante. Process for the preparation of a pyrrolidinol compound. EP0269258A2.
- LG Life Sciences, Ltd. Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity. WO2007024113A1.
Sources
- 1. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
- 2. CN113402402A - Method for recovering trans-p-aminocyclohexanol from low-concentration waste liquid - Google Patents [patents.google.com]
Technical Support Center: Improving the Solubility of Pyrrolidine Hydrochloride Salts for Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges of dissolving pyrrolidine hydrochloride salts in reaction mixtures. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments.
Introduction: The Challenge of Pyrrolidine Hydrochloride Solubility
Pyrrolidine and its derivatives are invaluable building blocks in medicinal chemistry and organic synthesis, forming the core of numerous pharmaceuticals and natural products.[1][2][3] For enhanced stability and easier handling, these cyclic secondary amines are often supplied as hydrochloride (HCl) salts. However, this salt form frequently presents a significant hurdle: poor solubility in common organic solvents used for reactions.
The ionic nature of the hydrochloride salt, with its strong crystal lattice energy, makes it resistant to dissolution in nonpolar or moderately polar aprotic solvents. This can lead to incomplete reactions, variable yields, and difficulties in purification. This guide will walk you through systematic approaches to overcome these solubility issues, ensuring your reactions proceed smoothly and efficiently.
Frequently Asked Questions (FAQs)
Q1: Why is my pyrrolidine HCl salt not dissolving in my reaction solvent (e.g., THF, DCM, Toluene)?
A1: Pyrrolidine hydrochloride is an ionic salt. Organic solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), and Toluene are nonpolar or have low to moderate polarity. There is a significant mismatch in the intermolecular forces. The solvent molecules cannot effectively solvate the pyrrolidinium and chloride ions to overcome the crystal lattice energy of the salt. In essence, "like dissolves like." The free base pyrrolidine, being a less polar organic molecule, is miscible with most organic solvents, but the salt form is not.[1][4][5][6]
Q2: Can I just heat the mixture to dissolve the salt?
A2: While increasing the temperature can enhance the solubility of many solids, it is often not a complete solution for highly insoluble salts in organic solvents and can introduce complications.[7] For many reactions, the required temperature for dissolution may exceed the thermal stability of your reactants, reagents, or the product itself. Furthermore, even if dissolution occurs at elevated temperatures, the salt may precipitate out as the reaction progresses or upon cooling, leading to an incomplete reaction.
Q3: I added a base like triethylamine (TEA) or DIPEA to neutralize the HCl salt, but it's still not fully dissolving. What's happening?
A3: This is a common and critical issue. The problem often lies in the fact that the neutralization is a solid-liquid phase reaction. The added liquid base (e.g., triethylamine) can only react at the surface of the solid pyrrolidine HCl particles. This reaction forms the free pyrrolidine (which dissolves) and triethylammonium hydrochloride, which is often also insoluble in the reaction solvent and can coat the surface of the unreacted pyrrolidine HCl particles. This coating prevents further neutralization, leaving a significant portion of your starting material as an unreactive solid.[8][9]
Q4: How can I visually confirm if my salt has fully dissolved and reacted?
A4: Visual inspection is the first step. A truly dissolved solution will be clear and free of suspended solids. However, some reaction mixtures can be colored or cloudy for other reasons. A simple method to check for undissolved starting material is to stop agitation and allow any solids to settle. If a precipitate remains, dissolution is incomplete. For more rigorous analysis, you can take a small, filtered aliquot of the reaction mixture at various time points and analyze it by techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the disappearance of the starting material.[10][11]
Troubleshooting Guide: Step-by-Step Solutions
If you are facing solubility challenges, follow this tiered troubleshooting guide. Start with the simplest and most direct methods before moving to more complex solutions.
Tier 1: In-Situ Neutralization and Solvent Modification
This approach focuses on converting the HCl salt to its more soluble free-base form directly within the reaction vessel.
Method 1: Using an Inorganic Base Slurry
Instead of a liquid organic base, using a solid, powdered inorganic base can be more effective.
Scientific Rationale: A weak, insoluble inorganic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) provides a solid surface for the neutralization reaction to occur.[12] The byproducts, KCl or NaCl, are inert salts that are also insoluble and will not coat the pyrrolidine HCl particles in the same way a bulky ammonium salt might. The liberated free pyrrolidine can then readily dissolve in the organic solvent.
Step-by-Step Protocol:
-
Preparation: To a flame-dried reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), add the pyrrolidine hydrochloride salt and finely powdered, anhydrous potassium carbonate (2-3 equivalents).
-
Solvent Addition: Add your primary reaction solvent (e.g., Acetonitrile, DMF, THF).
-
Stirring: Stir the resulting slurry vigorously at room temperature for 30-60 minutes before adding other reagents. This pre-stirring period is crucial to allow for the neutralization to occur.
-
Proceed with Reaction: Once the pre-stirring is complete, proceed with the addition of your other reactants as per your original procedure.
Method 2: Co-Solvent Systems
Adding a small amount of a polar, miscible co-solvent can dramatically improve solubility.
Scientific Rationale: A co-solvent system works by modifying the overall polarity of the solvent mixture to better match the solute.[13] A polar protic co-solvent like ethanol or isopropanol can help to solvate the ions of the salt, breaking down the crystal lattice.
Step-by-Step Protocol:
-
Solvent Selection: Choose a co-solvent that is miscible with your primary reaction solvent and will not interfere with your reaction chemistry. Alcohols are a common first choice.
-
Initial Dissolution: In the reaction flask, suspend the pyrrolidine HCl salt in your primary aprotic solvent (e.g., Toluene).
-
Co-solvent Addition: Add the polar co-solvent (e.g., ethanol) dropwise while stirring vigorously. Start with a small volume (e.g., 5-10% of the total volume) and add more only if necessary. Often, only a catalytic amount is needed to facilitate dissolution.
-
Base Addition: Once the salt is dissolved or finely suspended, add your base (e.g., triethylamine) and proceed with the reaction. The homogeneous or near-homogeneous nature of the mixture will allow for a much faster and more complete neutralization.
Solvent Polarity and Co-Solvent Choice
| Primary Solvent | Dielectric Constant (Approx.) | Recommended Co-Solvents |
| Toluene | 2.4 | Ethanol, Isopropanol |
| Dichloromethane (DCM) | 9.1 | Methanol, Ethanol |
| Tetrahydrofuran (THF) | 7.5 | Ethanol, N,N-Dimethylformamide (DMF) |
| Acetonitrile (MeCN) | 37.5 | Water (if reaction tolerates it), DMF |
Data compiled from various chemical data sources.
Tier 2: Advanced Techniques for Stubborn Cases
If the methods in Tier 1 are insufficient, more advanced techniques may be required.
Method 3: Phase-Transfer Catalysis (PTC)
This is a powerful technique for reactions involving a water-insoluble organic reactant and a water-soluble ionic reactant.
Scientific Rationale: A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction occurs.[14] For pyrrolidine HCl, a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or Aliquat 336 can be used.[15] The quaternary ammonium cation (Q⁺) pairs with the chloride ion in the aqueous phase (or at the solid-liquid interface) and transports it into the organic phase. This disrupts the equilibrium and pulls the pyrrolidinium ion (Pyr-H⁺) into a state where it can be deprotonated by a base. This technique is particularly effective for N-alkylation reactions.[16][17]
Step-by-Step Protocol:
-
Setup: In your reaction vessel, combine the pyrrolidine HCl, your other organic reactant (e.g., an alkyl halide), the primary organic solvent (e.g., Toluene), and a catalytic amount (1-10 mol%) of a phase-transfer catalyst (e.g., TBAB).
-
Base Addition: Add an aqueous solution of a strong base, such as 50% NaOH, or a solid inorganic base like K₂CO₃.
-
Reaction: Stir the biphasic mixture vigorously. High shear mixing is essential to maximize the interfacial surface area where the catalysis occurs.
-
Monitoring: Monitor the reaction to completion by an appropriate analytical method (TLC, LC-MS, etc.).
Tier 3: Pre-Reaction Workup (Isolation of Free Base)
For the most challenging cases or when absolute certainty of the starting material's state is required, isolating the free base before the reaction is the most robust solution.
Scientific Rationale: This method completely removes the solubility issue by converting the entire bulk of the salt to the free amine before it is introduced to the reaction. This is the most reliable but also the most time-consuming approach.
Step-by-Step Protocol:
-
Dissolution: Dissolve the pyrrolidine HCl salt in water.
-
Basification: Cool the aqueous solution in an ice bath and slowly add a strong base, such as 2M NaOH solution, while monitoring the pH with pH paper or a pH meter. Continue adding base until the pH is >11.[18]
-
Extraction: Extract the liberated free pyrrolidine base into an organic solvent like Dichloromethane (DCM), Ethyl Acetate, or Diethyl Ether.[19][20] Perform multiple extractions (e.g., 3 times) to ensure complete recovery.
-
Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Usage: The resulting oil or solid is the free pyrrolidine base, which should now be readily soluble in your reaction solvent. Use it immediately, as free amines can be less stable than their salt forms.
Decision Workflow for Improving Solubility
References
-
Pyrrolidine | C4H9N | CID 31268 - PubChem. National Center for Biotechnology Information. [Link]
-
Pyrrolidine - Solubility of Things. Solubility of Things. [Link]
-
Phase-transfer catalyst - Wikipedia. Wikipedia. [Link]
-
Video: Determining the Solubility Rules of Ionic Compounds. JoVE. [Link]
-
Phase Transfer Catalyst | PDF | Ammonium | Salt (Chemistry). Scribd. [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. WebAssign. [Link]
-
PHASE SOLUBILITY ANALYSIS: A TECHNIQUE OF PURITY DETERMINATION. Bioinfo Publications. [Link]
-
Pyrrolidine - Wikipedia. Wikipedia. [Link]
-
Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]
-
Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. ACS Publications. [Link]
-
How can I neutralize aminehydrochlorides? ResearchGate. [Link]
-
Phase Transfer Catalysis. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
-
Phase Transfer and Ammonium Salt Catalyzed Reactions | Request PDF. ResearchGate. [Link]
-
Industrial Phase-Transfer Catalysis. PTC Organics. [Link]
-
How can I seperate pyrrolidine? ResearchGate. [Link]
-
Can anyone suggest how to neutralize aminehydrochlorides? ResearchGate. [Link]
-
Gibson, Emma K. (2007) Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
-
What is the best way to convert my amine compound from the salt form into free amine? ResearchGate. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. National Center for Biotechnology Information. [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. Journal of Population Therapeutics and Clinical Pharmacology. [Link]
-
How can i remove HCl in a recation which was formed as biproduct in a chloriination reaction used Thionyl chloride as Agent,? ResearchGate. [Link]
-
2,2-dimethylpyrrolidine. Organic Syntheses Procedure. [Link]
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- 19. researchgate.net [researchgate.net]
- 20. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Monitoring Reaction Progress of trans-4-Methoxypyrrolidin-3-ol hydrochloride by TLC and LC-MS
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals monitoring reactions involving trans-4-Methoxypyrrolidin-3-ol hydrochloride. This highly polar, hydrophilic molecule presents unique challenges for standard chromatographic techniques. This document offers practical, field-tested solutions and explains the scientific principles behind the recommended protocols.
Part 1: Frequently Asked Questions (FAQs)
TLC (Thin-Layer Chromatography)
Q1: My spots are streaking badly on the TLC plate. What's causing this and how can I fix it?
A1: Streaking is a common issue when analyzing highly polar and basic compounds like amines on standard silica gel plates.[1][2] The primary reasons are strong interactions between the basic amine group and the acidic silanol groups on the silica surface, as well as overloading the sample.[2]
-
Underlying Cause: The amine group can be protonated by the acidic silica, causing it to bind very strongly to the stationary phase. This leads to poor elution and elongated, streaky spots.
-
Troubleshooting Steps:
-
Add a Basic Modifier to the Mobile Phase: To counteract the acidic nature of the silica, add a small amount of a basic modifier to your eluent.[1][2][3][4] Common choices include:
-
0.5-2% triethylamine (Et₃N)
-
0.5-2% ammonium hydroxide (NH₄OH) in methanol
-
-
Reduce Sample Concentration: You may be overloading the plate. Dilute your reaction sample before spotting.[5]
-
Consider Alternative Stationary Phases: If modifying the mobile phase is insufficient, consider using alumina plates or reversed-phase TLC plates (e.g., C18), where different retention mechanisms are at play.[3][4]
-
Q2: I don't see any spots on my TLC plate after development, even under UV light. What should I do?
A2: This can be frustrating, but there are several potential causes. This compound lacks a strong chromophore, making it difficult to visualize with a standard 254 nm UV lamp.
-
Underlying Cause: Compounds without significant conjugation or aromatic rings will not be UV-active.[6] Additionally, your compound might not have moved from the baseline or it could be too dilute.[1][5]
-
Troubleshooting Steps:
-
Use a Chemical Staining Reagent: This is the most effective solution. After developing the plate, let it dry completely and then dip it into a suitable staining solution. For a compound with amine and alcohol functional groups, excellent choices include:
-
Ninhydrin Stain: Excellent for primary and secondary amines, producing colored spots (often purple or blue) upon heating.[7][8]
-
Potassium Permanganate (KMnO₄) Stain: A general oxidative stain that reacts with alcohols and other oxidizable groups, appearing as yellow-brown spots on a purple background.[7][9]
-
Ceric Ammonium Molybdate (CAM) Stain: A highly sensitive, general-purpose stain that visualizes a wide range of functional groups, often producing dark blue spots upon heating.[7]
-
-
Check for Baseline Retention: Your compound may be too polar for the chosen mobile phase and hasn't moved from the origin. Try a more polar eluent system.
-
Increase Sample Concentration: If you suspect the sample is too dilute, try spotting multiple times in the same location, allowing the solvent to evaporate between applications.[1][5]
-
Q3: How do I choose the right mobile phase for my TLC analysis?
A3: For a polar compound like this compound, you'll need a relatively polar mobile phase. A good starting point is a mixture of a moderately polar solvent and a more polar one, with a basic additive.
-
Recommended Starting Systems:
-
Dichloromethane (DCM) : Methanol (MeOH) with 1% NH₄OH (e.g., 95:5:1 DCM:MeOH:NH₄OH)
-
Ethyl Acetate (EtOAc) : Methanol (MeOH) with 1% Triethylamine (e.g., 9:1 EtOAc:MeOH + 1% Et₃N)
-
For very polar compounds that still don't move, a system like n-butanol:acetic acid:water can be effective.[10]
-
-
Optimization Strategy:
-
Start with a less polar system (e.g., 95:5 DCM:MeOH).
-
If the spots remain at the baseline (Rf = 0), increase the proportion of the more polar solvent (e.g., move to 90:10 or 85:15).
-
If the spots run with the solvent front (Rf = 1), decrease the polarity by reducing the amount of the polar solvent.
-
The goal is to have your starting material and product with Rf values between 0.2 and 0.8 for good separation.
-
LC-MS (Liquid Chromatography-Mass Spectrometry)
Q1: My compound is not retained on my C18 reversed-phase column; it elutes in the void volume. How can I get retention?
A1: This is a classic problem for small, polar, hydrophilic molecules. Reversed-phase chromatography relies on hydrophobic interactions, which are minimal for your compound.[11]
-
Underlying Cause: The analyte is more soluble in the highly aqueous mobile phase than it is attracted to the non-polar C18 stationary phase, leading to no retention.
-
Solution: Use Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the preferred technique for analyzing very polar compounds.[12][13]
-
Mechanism: In HILIC, a polar stationary phase (like silica, amide, or cyano) is used with a mobile phase rich in an organic solvent (typically acetonitrile) and a smaller amount of aqueous buffer.[12] A water-rich layer forms on the stationary phase, and polar analytes partition into this layer, leading to retention.[12] Water acts as the strong, eluting solvent.[11][13]
-
Benefits: HILIC provides robust retention for polar compounds and the high organic content of the mobile phase is excellent for ESI-MS sensitivity.[13]
-
Q2: I'm seeing a very weak or no signal in my mass spectrometer. What could be the issue?
A2: Poor signal can stem from several factors, including inefficient ionization, ion suppression, or inappropriate MS settings.
-
Underlying Causes & Troubleshooting:
-
Ion Suppression: Co-eluting matrix components from your reaction mixture can compete with your analyte for ionization in the MS source, reducing its signal.[14][15][16]
-
Solution: Improve chromatographic separation to move your analyte away from interfering species. HILIC can often provide this. Also, ensure proper sample cleanup if the matrix is complex.[15]
-
-
Inefficient Ionization: Your mobile phase composition may not be optimal for generating ions.
-
Solution: Use a mobile phase that promotes ionization. For positive ion mode electrospray ionization (ESI+), which is suitable for amines, adding a small amount of an acid like formic acid (0.1%) to the aqueous portion of your mobile phase will help protonate the analyte.[17]
-
-
Incorrect MS Polarity Mode: Ensure you are operating in the correct polarity. For an amine-containing compound, positive ion mode (ESI+) is the appropriate choice, as it will readily accept a proton to form [M+H]⁺.[17]
-
Instrument Settings: Check basic instrument parameters like source temperatures, gas flows, and capillary voltage.[18]
-
Q3: My peak shape is poor (fronting, tailing, or splitting) in my LC-MS analysis. What are the common causes?
A3: Poor peak shape is often related to interactions on the column or issues with the sample solvent.[19][20]
-
Underlying Causes & Troubleshooting:
-
Sample Solvent Mismatch: Injecting your sample in a solvent that is much stronger than the initial mobile phase can cause distorted peaks.[19]
-
Solution (for HILIC): Your initial mobile phase will be high in organic solvent (e.g., 95% acetonitrile). Therefore, your sample should be dissolved in a solvent with a similar or weaker composition. Dissolving a polar analyte in 100% water and injecting it into a high-organic mobile phase will cause significant peak distortion. Dilute your sample in the initial mobile phase conditions if possible.
-
-
Secondary Interactions on the Column: Residual silanol groups on silica-based columns can interact with basic analytes, causing peak tailing.
-
Solution: Using a well-end-capped column or a different stationary phase chemistry (e.g., an amide-based HILIC column) can mitigate this.[12] Adjusting the mobile phase pH can also help.
-
-
Column Overload: Injecting too much sample can lead to broad, fronting peaks.
-
Solution: Dilute your sample and reinject.
-
-
Part 2: Troubleshooting Guides
TLC Troubleshooting Matrix
| Problem | Potential Cause | Recommended Solution(s) |
| Streaking Spots | Strong analyte-silica interaction (acid-base). | Add 1% triethylamine or ammonium hydroxide to the eluent.[1][2] |
| Sample overload. | Dilute the sample before spotting.[2][5] | |
| No Visible Spots (UV) | Compound lacks a UV chromophore. | Use a chemical stain (Ninhydrin, KMnO₄, CAM).[6][7] |
| Spots at Baseline (Rf ≈ 0) | Mobile phase is not polar enough. | Increase the proportion of the polar solvent (e.g., methanol). |
| Spots at Solvent Front (Rf ≈ 1) | Mobile phase is too polar. | Decrease the proportion of the polar solvent. |
| Irreproducible Rf Values | Chamber not saturated with solvent vapor. | Place a piece of filter paper in the developing chamber. |
| Solvent composition changed due to evaporation. | Use fresh eluent for each run and keep the chamber covered.[10] |
LC-MS Troubleshooting Flowchart
Caption: Troubleshooting logic for common LC-MS issues.
Part 3: Experimental Protocols
Protocol 1: TLC Method Development
-
Plate Preparation: On a standard silica gel TLC plate (with fluorescent indicator), gently draw a light pencil line about 1 cm from the bottom. Mark lanes for your starting material (SM), co-spot (C), and reaction mixture (RM).
-
Sample Preparation: Dilute your crude reaction mixture 1:10 in a suitable solvent (e.g., methanol).
-
Spotting: Using a capillary tube, spot a small amount of the SM, RM, and a co-spot (spotting both SM and RM in the same lane) on the corresponding marks.
-
Mobile Phase Preparation: In a TLC chamber, prepare a trial mobile phase. A good starting point is 95:5 Dichloromethane:Methanol containing 1% Triethylamine . Add a piece of filter paper to saturate the chamber atmosphere and cover it. Allow it to equilibrate for 5 minutes.
-
Development: Place the spotted TLC plate in the chamber, ensuring the solvent level is below the origin line.[1] Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
-
Visualize under a 254 nm UV lamp and circle any visible spots.
-
Prepare a Ninhydrin stain by dissolving 0.3 g of ninhydrin in 100 mL of n-butanol with 3 mL of acetic acid.[7]
-
Quickly dip the plate into the stain, blot the excess, and gently heat with a heat gun until colored spots appear.
-
-
Analysis: Compare the spots in the RM lane to the SM lane. The appearance of a new, more polar spot (lower Rf) and the disappearance of the SM spot indicates reaction progress.
Protocol 2: HILIC-MS Method for Reaction Monitoring
-
Chromatographic System:
-
Column: A HILIC column, such as a BEH Amide column (e.g., 2.1 x 50 mm, 1.7 µm), is recommended for its excellent retention and peak shape for polar compounds.
-
Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
-
Gradient Elution:
| Time (min) | %A | %B |
| 0.0 | 5 | 95 |
| 5.0 | 40 | 60 |
| 5.1 | 5 | 95 |
| 7.0 | 5 | 95 |
-
Mass Spectrometer Settings (Example for ESI+):
-
Ionization Mode: Electrospray Positive (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Scan Range: m/z 50-500
-
-
Sample Preparation: Take a small aliquot of the reaction mixture and dilute it 1:1000 with 95:5 Acetonitrile:Water to match the initial mobile phase conditions. This is critical to prevent peak distortion.
-
Analysis: Inject the diluted sample. Monitor the disappearance of the mass corresponding to your starting material and the appearance of the mass corresponding to your product ([M+H]⁺).
References
-
Buchi. Why HILIC is what your polar compounds need for purification. [Link]
-
Waters Corporation. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link]
-
Agilent. Mastering HILIC-Z Separation for Polar Analytes. [Link]
-
Annesley, T. M. Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America. [Link]
-
Nelson, M. D., & Dolan, J. Ion suppression in LC-MS-MS: A case study. LCGC North America. [Link]
-
University of Rochester, Department of Chemistry. Magic Formulas: TLC Stains. [Link]
-
Naidong, W. Systematic Troubleshooting for LC/MS/MS. BioPharm International. [Link]
-
Pharmashare.in. Troubleshooting TLC. [Link]
-
Wikipedia. Ion suppression (mass spectrometry). [Link]
-
Shimadzu. Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Link]
-
Becker, G. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Chromatography & Separation Techniques. [Link]
-
ChemBAM. TLC troubleshooting. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Thin-Layer Chromatography. [Link]
-
NorthEast BioLab. Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. [Link]
-
Org Prep Daily. TLC Staining solutions. [Link]
-
Naidong, W. Systematic Troubleshooting for LC/MS/MS in Bioanalytical Methods. Scribd. [Link]
-
Organic Chemistry. TLC Stains. [Link]
-
Washington State University. Monitoring Reactions by TLC. [Link]
-
Organic Chemistry. TLC stains. [Link]
-
University of Colorado Boulder. TLC Stains. [Link]
-
Malawska, B., et al. Application of RP-TLC technique for the determination of dissociation constants of 1-substituted pyrrolidin-2-one derivatives. European Journal of Medicinal Chemistry. [Link]
-
Reddit. Chromotography with free amines?. [Link]
-
Bitesize Bio. Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
-
University of California, Los Angeles. Thin Layer Chromatography (TLC). [Link]
-
Chemistry Stack Exchange. How to determine polarity of components in TLC. [Link]
-
AGA Analytical. Thin Layer Chromatography (TLC). [Link]
Sources
- 1. pharmashare.in [pharmashare.in]
- 2. chembam.com [chembam.com]
- 3. reddit.com [reddit.com]
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- 5. bitesizebio.com [bitesizebio.com]
- 6. TLC stains [reachdevices.com]
- 7. Magic Formulas [chem.rochester.edu]
- 8. depts.washington.edu [depts.washington.edu]
- 9. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 10. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 11. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 16. longdom.org [longdom.org]
- 17. nebiolab.com [nebiolab.com]
- 18. ssi.shimadzu.com [ssi.shimadzu.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
Removal of triphenylphosphine oxide from Mitsunobu reaction products
A Guide to Effectively Removing Triphenylphosphine Oxide from Your Reaction Products
Welcome to the Technical Support Center for post-Mitsunobu reaction purification. As a Senior Application Scientist, I understand that while the Mitsunobu reaction is a powerful tool for C-O, C-N, and C-S bond formation, the removal of the stoichiometric triphenylphosphine oxide (TPPO) byproduct can be a significant challenge, often complicating product isolation and reducing overall efficiency.[1] This guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies to streamline your purification process.
The core of the problem lies in the physicochemical properties of TPPO: it is a polar, high-melting point solid that often exhibits similar chromatographic behavior to many reaction products.[2] This guide will explore various methods to tackle this issue, from classical techniques to modern scavenging strategies, explaining the causality behind each experimental choice to empower you to make informed decisions for your specific reaction.
Troubleshooting Guides & FAQs
Here, we address common issues encountered during the purification of Mitsunobu reaction products in a question-and-answer format.
Section 1: Non-Chromatographic Removal Strategies
Question 1: My initial attempts to precipitate TPPO using non-polar solvents have failed. What am I doing wrong?
This is a common issue and often relates to solvent choice and the solubility of your product. TPPO is poorly soluble in non-polar solvents like hexane and cold diethyl ether.[2][3] However, the success of this method hinges on your product being soluble in these solvents.
Troubleshooting Steps:
-
Ensure Complete Solvent Removal: Before attempting precipitation, it is crucial to completely remove the reaction solvent (e.g., THF, DCM).[1][4] Residual polar solvents will increase the solubility of TPPO in the non-polar solvent you add.
-
Solvent Selection: If your product is soluble in diethyl ether, dissolve the crude mixture in a minimal amount of a solvent like dichloromethane or toluene, then slowly add cold diethyl ether or hexanes/pentane with vigorous stirring.[3][4] Cooling the mixture in an ice bath can further decrease TPPO solubility.[3]
-
Product Solubility Issues: If your product is not soluble in highly non-polar solvents, this method is not suitable. Proceed to the metal salt precipitation methods discussed below.
Experimental Protocol: Precipitation with Non-Polar Solvents
-
Concentrate the crude reaction mixture to dryness under reduced pressure.
-
Dissolve the residue in a minimum volume of a solvent in which both the product and TPPO are soluble (e.g., dichloromethane, toluene).
-
Slowly add a non-polar solvent like hexanes or pentane while stirring. To further promote crystallization, cool the mixture in an ice bath or refrigerator.
-
Collect the precipitated TPPO by vacuum filtration, washing the solid with a small amount of the cold non-polar solvent.
-
The filtrate contains your purified product. Concentrate the filtrate to isolate your compound.
Question 2: I've heard about using metal salts to precipitate TPPO. How does this work, and which salt should I choose?
The basic oxygen center of TPPO can coordinate with Lewis acidic metal salts to form insoluble complexes.[5] This is a powerful, chromatography-free method, particularly for products that are soluble in more polar solvents where simple precipitation fails.[6][7][8]
Causality Explained: The formation of a coordination complex between the Lewis acidic metal center (e.g., Zn²⁺, Mg²⁺, Ca²⁺) and the Lewis basic oxygen of TPPO results in a salt-like adduct with significantly lower solubility in common organic solvents compared to TPPO itself.
| Metal Salt | Common Solvents for Precipitation | Key Advantages & Considerations |
| ZnCl₂ | Ethanol, Ethyl Acetate, Isopropanol | Highly effective in polar solvents where other methods fail.[6][7][8] The resulting ZnCl₂(TPPO)₂ complex is a well-defined precipitate. |
| MgCl₂ | Toluene, Dichloromethane | Effective, but less so in highly polar ethereal solvents like THF.[2][5] |
| CaBr₂ | THF, 2-MeTHF, MTBE | A recent development that is particularly effective for removing TPPO from ethereal solvents.[5] |
Troubleshooting Steps:
-
Incomplete Precipitation: If precipitation is incomplete, you may need to add more of the metal salt solution. A 2:1 molar ratio of metal salt to TPPO is a good starting point.
-
Oily Precipitate: Formation of an oil instead of a solid can occur, especially with zinc salts in certain solvent systems.[5] Try changing the solvent or switching to a different metal salt like CaBr₂.
-
Product Compatibility: Ensure your product does not contain functional groups that can chelate with the metal salt, as this could lead to co-precipitation of your product.
Experimental Protocol: Precipitation with Zinc Chloride (ZnCl₂) in Ethanol
-
Dissolve the crude reaction mixture in ethanol.
-
Add a 1.8 M solution of ZnCl₂ in warm ethanol to the crude solution at room temperature. A 2:1 molar ratio of ZnCl₂ to TPPO is often effective.[7]
-
Stir the mixture to induce precipitation. Scraping the sides of the flask can be beneficial.
-
Collect the precipitate by vacuum filtration.
-
Wash the precipitate with a small amount of cold ethanol.
-
The filtrate, containing your product, can then be concentrated. An additional workup with acetone may be necessary to remove any excess zinc chloride.[7]
Question 3: Can I use scavenger resins to remove TPPO?
Yes, scavenger resins provide an excellent method for removing both unreacted triphenylphosphine and TPPO, especially in the context of parallel synthesis or when dealing with sensitive products.
How it Works: High-loading chloromethylated polystyrene (Merrifield resin), often activated with sodium iodide, acts as an alkylative trap for the nucleophilic TPPO.[9][10] The TPPO becomes covalently bound to the insoluble polymer resin, which can then be easily removed by filtration.
Experimental Protocol: Scavenging with Merrifield Resin
-
Resin Preparation: In a flask, create a slurry of high-loading Merrifield resin and sodium iodide in a suitable solvent like acetone.
-
Scavenging: Add the crude reaction mixture containing TPPO to the resin slurry.
-
Stirring: Allow the mixture to stir at room temperature. Overnight stirring is often sufficient.
-
Filtration: Filter the mixture to remove the resin, which now has the TPPO bound to it.
-
Washing: Wash the resin with a suitable solvent (e.g., THF, water, acetone, methanol) to recover any adsorbed product.
-
Product Isolation: Combine the filtrate and washings, and concentrate to obtain the purified product.
Section 2: Chromatographic and Alternative Strategies
Question 4: I need to use column chromatography. What's the best way to separate my product from TPPO?
While the goal is often to avoid chromatography, sometimes it is necessary. The key is to exploit the polarity difference between your product and TPPO.
Troubleshooting Steps:
-
Silica Plug First: For relatively non-polar products, a simple silica plug can be very effective.[11] Elute with a non-polar solvent system (e.g., hexane/diethyl ether) to wash your product through while retaining the more polar TPPO on the silica.
-
Solvent System Optimization: For full column chromatography, start with a non-polar eluent and gradually increase the polarity. TPPO generally requires a more polar solvent system (e.g., ethyl acetate/hexane mixtures) for elution.[3]
-
TPPO Eluting with Product: If TPPO co-elutes with your product, consider derivatizing your product to change its polarity before chromatography, or use one of the non-chromatographic methods to remove the bulk of the TPPO before final purification.
Question 5: Are there ways to modify the Mitsunobu reaction itself to avoid TPPO removal issues?
Absolutely. Proactive modifications to the reaction setup can save significant time during purification.
Alternative Reagents:
-
Polymer-Supported Triphenylphosphine: Using triphenylphosphine bound to a polystyrene resin allows for the simple filtration of the resulting polymer-bound TPPO at the end of the reaction.[12][13][14]
-
Fluorous Phosphines: These reagents lead to a fluorous TPPO analog that can be removed by fluorous solid-phase extraction.
-
Modified Azodicarboxylates: Reagents like di-(4-chlorobenzyl)azodicarboxylate (DCAD) have been developed where the hydrazine byproduct can be easily removed by filtration and recycled.[12]
Decision-Making Workflow for TPPO Removal
The choice of purification strategy depends on several factors, including the scale of your reaction, the properties of your product, and the available resources. The following diagram illustrates a logical workflow for selecting the most appropriate method.
Caption: Decision tree for selecting a TPPO purification method.
Conclusion
The removal of triphenylphosphine oxide is a critical step in the successful application of the Mitsunobu reaction. By understanding the underlying chemical principles of the various purification strategies, from simple precipitation to the use of scavenger resins and modified reagents, researchers can overcome this common hurdle. This guide provides a framework for troubleshooting common issues and selecting the optimal purification strategy for your specific needs, ultimately leading to higher purity products and more efficient workflows.
References
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Tamboli, Y. A., Kashid, V. B., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega. Available at: [Link]
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Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry. Available at: [Link]
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Weix Research Group. (n.d.). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. University of Wisconsin–Madison. Available at: [Link]
-
Wikipedia. (n.d.). Triphenylphosphine oxide. Available at: [Link]
-
Batesky, D. C., Goldfogel, M., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation With Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(18), 9931–9936. Available at: [Link]
-
Tamboli, Y. A., Kashid, V. B., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega, 6(21), 13735–13741. Available at: [Link]
-
Scientific Update. (2023). Triphenylphosphine Oxide- Waste Not, Want Not. Available at: [Link]
-
Knight, J. G., et al. (2007). Chromatography-Free Product Separation in the Mitsunobu Reaction. ResearchGate. Available at: [Link]
-
Tamboli, Y. A., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega. Available at: [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Available at: [Link]
-
ResearchGate. (2017). I am wondering how to remove Triphenylphosphine oxide and Diisopropyl hydraazodicarboxylate from the reaction mixture? Available at: [Link]
-
ACS Publications. (2009). Solubilities of Triphenylphosphine Oxide in Selected Solvents. Available at: [Link]
-
American Chemical Society. (2009). Solubilities of Triphenylphosphine Oxide in Selected Solvents. Available at: [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. Available at: [Link]
-
ResearchGate. (2000). Mitsunobu reaction modifications allowing product isolation without chromatography: Application to a small parallel library. Available at: [Link]
-
Lipshutz, B. H., & Blomgren, P. A. (2001). Efficient Scavenging of Ph3P and Ph3PdO with High-Loading Merrifield Resin. Organic Letters, 3(12), 1869–1871. Available at: [Link]
-
Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Available at: [Link]
-
ResearchGate. (2019). Selective triphenylphosphine oxide imprinted polymer for solid scavenger application in organic synthesis. Available at: [Link]
-
Dandapani, S., & Curran, D. P. (2004). Separation-friendly Mitsunobu reactions: a microcosm of recent developments in separation strategies. Chemistry, 10(13), 3130–3138. Available at: [Link]
-
ResearchGate. (2001). Efficient Scavenging of Ph 3 P and Ph 3 PO with High-Loading Merrifield Resin. Available at: [Link]
-
Bedell, T. A., et al. (2015). Mitsunobu Reactions Catalytic in Phosphine and a Fully Catalytic System. Angewandte Chemie International Edition, 54(34), 9974–9977. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Mitsunobu Reaction - Aromatic Alcohols. Available at: [Link]
-
ResearchGate. (2023). Examples of the simplification purification of Mitsunobu reaction. Available at: [Link]
-
Zhang, K., et al. (2024). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. RSC Advances, 14(8), 5367–5384. Available at: [Link]
-
NROChemistry. (n.d.). Mitsunobu Reaction. Available at: [Link]
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Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Available at: [Link]
-
Common Conditions. (n.d.). Mitsunobu Reaction. Available at: [Link]
-
ResearchGate. (2007). The Development of a Chromatography-Free Mitsunobu Reaction: Synthesis and Applications of an Anthracene-Tagged Phosphine Reagent. Available at: [Link]
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Validation & Comparative
Chiral HPLC Methods for Separating Cis and Trans Isomers of 4-Methoxypyrrolidin-3-ol: A Comparative Guide
In the landscape of pharmaceutical development and fine chemical synthesis, the precise control and analysis of stereochemistry are paramount. The pyrrolidine scaffold, a cornerstone of many biologically active molecules, often presents significant challenges in the separation of its stereoisomers. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the analytical and preparative-scale separation of cis and trans isomers of 4-methoxypyrrolidin-3-ol, a key chiral building block.
The presence of two stereocenters in 4-methoxypyrrolidin-3-ol gives rise to four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The cis and trans designations refer to the relative orientation of the hydroxyl and methoxy groups on the pyrrolidine ring. The separation of these diastereomers (cis vs. trans) and their respective enantiomers is crucial as the biological activity and pharmacological profile can be highly dependent on the specific stereoisomer.[1]
This guide will explore various chiral stationary phases (CSPs) and mobile phase compositions, offering a comparative analysis of their performance in resolving these closely related isomers. We will delve into the mechanistic principles behind the separations and provide detailed experimental protocols to enable researchers to implement and adapt these methods in their own laboratories.
The Challenge of Stereoisomer Separation in Pyrrolidines
The separation of diastereomers, such as the cis and trans isomers of 4-methoxypyrrolidin-3-ol, can be as challenging as resolving enantiomers. While diastereomers possess different physical and chemical properties, these differences can be subtle, requiring highly selective chromatographic techniques.[2] Chiral HPLC stands out as a powerful and versatile tool for such separations, primarily through the use of chiral stationary phases that can differentiate between the three-dimensional structures of the isomers.[3]
The choice of the appropriate CSP and mobile phase is critical and often empirical.[4] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability for the separation of a wide range of chiral compounds, including those with pyrrolidine scaffolds.[5][6]
Comparative Analysis of Chiral Stationary Phases
The selection of the chiral stationary phase is the most influential factor in achieving successful separation of stereoisomers.[1] This section compares the utility of several types of polysaccharide-based CSPs for the resolution of cis and trans 4-methoxypyrrolidin-3-ol isomers.
Polysaccharide-Based Chiral Stationary Phases
Polysaccharide-based CSPs, derived from cellulose and amylose, are the most widely used columns for chiral separations.[1] The chiral recognition mechanism is based on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical structure of the polysaccharide derivative.[2]
Table 1: Comparison of Polysaccharide-Based CSPs for Pyrrolidine Isomer Separation
| Chiral Stationary Phase | Selector | Typical Mobile Phase | Separation Principle | Advantages |
| Chiralcel® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Normal Phase (Hexane/Alcohol) | Hydrogen bonding, π-π interactions, steric hindrance | Broad applicability, good for N-heterocycles[7] |
| Chiralpak® AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | Normal & Reversed Phase | Inclusion complexation, hydrogen bonding | Complementary selectivity to cellulose-based CSPs |
| Chiralpak® IA | Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel | Normal & Reversed Phase | Similar to Chiralpak AD-H, but with enhanced solvent compatibility | Robust, allows for a wider range of solvents |
| ChiraSpher | Poly(N-acryloyl-L-phenylalanine ethyl ester) | Normal Phase | π-π interactions, hydrogen bonding | High stability and loading capacity[8] |
The following diagram illustrates a typical workflow for screening different chiral columns and mobile phases to optimize the separation of cis and trans isomers.
Caption: Workflow for Chiral HPLC Method Development.
Experimental Protocols and Data
Protocol 1: Normal Phase Separation using a Cellulose-Based CSP
This method is a good starting point for screening, as cellulose-based CSPs have shown great success in resolving a variety of pyrrolidine derivatives.[5][6]
Objective: To achieve baseline separation of the cis and trans isomers of 4-methoxypyrrolidin-3-ol.
Instrumentation:
-
HPLC system with UV detector
-
Chiralcel® OD-H column (250 x 4.6 mm, 5 µm)
Mobile Phase:
-
n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (80:20:0.1, v/v/v)
HPLC Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Expected Results: This method is expected to provide good resolution between the cis and trans diastereomers. The addition of a small amount of a basic modifier like DEA is often necessary to improve peak shape and reduce tailing for amine-containing compounds.[9]
Table 2: Hypothetical Chromatographic Data for Protocol 1
| Isomer | Retention Time (min) | Resolution (Rs) |
| trans-Isomer | 8.5 | - |
| cis-Isomer | 10.2 | 2.1 |
Protocol 2: Exploring Different Alcohol Modifiers
The choice of alcohol in the mobile phase can significantly impact selectivity.[1] This protocol explores the effect of different alcohols on the separation.
Objective: To optimize the separation by varying the alcohol modifier in the mobile phase.
Instrumentation:
-
Same as Protocol 1
Mobile Phases:
-
A: n-Hexane / Ethanol (EtOH) / DEA (85:15:0.1, v/v/v)
-
B: n-Hexane / n-Propanol / DEA (90:10:0.1, v/v/v)
HPLC Parameters:
-
Same as Protocol 1
Expected Results: Different alcohols will alter the hydrogen bonding interactions with the CSP, potentially leading to changes in elution order and improved resolution.
Table 3: Impact of Alcohol Modifier on Resolution
| Mobile Phase | trans-Isomer (RT, min) | cis-Isomer (RT, min) | Resolution (Rs) |
| Hexane/IPA | 8.5 | 10.2 | 2.1 |
| Hexane/EtOH | 9.1 | 11.5 | 2.5 |
| Hexane/n-Propanol | 12.3 | 15.0 | 2.3 |
The following diagram illustrates the principle of chiral recognition on a polysaccharide-based CSP.
Caption: Chiral Recognition on a Polysaccharide CSP.
Indirect Separation via Derivatization
In cases where direct separation is challenging, an alternative approach is to derivatize the isomers with a chiral derivatizing agent to form diastereomeric products that can be separated on a standard achiral column (e.g., C18). This method, however, adds complexity due to the additional reaction and purification steps.
Conclusion and Recommendations
The separation of cis and trans isomers of 4-methoxypyrrolidin-3-ol is a critical step in its use as a chiral building block. Chiral HPLC, particularly with polysaccharide-based stationary phases, offers a powerful and versatile solution.
Recommendations for Method Development:
-
Initial Screening: Begin with a cellulose-based column (e.g., Chiralcel® OD-H) and an amylose-based column (e.g., Chiralpak® AD-H) using a mobile phase of hexane with an alcohol modifier (IPA or EtOH).[1][5]
-
Mobile Phase Optimization: Systematically vary the type and concentration of the alcohol modifier. Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) should be explored to improve peak shape.[9]
-
Temperature Effects: Investigate the effect of column temperature, as it can sometimes lead to significant changes in selectivity and even reversal of elution order.[1]
By following a systematic approach to method development, researchers can achieve robust and reliable separations of the cis and trans isomers of 4-methoxypyrrolidin-3-ol, enabling accurate analysis and purification for downstream applications in drug discovery and development.
References
- BenchChem. (n.d.). Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols.
-
Journal of Zhejiang University-SCIENCE B. (2007). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Retrieved from [Link]
-
ResearchGate. (2024). What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios?. Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral Stationary Phases for High Performance Liquid Chromatographic Separation of Enantiomers: A Mini-Review. Retrieved from [Link]
- BenchChem. (n.d.). A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers.
- Sci-Hub. (1999). Enantiomeric HPLC Separations of 4-Substituted-Pyrrolidin-2-Ones using Cellulose Based Chiral Stationary Phases.
-
ResearchGate. (2020). Separation of cis/trans Isomers of 4,5-Dihydroxyimidazolidine-2-thione and 4,5-Dimethoxyimidazolidine-2-thione by Aqueous Normal-Phase HPLC Mode. Retrieved from [Link]
-
LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]
-
MDPI. (n.d.). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Retrieved from [Link]
-
ResearchGate. (2026). Enantiomeric HPLC Separations of 4-Substituted-Pyrrolidin-2-Ones using Cellulose Based Chiral Stationary Phases. Retrieved from [Link]
- Journal of Zhejiang University. (n.d.). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC.
-
ResearchGate. (2025). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Retrieved from [Link]
-
MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
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- 8. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jzus.zju.edu.cn [jzus.zju.edu.cn]
A Technical Guide to the Structure-Activity Relationship of 4-Substituted Pyrrolidin-3-ol Analogs as Therapeutic Agents
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, prized for its three-dimensional character which allows for precise spatial orientation of substituents to interact with biological targets.[1] This guide delves into the nuanced world of 4-substituted pyrrolidin-3-ol analogs, a class of compounds demonstrating significant potential across various therapeutic areas, from neurodegenerative diseases to oncology. We will dissect the structure-activity relationships (SAR) that govern their efficacy, compare their performance with relevant alternatives, and provide detailed experimental methodologies to empower researchers in their own drug discovery endeavors.
The Pyrrolidine Scaffold: A Foundation for Potent and Selective Inhibitors
The non-planar nature of the saturated pyrrolidine ring provides a distinct advantage over flat aromatic systems, enabling a more comprehensive exploration of the pharmacophore space.[2] The stereochemistry at the 3 and 4 positions of the pyrrolidin-3-ol core is a critical determinant of biological activity, profoundly influencing how these molecules orient themselves within the binding pockets of enzymes and receptors. This guide will focus on the SAR of these analogs, with a particular emphasis on their role as enzyme inhibitors.
Case Study: (3S,4S)-4-Aminopyrrolidine-3-ol Derivatives as BACE1 Inhibitors for Alzheimer's Disease
Alzheimer's disease is characterized by the accumulation of β-amyloid plaques in the brain, a process initiated by the enzymatic cleavage of the amyloid precursor protein (APP) by β-secretase 1 (BACE1).[3][4] Consequently, the inhibition of BACE1 is a primary therapeutic strategy. The (3S,4S)-4-aminopyrrolidine-3-ol scaffold has emerged as a promising foundation for potent and selective BACE1 inhibitors.[3][4]
Structure-Activity Relationship Insights
A systematic exploration of substitutions on the (3S,4S)-4-aminopyrrolidine-3-ol core has revealed key structural features that dictate BACE1 inhibitory potency. The following SAR observations are derived from a study by Tran et al. (2016):[4]
-
Amine Substituent (R¹): The nature of the substituent on the 4-amino group is crucial for activity. Small, hydrogen-bond accepting groups are generally favored.
-
Hydroxyl Acylation (R²): Acylation of the 3-hydroxyl group with various aromatic and heteroaromatic moieties significantly impacts potency. The electronic and steric properties of these acyl groups modulate binding affinity.
-
Pyrrolidine Nitrogen Substituent (R³): Modification of the pyrrolidine nitrogen can influence physicochemical properties such as cell permeability, which is a critical factor for in vivo efficacy.
The interplay of these substitutions dictates the overall activity profile of the analogs. For instance, compound 7c from the aforementioned study, with a specific acyl group, demonstrated a high in vitro inhibitory activity (IC50: 0.05µM), whereas compound 11a , with a different substitution pattern, showed better cell-based activity (IC50: 1.7µM) due to improved cell permeability.[4] This highlights the critical balance between direct enzyme inhibition and the drug-like properties required for cellular efficacy.
Comparative Performance Data
The following table summarizes the in vitro BACE1 inhibitory activity of selected (3S,4S)-4-aminopyrrolidine-3-ol analogs, illustrating the impact of structural modifications.
| Compound ID | R¹ Substituent | R² Substituent (Acyl Group) | BACE1 IC50 (µM)[4] | Cell-Based Assay IC50 (µM)[4] | Selectivity over BACE2 & Cathepsin D |
| 7c | H | 5-(trifluoromethyl)pyridin-2-yl | 0.05 | 40% inhibition @ 10µM | High |
| 11a | H | 5-chloropyridin-2-yl | 0.12 | 1.7 | High |
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
}
Structure-Activity Relationship Logic for Pyrrolidin-3-ol Analogs.
Expanding the Therapeutic Landscape: Pyrrolidine Analogs in Oncology
The versatility of the pyrrolidine scaffold extends to the realm of oncology. Pyrrolidine derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is essential for tumor growth and metastasis.[5][6]
While specific SAR studies on 4-methoxypyrrolidin-3-ol analogs as VEGFR-2 inhibitors are not extensively published, the general principles of targeting the ATP-binding pocket of kinases can be applied. Key interactions typically involve hydrogen bonding with the hinge region of the kinase and hydrophobic interactions within the binding pocket. The stereochemistry and substitution pattern of the pyrrolidin-3-ol core can be strategically designed to optimize these interactions.
For comparison, Sunitinib, an approved VEGFR-2 inhibitor, features a (2-oxoindolin-3-ylidene)methylpyrrole core.[6] Novel pyrrolidone-fused derivatives have demonstrated superior inhibitory activity against VEGFR-2 compared to sunitinib, highlighting the potential for structurally optimized pyrrolidine-based compounds in this therapeutic area.[6]
Experimental Methodologies
To facilitate further research, detailed protocols for the synthesis and biological evaluation of 4-substituted pyrrolidin-3-ol analogs are provided below. These are based on established methodologies in the field.[4]
General Synthetic Scheme for (3S,4S)-4-Aminopyrrolidin-3-ol Derivatives
The synthesis of these analogs typically starts from a commercially available chiral starting material, such as a protected 4-hydroxyproline derivative.
dot graph G { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];
}
General Synthetic Workflow for Pyrrolidin-3-ol Analogs.
Step-by-Step Protocol:
-
Protection of the Pyrrolidine Nitrogen: The starting material, a protected (3S,4S)-4-azidopyrrolidin-3-ol, is first N-protected, typically with a Boc (tert-butyloxycarbonyl) group, to prevent side reactions in subsequent steps.
-
Acylation of the 3-Hydroxyl Group: The hydroxyl group at the 3-position is acylated using an appropriate acid chloride or anhydride in the presence of a base (e.g., triethylamine or pyridine) to introduce the desired R² substituent.
-
Reduction of the Azide: The azide group at the 4-position is reduced to a primary amine. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Final Deprotection: If necessary, the N-protecting group (e.g., Boc) is removed under acidic conditions (e.g., trifluoroacetic acid) to yield the final target analog.
BACE1 Inhibition Assay Protocol
The inhibitory activity of the synthesized compounds against BACE1 can be determined using a fluorescence resonance energy transfer (FRET) assay.
Materials:
-
Recombinant human BACE1 enzyme
-
FRET substrate (e.g., a peptide containing the APP Swedish mutation sequence flanked by a fluorophore and a quencher)
-
Assay buffer (e.g., sodium acetate buffer, pH 4.5)
-
Test compounds dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Add assay buffer, BACE1 enzyme, and the test compound (at various concentrations) to the wells of the microplate.
-
Incubate for a pre-determined time at a specific temperature (e.g., 30 minutes at 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the FRET substrate to each well.
-
Monitor the increase in fluorescence over time using a plate reader (excitation and emission wavelengths will depend on the specific FRET pair used).
-
Calculate the initial reaction rates and determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion and Future Directions
The 4-substituted pyrrolidin-3-ol scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The detailed SAR studies on BACE1 inhibitors demonstrate the importance of stereochemistry and the fine-tuning of substituents to achieve high potency and selectivity. While this guide has focused on BACE1 and touched upon VEGFR-2, the potential applications of these analogs are vast and warrant further exploration against other biological targets. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to translate their in vitro potency into in vivo efficacy.
References
-
Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link]
-
Bhat, A. A., et al. (2024). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Heliyon, 10(20), e39444. [Link]
-
Naqvi, S. Z. F., et al. (2021). In vitro and In silico Evaluation of Structurally Diverse Benzyl pyrrolidin-3-ol Analogues as Apoptotic Agents via Caspase Activation. Acta Chimica Slovenica, 68(2), 365-378. [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]
-
Gao, H., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Pharmaceuticals (Basel), 16(3), 461. [Link]
-
Khan, I., et al. (2023). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry, 14(5), 786-817. [Link]
-
Tran, Q. D., et al. (2016). Synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives and biological evaluation for their BACE1 inhibitory activities. Bioorganic & Medicinal Chemistry Letters, 26(1), 51-54. [Link]
-
Bhat, A. A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 246, 114954. [Link]
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Tran, Q. D., et al. (2016). Synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives and biological evaluation for their BACE1 inhibitory activities. Bioorganic & Medicinal Chemistry Letters, 26(1), 51-54. [Link]
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Sun, L., et al. (2017). Structural optimization and evaluation of novel 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives as potential VEGFR-2/PDGFRβ inhibitors. Journal of Hematology & Oncology, 10(1), 149. [Link]
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A Senior Application Scientist's Guide to the Validation of Absolute Configuration of Chiral Pyrrolidinols
For researchers, medicinal chemists, and professionals in drug development, the unequivocal assignment of the absolute configuration of chiral molecules is a cornerstone of stereoselective synthesis and a regulatory prerequisite. The pyrrolidinol scaffold, a privileged structure in numerous pharmaceuticals and chiral catalysts, presents a common yet critical challenge in stereochemical validation. An erroneous assignment can lead to the costly development of an inactive or, in the worst-case scenario, a toxic enantiomer.
This guide provides an in-depth comparison of the principal analytical techniques for determining the absolute configuration of chiral pyrrolidinols. Drawing from field-proven insights, we will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references. We will move beyond a simple listing of methods to offer a logical framework for selecting the most appropriate technique based on the nature of the pyrrolidinol sample and the resources available.
The Four Pillars of Stereochemical Validation: A Comparative Overview
The determination of a molecule's absolute three-dimensional arrangement in space is a non-trivial pursuit. Four major techniques have become the gold standard in the chemist's arsenal: Single-Crystal X-ray Crystallography (SC-XRC), Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing agents, and the chiroptical methods of Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD). Each method possesses a unique set of strengths and weaknesses, and the choice of which to employ is often dictated by the physical properties of the analyte and the specific questions being asked.
| Feature | X-ray Crystallography | NMR (Mosher's Method) | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) |
| Principle | Diffraction of X-rays by a single crystal to determine the 3D arrangement of atoms. | Analysis of the NMR chemical shifts of diastereomeric esters or amides formed with a chiral derivatizing agent. | Differential absorption of left and right circularly polarized infrared light. | Differential absorption of left and right circularly polarized UV-visible light. |
| Sample State | Solid (high-quality single crystal) | Solution | Solution or neat liquid | Solution |
| Sample Amount | Micrograms to milligrams | Sub-milligram to milligrams | Milligrams[1] | Micrograms to milligrams |
| Analysis Time | Days to weeks (including crystallization) | 4-6 hours of active effort over 1-2 days[2] | Hours to a day | Hours |
| Key Advantage | Unambiguous and definitive determination of the entire molecular structure. | Widely accessible (NMR), applicable to a broad range of chiral alcohols and amines. | Applicable to a wide range of molecules, including those without a UV chromophore; provides rich structural information. | High sensitivity, requires small sample amounts. |
| Key Limitation | Requires a high-quality single crystal, which can be difficult to obtain. | Indirect method, potential for misinterpretation if conformational preferences are not as predicted. | Requires quantum mechanical calculations for interpretation; can be sensitive to solvent and temperature.[3] | Requires a UV-Vis chromophore near the stereocenter; interpretation can be complex. |
Single-Crystal X-ray Crystallography: The Definitive Answer
When a suitable single crystal can be obtained, X-ray crystallography stands as the unequivocal gold standard for determining absolute configuration.[4] By analyzing the diffraction pattern of X-rays passing through a crystal, a detailed three-dimensional map of electron density can be generated, revealing the precise spatial arrangement of every atom in the molecule.
The Physics Behind the Determination: Anomalous Dispersion and the Flack Parameter
The ability to determine absolute configuration from X-ray diffraction data hinges on the phenomenon of anomalous dispersion.[3] When the X-ray wavelength is near the absorption edge of an atom, the scattering factor becomes a complex number. This leads to a breakdown of Friedel's Law, meaning that the intensities of reflections from opposite faces of a crystal plane (hkl and -h-k-l) are no longer identical. This difference, known as the Bijvoet difference, is dependent on the absolute configuration of the molecule.
In modern crystallography, the Flack parameter is a refined value that quantifies the enantiomeric composition of the crystal.[5] A Flack parameter close to 0 with a small standard uncertainty indicates that the correct absolute configuration has been determined. A value near 1 suggests that the inverted structure is the correct one, while a value around 0.5 may indicate a racemic twin.
Experimental Causality: Why Crystal Quality is Paramount
The primary bottleneck for this technique is the need for a high-quality single crystal, typically with dimensions of at least 0.1 mm in each direction.[3] The crystal must be well-ordered and free of significant defects to produce a clear diffraction pattern. For chiral pyrrolidinols, which often possess polar hydroxyl and amino groups, crystallization can be challenging due to the formation of oils or amorphous solids. The choice of solvent and crystallization conditions (e.g., slow evaporation, vapor diffusion) is therefore a critical experimental parameter that often requires extensive screening.
NMR Spectroscopy: The Power of Diastereomeric Differentiation with Mosher's Method
When crystallization is elusive, NMR spectroscopy offers a powerful and widely accessible alternative. The most common NMR-based approach for determining the absolute configuration of chiral alcohols and amines, such as pyrrolidinols, is the Mosher's ester analysis.[2]
The Logic of the Method: Creating and Analyzing Diastereomers
The core principle of Mosher's method is the conversion of the enantiomeric pyrrolidinol into a pair of diastereomers by derivatization with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[2] These resulting diastereomeric esters are no longer mirror images and will exhibit distinct chemical shifts in their ¹H NMR spectra.
The analysis relies on the anisotropic effect of the phenyl group of the MTPA moiety, which shields or deshields nearby protons in a predictable manner based on the absolute configuration of the carbinol center. By comparing the chemical shifts of protons in the (R)-MTPA ester with those in the (S)-MTPA ester, a series of chemical shift differences (Δδ = δS - δR) are calculated. The sign of these Δδ values for protons on either side of the newly formed ester linkage directly correlates with the absolute configuration of the original pyrrolidinol.
Experimental Workflow for Mosher's Ester Analysis
Caption: Workflow for determining absolute configuration using Mosher's ester analysis.
Detailed Experimental Protocol: Mosher's Ester Analysis of a Chiral Pyrrolidinol
This protocol is a self-validating system, as the consistency of the Δδ values across multiple protons provides a high degree of confidence in the assignment.
Materials:
-
Chiral pyrrolidinol (approx. 1-5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)
-
Anhydrous pyridine
-
Anhydrous deuterated chloroform (CDCl₃)
-
NMR tubes
Procedure:
-
Preparation of the (R)-MTPA Ester:
-
In a clean, dry NMR tube, dissolve approximately 0.5-2.5 mg of the chiral pyrrolidinol in 0.5 mL of anhydrous CDCl₃.
-
Add a small excess (approximately 1.2 equivalents) of anhydrous pyridine.
-
Add a small excess (approximately 1.2 equivalents) of (R)-MTPA-Cl.
-
Cap the NMR tube and gently agitate to mix the contents.
-
Allow the reaction to proceed at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC or NMR.
-
-
Preparation of the (S)-MTPA Ester:
-
In a separate, clean, dry NMR tube, repeat the procedure from step 1 using (S)-MTPA-Cl.
-
-
NMR Analysis:
-
Acquire ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA ester samples. It is crucial to use the same NMR spectrometer and acquisition parameters for both samples to ensure accurate comparison of chemical shifts.
-
Carefully assign the proton signals for both diastereomers. 2D NMR techniques such as COSY and HSQC may be necessary for unambiguous assignment in complex molecules.
-
-
Data Analysis:
-
For each assigned proton, calculate the difference in chemical shift (Δδ) between the two diastereomers using the formula: Δδ = δS - δR.
-
Construct a model of the MTPA esters in their extended conformation, with the ester C=O and the C-O bond antiperiplanar.
-
Protons that lie on the same side of the MTPA phenyl group in this conformation will experience a similar shielding or deshielding effect.
-
A consistent pattern of positive Δδ values for protons on one side of the molecule and negative Δδ values for protons on the other side allows for the assignment of the absolute configuration.
-
Chiroptical Methods: VCD and ECD
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful spectroscopic techniques that measure the differential absorption of left- and right-circularly polarized light by a chiral molecule.[6] Since enantiomers produce mirror-image VCD and ECD spectra, these techniques are exquisitely sensitive to absolute configuration.
The Synergy of Experiment and Computation
The modern application of VCD and ECD for absolute configuration determination relies on a synergistic relationship between experimental measurement and quantum mechanical calculation.[7] The experimental spectrum of the chiral pyrrolidinol is measured and then compared to the theoretically predicted spectrum for one of the enantiomers, typically calculated using Density Functional Theory (DFT). A good correlation between the experimental and calculated spectra confirms the absolute configuration.
Logical Flow for VCD/ECD-Based Assignment
Caption: Decision-making workflow for absolute configuration assignment using VCD or ECD.
Vibrational Circular Dichroism (VCD): A Wealth of Structural Information
VCD measures the circular dichroism in the infrared region of the spectrum, corresponding to vibrational transitions.[1] A key advantage of VCD is that all chiral molecules have a VCD spectrum, regardless of whether they possess a UV-Vis chromophore. VCD spectra are typically rich in bands, providing a detailed fingerprint of the molecule's stereochemistry.
A study on a novel disubstituted pyrrolidine acid successfully employed VCD to determine its absolute configuration, with the results being in agreement with those from X-ray analysis and stereoselective synthesis.[8] This highlights the reliability of VCD as a primary method for stereochemical assignment.
Electronic Circular Dichroism (ECD): High Sensitivity for Chromophoric Systems
ECD measures circular dichroism in the UV-Vis region, corresponding to electronic transitions. ECD is generally more sensitive than VCD and requires smaller amounts of sample. However, its application is limited to molecules that contain a chromophore in the vicinity of the stereocenter. For many pyrrolidinol derivatives, particularly those with aromatic substituents, ECD can be a highly effective technique.
Conclusion: An Integrated Approach to Stereochemical Validation
The determination of the absolute configuration of chiral pyrrolidinols is a critical task that demands a rigorous and well-informed analytical strategy. While single-crystal X-ray crystallography provides the most definitive answer, its requirement for a high-quality crystal can be a significant hurdle. In such cases, NMR spectroscopy, particularly Mosher's ester analysis, offers a robust and accessible solution-state method. For a non-invasive and highly sensitive approach, the chiroptical techniques of VCD and ECD, when coupled with quantum mechanical calculations, provide a powerful means of stereochemical elucidation.
Ultimately, the most confident assignment of absolute configuration often comes from an integrated approach, where the results from two or more of these techniques are in agreement. As a senior application scientist, my recommendation is to consider the unique properties of your chiral pyrrolidinol and the resources at your disposal to select the most logical and efficient path to an unambiguous and defensible stereochemical assignment.
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Synthesis of a New Chiral Pyrrolidine. Molecules. [Link]
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Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications. [Link]
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Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science. [Link]
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Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)-H Amination. ACS Central Science. [Link]
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Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols. [Link]
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Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism. Angewandte Chemie International Edition. [Link]
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Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Methods in Molecular Biology. [Link]
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Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. [Link]
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Determination of absolute configuration using single crystal X-ray diffraction. Methods in Molecular Biology. [Link]
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RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE. University of Illinois Urbana-Champaign. [Link]
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WHITE PAPER | ABSOLUTE CONFIGURATION BY VCD. BioTools. [Link]
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Direct determination of absolute stereochemistry of α‐methylselenocysteine using multinuclear NMR spectroscopy and x‐ray crystallography. Journal of Physical Organic Chemistry. [Link]
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The determination of the absolute configurations of chiral molecules using Vibrational Circular Dichroism (VCD) spectroscopy. Chirality. [Link]
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A “shortcut” Mosher ester method to assign configurations of stereocenters in nearly symmetric environments. Fluorous mixture synthesis and structure assignment of petrocortyne A. The Journal of Organic Chemistry. [Link]
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Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]
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A Senior Application Scientist's Guide to the Bioisosteric Replacement of the Methoxy Group in 4-Methoxypyrrolidin-3-ol
This guide provides an in-depth technical comparison of potential bioisosteric replacements for the methoxy group in the 4-methoxypyrrolidin-3-ol scaffold. It is intended for researchers, scientists, and drug development professionals seeking to optimize lead compounds containing this privileged structural motif. The content is based on established principles of medicinal chemistry and extrapolated from experimental data on analogous structures, offering a predictive framework in the absence of direct comparative studies on this specific molecule.
Introduction: The 4-Methoxypyrrolidin-3-ol Scaffold and the Rationale for Bioisosteric Modification
The 3-hydroxypyrrolidine moiety is a valuable building block in medicinal chemistry, appearing in a wide range of biologically active compounds, including inhibitors of enzymes such as glycosidases and as scaffolds for antagonists of receptors like CXCR4.[1][2] The 4-methoxy-substituted variant, 4-methoxypyrrolidin-3-ol, introduces a key hydrogen bond acceptor and a lipophilic methyl group, which can significantly influence a molecule's interaction with its biological target and its overall physicochemical properties.
However, the methoxy group is often a metabolic liability. It is susceptible to oxidative O-demethylation by cytochrome P450 enzymes, which can lead to the formation of a potentially reactive formaldehyde metabolite and a less active or inactive hydroxylated compound.[3] This metabolic instability can result in high clearance, low oral bioavailability, and a short duration of action.[4] Bioisosteric replacement of the methoxy group is a well-established strategy to mitigate these issues while aiming to retain or improve the desired pharmacological activity.[5]
This guide will explore several potential bioisosteric replacements for the methoxy group in 4-methoxypyrrolidin-3-ol, comparing their anticipated effects on key drug-like properties.
Comparative Analysis of Methoxy Group Bioisosteres on the Pyrrolidine Scaffold
The selection of a suitable bioisostere depends on the specific goals of the lead optimization program, such as improving metabolic stability, modulating lipophilicity, or altering the hydrogen bonding capacity of the molecule. Below is a comparison of several common bioisosteres for the methoxy group, with their potential impact on the 4-methoxypyrrolidin-3-ol scaffold.
| Bioisostere | Key Physicochemical Properties | Predicted Impact on 4-Hydroxypyrrolidine Scaffold |
| Fluorine (F) | Small size, high electronegativity, weak hydrogen bond acceptor. | Increased Metabolic Stability: The C-F bond is highly resistant to metabolic cleavage.[3] Increased Lipophilicity: Generally increases LogP compared to a hydroxyl group, and can be similar to or slightly higher than a methoxy group depending on the molecular context. Altered Conformation: The strong electronegativity of fluorine can influence the puckering of the pyrrolidine ring, potentially affecting receptor binding.[6] |
| Difluoromethyl (CHF₂) | Intermediate in size and electronics between methyl and trifluoromethyl. Can act as a weak hydrogen bond donor. | Enhanced Metabolic Stability: More stable than the methoxy group. Modulated Lipophilicity: Increases lipophilicity compared to the methoxy group. Potential for H-bonding: The C-H bond can act as a weak hydrogen bond donor, potentially introducing new interactions with the target. |
| Trifluoromethyl (CF₃) | Strong electron-withdrawing group, highly lipophilic, and metabolically stable. | Greatly Increased Metabolic Stability: Highly resistant to oxidative metabolism. Significant Increase in Lipophilicity: Can substantially increase the LogP of the molecule. Altered Electronics: The strong electron-withdrawing nature can impact the pKa of nearby functional groups. |
| Hydroxymethyl (CH₂OH) | Introduces both hydrogen bond donor and acceptor capabilities. | Increased Polarity: Will decrease lipophilicity and likely increase aqueous solubility. Potential for New H-bonds: The primary alcohol can form new hydrogen bonds with the target, potentially increasing affinity. Metabolic Considerations: While replacing the O-demethylation liability, the primary alcohol can be oxidized. |
| Methylamino (NHCH₃) | Introduces a basic center and a hydrogen bond donor. | Increased Basicity: Will increase the pKa of the molecule, affecting its charge state at physiological pH. Potential for H-bonding and Ionic Interactions: Can act as a hydrogen bond donor and, when protonated, form ionic interactions. Metabolic Profile: N-demethylation is a potential metabolic pathway. |
| Azido (N₃) | Linear, polar, and can act as a hydrogen bond acceptor. | Increased Polarity: Expected to decrease lipophilicity. Unique Electronic Properties: Can participate in dipole-dipole interactions. Potential for "Click" Chemistry: Provides a handle for further derivatization. |
Synthetic Strategies for 4-Substituted-Pyrrolidin-3-ols
The synthesis of the 4-methoxypyrrolidin-3-ol scaffold and its analogs can be achieved through various synthetic routes, often starting from chiral precursors like tartaric acid or proline.[1][7] A general and adaptable approach involves the stereoselective synthesis of a protected 4-hydroxypyrrolidine intermediate, which can then be functionalized at the 4-position.
Experimental Protocol: General Synthesis of a 4-Substituted Pyrrolidin-3-ol Derivative
This protocol outlines a generalized synthetic sequence for obtaining a 4-substituted pyrrolidin-3-ol, which can be adapted for the introduction of various bioisosteres.
Step 1: Synthesis of a Protected Pyrrolidine-3,4-epoxide A common starting material is a suitably protected pyrroline, which can be epoxidized to give a pyrrolidine-3,4-epoxide. This epoxide serves as a key intermediate for the introduction of various nucleophiles at the 4-position.
Step 2: Nucleophilic Opening of the Epoxide The epoxide can be opened with a variety of nucleophiles to introduce the desired bioisosteric group at the 4-position. For example:
-
For a fluoro analog: Ring opening with a fluoride source such as tetrabutylammonium fluoride (TBAF).
-
For an azido analog: Ring opening with sodium azide (NaN₃).
-
For a hydroxymethyl analog: Ring opening with a cyanide source followed by reduction.
Step 3: Deprotection The final step involves the removal of the protecting groups on the nitrogen and the hydroxyl group to yield the desired 4-substituted-pyrrolidin-3-ol.
Visualizing the Bioisosteric Replacements
The following diagrams illustrate the core 4-methoxypyrrolidin-3-ol scaffold and some of its potential bioisosteric replacements.
Caption: Bioisosteric replacements for the methoxy group.
Conclusion and Future Perspectives
The bioisosteric replacement of the methoxy group in 4-methoxypyrrolidin-3-ol offers a promising strategy to address potential metabolic liabilities and fine-tune the physicochemical properties of lead compounds. While direct experimental data for this specific scaffold is limited, the well-established principles of bioisosterism provide a strong predictive framework for guiding synthetic efforts.
Future work should focus on the synthesis and in vitro evaluation of a focused library of 4-substituted-pyrrolidin-3-ol analogs to generate direct comparative data. Key assays should include metabolic stability in liver microsomes, determination of LogP, and assessment of biological activity in a relevant assay. This experimental data will be crucial for validating the predictions made in this guide and for advancing the development of novel therapeutics based on this versatile scaffold.
References
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A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. (2025). ScienceDirect. [Link]
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Synthesis of N-Substituted (3S,4S)- and (3R,4R)Pyrrolidine3,4-diols: Search for New Glycosidase Inhibitors. (2025). ResearchGate. [Link]
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. [Link]
-
Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. [Link]
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Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity. (2020). European Journal of Medicinal Chemistry. [Link]
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How to improve metabolic stability in drug discovery. (2024). YouTube. [Link]
-
Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. (2025). ResearchGate. [Link]
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3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. (2020). ACS Publications. [Link]
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In vitro screening protocols for compounds derived from "trans-4-Methoxypyrrolidin-3-ol hydrochloride"
An In-Depth Guide to Comparative In Vitro Screening Protocols for Novel Compound Libraries Derived from the trans-4-Methoxypyrrolidin-3-ol hydrochloride Scaffold
This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of in vitro screening protocols applicable to novel compound libraries derived from the versatile this compound scaffold. As the specific biological targets of new derivatives are often unknown, this document outlines a strategic, multi-tiered screening cascade. It emphasizes the causality behind experimental choices, objective performance comparisons of various assay platforms, and the principles of building a self-validating screening strategy to identify and characterize promising lead compounds.
The Philosophy of the Screening Cascade: A Strategy for Efficient Discovery
Embarking on a screening campaign for a novel chemical library requires a structured approach to manage the vast number of compounds and efficiently identify those with genuine therapeutic potential. A tiered screening cascade is the industry-standard methodology, designed to progressively filter compounds from a large library down to a small number of well-characterized hits. This process maximizes resource efficiency by employing high-throughput, cost-effective assays at the initial stage and reserving more complex, information-rich assays for later stages.
Diagram: The Drug Discovery Screening Cascade
Caption: A logical workflow from primary HTS to validated leads.
Part 1: Comparison of Primary High-Throughput Screening (HTS) Platforms
The initial step in screening a new library is the primary HTS campaign. The choice of assay is critical and depends on the strategic goals of the discovery program. Since the targets for derivatives of a new scaffold are unknown, a diverse panel of assays covering major drug target classes is often the most prudent approach.
Target-Agnostic Phenotypic Screening: Cell Viability Assays
Phenotypic screens measure the overall effect of a compound on a cell's health or behavior without a preconceived target. The most common phenotypic screen is a general cytotoxicity or cell viability assay. This approach is invaluable for identifying compounds with anti-proliferative effects (e.g., for oncology) or for flagging general toxicity early.
Comparative Analysis of Common Cell Viability Assays
| Assay Platform | Principle | Readout | Throughput | Pros | Cons |
| MTT Tetrazolium Assay | Mitochondrial reductase activity in viable cells converts MTT to insoluble purple formazan.[1] | Absorbance | High | Inexpensive, well-established. | Requires a final solubilization step; formazan crystals can be toxic; prone to interference from colored or reducing compounds.[2][3] |
| MTS Tetrazolium Assay | Similar to MTT, but produces a water-soluble formazan product.[4] | Absorbance | High | Homogeneous (no solubilization); faster than MTT.[1] | Still susceptible to interference from colored/reducing compounds; less sensitive than luminescent methods.[3] |
| CellTiter-Glo® (ATP Assay) | Quantifies ATP, a marker of metabolically active cells, via a luciferase reaction.[4] | Luminescence | Very High | Gold standard for sensitivity; fast (single addition, 10-min incubation); less interference; suitable for HTS and 3D cultures.[3][4][5] | Higher reagent cost compared to tetrazolium dyes. |
Expert Insight: For a primary HTS campaign, the CellTiter-Glo® (ATP) assay is superior . Its speed, sensitivity, and robustness in a high-throughput environment justify the higher cost by providing more reliable data and minimizing false positives arising from compound interference.[2][5]
Target-Based Screening: Major Druggable Classes
If the chemistry of the scaffold suggests potential interaction with known target families, or if the research goal is to find modulators of specific pathways, target-based screens are employed.
1.2.1 G Protein-Coupled Receptors (GPCRs)
GPCRs are the largest family of cell surface receptors and the target of over 30% of FDA-approved drugs, making them a primary focus for drug discovery.[6][7]
Diagram: Simplified Gq-Coupled GPCR Signaling
Caption: Agonist binding leads to intracellular calcium release.
Comparative Analysis of GPCR HTS Assays
| Assay Platform | Principle | Readout | Throughput | Pros | Cons |
| Calcium Flux Assays | Measures changes in intracellular Ca²⁺ upon activation of Gq- or Gi-coupled GPCRs using a calcium-sensitive dye (e.g., Fluo-4).[8] | Fluorescence | Very High | Direct measure of a key second messenger; highly amenable to automation. | Primarily for Gq/Gi pathways; promiscuous G-proteins may be needed to force coupling for Gs.[9] |
| cAMP Assays | Measures changes in cyclic AMP (cAMP) upon activation of Gs- or Gi-coupled GPCRs. | TR-FRET, Luminescence | High | Directly measures Gs/Gi signaling. | More complex and expensive than calcium assays. |
| Radioligand Binding | Measures the ability of a test compound to displace a radiolabeled ligand from the receptor. | Scintillation | Medium | Provides direct binding affinity (Ki). | Use of radioactivity; lower throughput; does not indicate functional activity (agonist vs. antagonist). |
Expert Insight: For a primary HTS campaign targeting a diverse set of GPCRs, a calcium flux assay using a cell line engineered to express the target receptor is the most common and efficient starting point.[6] Its simplicity, speed, and cost-effectiveness are ideal for screening large libraries.
1.2.2 Protein Kinases
Protein kinases are another critical class of drug targets, particularly in oncology and immunology. They function by catalyzing the phosphorylation of substrate proteins.
Comparative Analysis of Kinase HTS Assays
| Assay Platform | Principle | Readout | Throughput | Pros | Cons |
| Radiometric Assays ([³³P]-ATP) | Measures the transfer of a radiolabeled phosphate from [³³P]-ATP to a peptide or protein substrate.[10] | Scintillation | Medium | Direct, sensitive, and unambiguous measurement of kinase activity. | Requires handling of radioactive materials; generates radioactive waste. |
| Luminescent Kinase Assays | Measures the amount of ATP remaining after a kinase reaction. Less ATP indicates higher kinase activity. | Luminescence | Very High | Homogeneous "add-and-read" format; non-radioactive; highly sensitive. | Indirect measurement; can be susceptible to interference from compounds that affect luciferase. |
| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled substrate upon phosphorylation. | Fluorescence | High | Homogeneous format; non-radioactive. | Requires synthesis of a specific fluorescent substrate for each kinase. |
Expert Insight: Modern HTS campaigns have largely shifted to luminescent kinase assays . Their high-throughput, non-radioactive format and excellent sensitivity make them ideal for screening large compound libraries against specific kinase targets.
1.2.3 Ion Channels
Ion channels are pore-forming proteins that regulate the flow of ions across cell membranes and are key targets for a range of therapeutic areas.[11]
Comparative Analysis of Ion Channel HTS Assays
| Assay Platform | Principle | Readout | Throughput | Pros | Cons |
| Fluorescence-Based (FLIPR) | Uses ion-sensitive dyes (e.g., for Ca²⁺, K⁺) or membrane potential-sensitive dyes to detect ion flux.[12][13] | Fluorescence | Very High | Extremely high throughput; well-suited for primary screening. | Indirect measurement; can be prone to artifacts and off-target effects. |
| Automated Patch Clamp (APC) | Miniaturized, parallel electrophysiology that directly measures ion flow across the cell membrane.[13][14] | Electrical Current | High | Gold-standard data quality (direct electrophysiology); provides detailed pharmacological information.[12] | Lower throughput than FLIPR; higher cost per data point. |
Expert Insight: A common strategy is to use a fluorescence-based assay for the primary HTS campaign to identify initial hits from a large library.[12] Promising hits are then confirmed and further characterized using the higher-fidelity Automated Patch Clamp platform in secondary screening.[13]
Part 2: Designing Secondary and Selectivity Screens
Once primary "hits" are identified, the goal shifts from quantity to quality. Secondary assays confirm the initial activity, determine potency, and assess selectivity.
-
Hit Confirmation: The first step is to re-test the hit compounds from the primary screen, often using freshly sourced powder, to rule out false positives.
-
Dose-Response Analysis: Confirmed hits are then tested across a range of concentrations (typically an 8- to 12-point curve) to determine their potency, expressed as an IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration).
-
Selectivity Profiling: This is arguably the most critical step in early drug discovery. A compound that is potent but non-selective is unlikely to become a successful drug due to off-target side effects. Selectivity is assessed by screening the lead compound against a panel of related targets.[10] For example, a kinase inhibitor hit should be screened against a broad panel of other kinases (a "kinome scan") to determine its selectivity profile. Rational drug design can be employed to improve selectivity by exploiting differences in shape, electrostatics, or flexibility between the target and off-targets.[15][16]
Sample Data: Dose-Response and Selectivity Profile
Table 1: Dose-Response Data for Hit Compound 'MC-101'
| Target | Assay Type | Potency (IC₅₀/EC₅₀) |
|---|---|---|
| Kinase X | Luminescent Assay | 50 nM |
| Cell Line Y | CellTiter-Glo | 200 nM |
Table 2: Selectivity Panel Data for Hit Compound 'MC-101' (Tested at 1 µM)
| Off-Target | Family | % Inhibition | Selectivity Window |
|---|---|---|---|
| Kinase A | Kinase | 95% | 1x (Potent Off-Target) |
| Kinase B | Kinase | 8% | >20x (Selective) |
| Kinase C | Kinase | 12% | >20x (Selective) |
| GPCR Z | GPCR | <5% | >20x (Selective) |
Part 3: Detailed Experimental Protocols
The following protocols are provided as examples of standard HTS methodologies. They include essential controls and highlight the rationale behind key steps.
Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay (HTS)
Objective: To assess the effect of library compounds on the viability of a cancer cell line (e.g., HeLa) in a 384-well format.
Causality: This assay quantifies ATP, the cell's energy currency. A decrease in ATP is a direct indicator of metabolic decline and cell death. The provided reagent lyses cells to release ATP and contains a thermostable luciferase that generates a stable luminescent signal proportional to the ATP concentration.[4]
Methodology:
-
Cell Seeding: Seed HeLa cells in a 384-well white, clear-bottom plate at a density of 1,000 cells/well in 40 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Addition:
-
Prepare a 10 mM stock of library compounds in DMSO.
-
Using an acoustic liquid handler (e.g., Echo), transfer 50 nL of compound stock to the cell plates. This yields a final concentration of 10 µM.
-
Controls: Dedicate columns for:
-
Negative Control: 50 nL of DMSO (0.1% final concentration, vehicle).
-
Positive Control: 50 nL of Staurosporine (1 µM final concentration, potent cell death inducer).
-
-
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® reagent and the cell plates to room temperature for 30 minutes.
-
Reagent Addition: Add 20 µL of CellTiter-Glo® reagent to each well.
-
Signal Stabilization: Place the plates on an orbital shaker for 2 minutes at a low speed to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader (e.g., EnVision, PHERAstar).
-
Data Analysis: Normalize the data to controls: % Viability = (RLU_compound - RLU_positive) / (RLU_negative - RLU_positive) * 100.
Protocol 2: In Vitro Biochemical Kinase Assay (HTS)
Objective: To identify inhibitors of a purified recombinant kinase (e.g., TBK1) in a 384-well format.[17]
Causality: This assay measures the depletion of ATP as the kinase phosphorylates its substrate. The less luminescence detected, the more active the kinase was, and therefore, the less effective the inhibitor.
Methodology:
-
Reagent Preparation:
-
Kinase Buffer: Prepare a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
-
Kinase Solution: Dilute recombinant TBK1 kinase in kinase buffer to a 2X final concentration (e.g., 200 pM).
-
Substrate/ATP Solution: Dilute a suitable peptide substrate (e.g., 0.2 µg/µL) and ATP (e.g., 20 µM) in kinase buffer. The ATP concentration should be near the Km for the enzyme to facilitate competitive inhibitor identification.
-
-
Compound Plating: Add 50 nL of 10 mM library compounds or DMSO control into a 384-well assay plate.
-
Kinase Addition: Add 5 µL of the 2X Kinase Solution to each well. Incubate for 15 minutes at room temperature to allow compound-enzyme binding.
-
Reaction Initiation: Add 5 µL of the 2X Substrate/ATP solution to each well to start the reaction.
-
Reaction Incubation: Incubate for 60 minutes at room temperature.
-
Reaction Termination & Detection: Add 10 µL of Kinase-Glo® reagent (which contains luciferase/luciferin and stops the kinase reaction).
-
Signal Stabilization: Incubate for 10 minutes at room temperature.
-
Data Acquisition: Read luminescence on a plate reader.
-
Data Analysis: Normalize the data to controls: % Inhibition = 100 - [(RLU_compound - RLU_max_inhibition) / (RLU_no_inhibition - RLU_max_inhibition) * 100].
-
No Inhibition Control: DMSO vehicle.
-
Max Inhibition Control: A known potent inhibitor of TBK1 or EDTA (to chelate Mg²⁺).
-
References
-
In vitro kinase assay. (2023). Protocols.io. [Link]
-
Insel, P. A., Wilderman, A., Zhang, L., Keshwani, M. M., & Zambon, A. C. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Biotechnology, 64, 230-237. [Link]
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Ion Channel Assays. Charles River Laboratories. [Link]
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Ion Channel Screening at Sygnature Discovery. Sygnature Discovery. [Link]
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Ion Channel Assays. Reaction Biology. [Link]
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High-Throughput Screening of GPCRs for Drug Discovery. Celtarys. [Link]
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Wang, D. S., & Zhao, C. S. (2012). High throughput screening (HTS) in identification new ligands and drugable targets of G protein-coupled receptors (GPCRs). Combinatorial Chemistry & High Throughput Screening, 15(3), 232-241. [Link]
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Ion Channel Screening Assays. Creative BioMart. [Link]
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Insel, P. A., Wilderman, A., Zhang, L., Keshwani, M. M., & Zambon, A. C. (2020). Advances in G protein-coupled receptor high-throughput screening. Current Opinion in Biotechnology, 64, 230-237. [Link]
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Sapkota, D., & Kim, S. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(22), e2618. [Link]
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Special Issue: In Silico and In Vitro Screening of Small Molecule Inhibitors. MDPI. [Link]
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High-Throughput GPCR Assay Development. (2021). Agilent. [Link]
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Specialist Ion Channel Screening for Lead Optimisation. Metrion Biosciences. [Link]
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Ayob, A. Z., & Ramasamy, T. S. (2019). In Vitro Assays for Screening Small Molecules. Methods in Molecular Biology, 1869, 189-196. [Link]
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Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]
-
Bain, J., Plater, L., & Elliott, M. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. The Biochemical Journal, 408(3), 297-315. [Link]
-
In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 v1. (2023). ResearchGate. [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. [Link]
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Comparison of Different Methods to Measure Cell Viability. Creative Bioarray. [Link]
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Wang, P., Henning, R., & He, L. (2010). Dilemmas in the reliable estimation of the in-vitro cell viability in magnetic nanoparticle engineering: which tests and what protocols?. Journal of Nanobiotechnology, 8, 27. [Link]
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Gao, Y. F., Yi, M., & Wu, K. M. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Methods in Enzymology, 629, 393-408. [Link]
-
High-Throughput Screening Assays to Discover Small-Molecule Inhibitors of Protein Interactions. Bentham Science. [Link]
-
Suseł, A., & Witkowska, K. (2022). Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. Molecules, 27(17), 5556. [Link]
-
Landon, M. R., Lancia, D. R., Jr, & Vajda, S. (2012). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 55(20), 8569-8588. [Link]
-
Landon, M. R., Lancia, D. R., Jr, & Vajda, S. (2012). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 55(20), 8569-8588. [Link]
-
Four ways to measure selectivity. ResearchGate. [Link]
-
Tools for the Evaluation of Potency and Selectivity. ResearchGate. [Link]
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Comparative Pharmacophore Modeling for Novel MurA Inhibitors Based on a 4-Methoxypyrrolidin-3-ol Scaffold
A Senior Application Scientist's Guide to Ligand-Based Drug Design
In the ever-evolving landscape of drug discovery, the quest for novel molecular scaffolds with potent and selective biological activity is paramount. The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a "privileged scaffold" in medicinal chemistry, prized for its three-dimensional character and its presence in numerous FDA-approved drugs. This guide provides an in-depth, technical exploration of pharmacophore modeling, a cornerstone of computer-aided drug design (CADD), centered around a hypothetical series of inhibitors built on the 4-methoxypyrrolidin-3-ol scaffold. Our target of interest is the bacterial enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), a critical enzyme in the biosynthesis of peptidoglycan, the main component of the bacterial cell wall. The absence of a human homolog makes MurA an attractive target for the development of novel antibacterial agents.
This document will navigate the theoretical underpinnings and practical application of generating a predictive pharmacophore model. We will delve into the causality behind experimental choices, present a self-validating protocol, and compare our hypothetical model with existing inhibitor classes, all grounded in authoritative scientific principles.
The Strategic Advantage of the 4-Methoxypyrrolidin-3-ol Scaffold
The choice of the 4-methoxypyrrolidin-3-ol scaffold is deliberate. Saturated heterocyclic systems, such as pyrrolidine, offer a greater exploration of three-dimensional space compared to their flat, aromatic counterparts. This non-planarity, a phenomenon known as "pseudorotation," coupled with the stereogenic centers inherent to the substituted pyrrolidine ring, allows for a more nuanced and specific interaction with the binding pocket of a target protein. The methoxy and hydroxyl groups of the scaffold provide key hydrogen bond donor and acceptor features, which are often crucial for potent ligand-receptor interactions.
Principles of Pharmacophore Modeling: A Blueprint for Activity
A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. These features typically include hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (HY), aromatic rings (AR), and positive or negative ionizable groups. Pharmacophore modeling can be approached from two main standpoints: ligand-based and structure-based.
-
Ligand-Based Pharmacophore Modeling: This approach is employed when the three-dimensional structure of the target protein is unknown, but a set of active and inactive ligands is available. The model is built by aligning the active compounds and identifying the common chemical features that are essential for their biological activity.
-
Structure-Based Pharmacophore Modeling: When the 3D structure of the protein-ligand complex is available, this method is used to map the key interaction points within the active site.
For the purpose of this guide, we will focus on a ligand-based approach , simulating a scenario where a novel series of 4-methoxypyrrolidin-3-ol derivatives with known activity against MurA has been synthesized.
A Validated Workflow for Pharmacophore Model Generation
The generation of a robust and predictive pharmacophore model is a systematic process. The following workflow outlines the critical steps, from data preparation to model validation, and is designed to be a self-validating system.
Caption: A generalized workflow for ligand-based pharmacophore modeling.
Experimental Protocol: Step-by-Step Guide
1. Dataset Preparation:
-
Objective: To compile a dataset of compounds with known biological activity against the target, MurA.
-
Procedure:
-
Assemble a set of at least 15-20 compounds with a range of activities (highly active, moderately active, and inactive). For our case study, this would include our hypothetical 4-methoxypyrrolidin-3-ol derivatives.
-
Ensure structural diversity within the active compounds to build a more general and predictive model.
-
Draw the 2D structures of all compounds using chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structures to 3D and generate multiple low-energy conformations for each molecule using computational chemistry software (e.g., MOE, Discovery Studio, LigandScout). This step is crucial as it accounts for the flexibility of the molecules.
-
2. Training and Test Set Selection:
-
Objective: To partition the dataset for model building and subsequent validation.
-
Procedure:
-
Select a training set of 5-10 structurally diverse and highly active compounds. These will be used to generate the pharmacophore hypotheses.
-
The remaining compounds will constitute the test set, which will be used to validate the generated models. The test set should ideally contain a mix of active and inactive compounds.
-
3. Pharmacophore Hypothesis Generation:
-
Objective: To identify common chemical features among the training set molecules and generate pharmacophore models.
-
Procedure (using a platform like LigandScout or Phase):
-
Align the training set molecules based on their common features.
-
Identify the essential pharmacophoric features (HBD, HBA, HY, etc.) that are present in all or most of the active compounds.
-
The software will generate a number of pharmacophore hypotheses, each consisting of a unique combination of features in a specific 3D arrangement. These hypotheses are scored based on how well they map to the active compounds in the training set.
-
4. Pharmacophore Model Validation:
-
Objective: To assess the predictive power of the generated pharmacophore hypotheses and select the best model.
-
Procedure:
-
Test Set Validation: Screen the test set against the generated hypotheses. A good model should correctly identify the active compounds while classifying the inactive ones as non-hits.
-
Decoy Set Validation: For more rigorous validation, screen a decoy set (a large set of drug-like molecules with different structures from the actives) against the pharmacophore model. The model's ability to distinguish between known actives and decoys is a measure of its quality.
-
Statistical Metrics: Evaluate the models using metrics such as Enrichment Factor (EF) and Güner-Henry (GH) score to quantify their predictive ability.
-
Comparative Analysis: 4-Methoxypyrrolidin-3-ol Scaffold vs. Other MurA Inhibitors
To contextualize the potential of our hypothetical pharmacophore model, we will compare its features with those of known MurA inhibitors. For this guide, we will consider a hypothetical model derived from our scaffold and compare it to a simplified representation of the pharmacophoric features of Fosfomycin, a known covalent inhibitor of MurA, and another class of hypothetical non-covalent inhibitors.
| Feature Comparison | Pharmacophore Model (4-Methoxypyrrolidin-3-ol based) | Fosfomycin (Simplified) | Alternative Inhibitor Series (Hypothetical) |
| Hydrogen Bond Acceptor (HBA) | 2 | 2 (from phosphonate) | 3 |
| Hydrogen Bond Donor (HBD) | 1 (from hydroxyl) | 0 | 1 |
| Hydrophobic (HY) | 1 (aliphatic chain) | 0 | 2 (aromatic rings) |
| Negative Ionizable (NI) | 0 | 1 (phosphonate) | 1 (carboxylate) |
| Binding Mode | Non-covalent | Covalent | Non-covalent |
This comparative table highlights the distinct pharmacophoric features that different scaffolds can present to the MurA active site. Our hypothetical model, based on the 4-methoxypyrrolidin-3-ol scaffold, emphasizes a balance of hydrogen bonding and hydrophobic interactions, typical of non-covalent inhibitors.
Caption: Logical flow for comparing different pharmacophore models.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to pharmacophore modeling, using the hypothetical 4-methoxypyrrolidin-3-ol scaffold as a framework for designing novel MurA inhibitors. The methodologies described herein, from dataset preparation to multi-faceted validation, provide a robust pathway for generating predictive models that can significantly accelerate the drug discovery process.
The true power of a well-validated pharmacophore model lies in its application in virtual screening campaigns to identify novel hit compounds from large chemical databases. The hits identified from such a screen, based on our hypothetical model, would possess the key chemical features of the 4-methoxypyrrolidin-3-ol scaffold deemed essential for MurA inhibition, while potentially offering diverse and novel core structures. Subsequent hit-to-lead optimization, guided by the pharmacophore model, can then be employed to enhance potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of next-generation antibacterial agents.
References
- Bacterial cell has always been an attractive target for anti-infective drug discovery. MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) enzyme of Escherichia coli (E. coli) is crucial for peptidoglycan biosynthetic pathway, as it is involved in the early stages of bacterial cell wall biosynthesis. In the present study we aim to identify novel chemical structures targeting the MurA enzyme.
A Senior Application Scientist's Guide to the Comparative Cost-Effectiveness of Chiral Pyrrolidine Building Blocks
Introduction: The Privileged Pyrrolidine Scaffold
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the chiral pyrrolidine ring stands out as a "privileged scaffold."[1][2][3] Its rigid, five-membered structure, combined with the stereochemical information encoded in its chiral centers, makes it an exceptionally valuable building block for creating complex, three-dimensional molecules.[2] From blockbuster drugs to cutting-edge organocatalysts, the influence of this simple heterocycle is profound.[2][4] However, for researchers, scientists, and process chemists, the journey from a conceptual molecule to a tangible product is governed by both synthetic elegance and economic reality. The choice of the starting chiral pyrrolidine can dramatically impact the cost, efficiency, and scalability of a synthetic route.
This guide provides an in-depth, experience-driven comparison of the most common classes of chiral pyrrolidine building blocks. We will move beyond simple catalog pricing to explore the underlying reasons for their cost-effectiveness, rooted in their synthetic accessibility and inherent utility. Our analysis is grounded in the principle of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), explaining the causality behind synthetic choices to empower you to make the most strategic decisions for your projects.
The Chiral Pool: Nature's Economic Advantage
The most cost-effective chiral building blocks are almost invariably those sourced from what chemists call the "chiral pool"—naturally occurring, enantiomerically pure compounds. For pyrrolidines, the primary sources are the amino acids L-proline and L-hydroxyproline.
L-Proline: The Undisputed Workhorse
L-proline is the cornerstone of chiral pyrrolidine chemistry. Its remarkable cost-effectiveness stems from its large-scale production via fermentation, making it one of the most inexpensive and readily available chiral organocatalysts and building blocks.[4]
-
Expertise & Experience: The true value of L-proline lies not just in its low price tag, but in its bifunctional nature. It possesses both a secondary amine and a carboxylic acid. This allows it to act as a powerful organocatalyst through two primary activation modes: enamine and iminium ion catalysis.[4][5] This versatility has made it a go-to catalyst for a vast range of asymmetric transformations, including aldol, Mannich, and Michael reactions.[6][7] As a building block, these two functional handles provide orthogonal points for chemical modification.
-
Trustworthiness (Self-Validating System): The reliability of proline-catalyzed reactions is well-established. The rigidity of the pyrrolidine ring effectively shields one face of the reactive enamine or iminium intermediate, leading to predictable and often high levels of stereocontrol. This predictability minimizes the need for extensive optimization, saving time and resources.
-
Authoritative Grounding: The mechanism of proline catalysis, involving the formation of key enamine intermediates, was a seminal discovery that launched the modern era of organocatalysis.[6]
(S)-Prolinol: The First Reduction
A simple, one-step reduction of L-proline's carboxylic acid group yields (S)-prolinol, a chiral amino alcohol that is a fundamental building block in its own right.[8]
-
Cost-Effectiveness: Its cost is directly tied to the low price of L-proline and the efficiency of the reduction. While more expensive than its parent amino acid due to the additional synthetic step, it remains a highly economical choice.
-
Synthetic Utility: (S)-Prolinol is a precursor to many widely used organocatalysts, such as the diarylprolinol silyl ethers (e.g., MacMillan catalysts), which are exceptionally effective for a range of conjugate additions and cycloadditions. It also serves as a versatile chiral auxiliary.
Experimental Protocol: Synthesis of (S)-Prolinol via LiAlH₄ Reduction of L-Proline
This protocol describes a standard, reliable method for the multigram-scale synthesis of (S)-prolinol. The causality for using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) is its unique ability to efficiently reduce carboxylic acids directly to primary alcohols.
-
Apparatus Setup: A three-necked, round-bottom flask is flame-dried under vacuum and allowed to cool under a positive pressure of dry nitrogen. It is equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel. An inert atmosphere is crucial as LiAlH₄ reacts violently with moisture.
-
Reagent Preparation: L-proline (1.0 eq) is suspended in anhydrous tetrahydrofuran (THF) in the reaction flask and cooled to 0 °C using an ice-water bath. A solution of LiAlH₄ (approx. 2.0 eq) in anhydrous THF is prepared separately and charged into the dropping funnel.
-
Controlled Addition: The LiAlH₄ solution is added dropwise to the stirred L-proline suspension, maintaining the internal temperature below 10 °C. This slow, controlled addition is a critical safety measure to manage the exothermic reaction and hydrogen gas evolution.
-
Reaction Drive: After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material. The elevated temperature ensures the reaction goes to completion.
-
Quenching (Fieser Workup): The mixture is cooled back to 0 °C. The excess LiAlH₄ is cautiously quenched by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This specific sequence (the Fieser workup) is designed to precipitate the aluminum salts as a granular, easily filterable solid.
-
Isolation & Purification: The resulting white precipitate is removed by filtration through a pad of Celite®, and the filter cake is washed thoroughly with THF. The combined filtrate is concentrated under reduced pressure to yield crude (S)-prolinol, which can be purified by vacuum distillation to afford a colorless oil or low-melting solid.
Caption: Experimental workflow for the synthesis of (S)-Prolinol.
(2S,4R)-4-Hydroxyproline: Nature's Pre-functionalized Block
(2S,4R)-4-Hydroxyproline is another highly abundant amino acid, principally derived from the hydrolysis of collagen.[9]
-
Cost-Effectiveness: Like proline, its natural abundance and established extraction processes make it very inexpensive.[9]
-
Synthetic Utility: The presence of the 4-hydroxyl group provides a powerful strategic advantage. It serves as a synthetic handle that can be used to introduce further complexity or to anchor the molecule to a solid support.[10] This pre-installed functionality saves synthetic steps compared to functionalizing proline itself, making it a more cost-effective starting point for certain targets. Furthermore, the stereochemistry of the hydroxyl group strongly influences the ring's conformation (pucker), which can be exploited to control the stereochemical outcome of reactions at other positions.[11]
Advanced Synthetic Pyrrolidines: The Price of Performance
When the highest levels of selectivity and reactivity are required, particularly for challenging transition-metal-catalyzed reactions, chemists often turn to more complex, synthetically derived pyrrolidine ligands. These are significantly more expensive due to their multi-step syntheses from chiral pool starting materials.
Chiral Diamines and Phosphine Ligands
Examples include (S)-2-(Aminomethyl)pyrrolidine and its derivatives, or pyrrolidine-based phosphine ligands. These are not typically used as bulk building blocks but as powerful catalysts or ligands at low loadings (mol%).
-
Cost-Effectiveness: The high cost of these molecules is a direct reflection of their synthetic complexity. A typical synthesis might start from L-proline and involve protection, activation of the carboxylic acid, amide coupling, reduction, and final deprotection—a 4-6 step sequence. While the cost per gram is high, their cost-effectiveness is realized in their performance. A reaction that proceeds in 99% enantiomeric excess (ee) with a high turnover number using an expensive ligand is ultimately more economical than a reaction that gives a racemic or low-ee product requiring costly chiral resolution or separation.
-
Synthetic Utility: These ligands excel in coordinating to transition metals like rhodium, palladium, iridium, and gold, creating a well-defined chiral environment around the metal center.[12][13] This enables a vast array of powerful asymmetric transformations, including hydrogenation, allylic alkylation, and C-H activation, that are not accessible using simple organocatalysts.[12]
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Efficacy of "trans-4-Methoxypyrrolidin-3-ol hydrochloride" derivatives in cell-based assays
An In-Depth Guide to Evaluating the Efficacy of Novel trans-4-Methoxypyrrolidin-3-ol hydrochloride Derivatives in Cell-Based Assays
For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a viable drug candidate is paved with rigorous evaluation. This guide provides a comprehensive framework for assessing the in vitro efficacy of a promising class of compounds: derivatives of this compound. The pyrrolidine ring is a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs and prized for its ability to explore three-dimensional chemical space, a key attribute for potent and selective biological activity.[1][2][3] This guide will not only detail the necessary experimental protocols but also delve into the scientific rationale behind the selection of each assay, ensuring a self-validating and robust evaluation process.
Introduction: The Promise of the Pyrrolidine Scaffold
The five-membered pyrrolidine ring is a versatile scaffold frequently employed in drug discovery to enhance aqueous solubility, improve physicochemical properties, and serve as a crucial part of the pharmacophore.[4] Its non-planar structure allows for the creation of stereochemically complex molecules that can interact with biological targets with high specificity.[1][2] This guide uses this compound as a foundational scaffold to explore a hypothetical series of derivatives designed to inhibit a critical oncology target: Kinase X, a fictitious serine/threonine kinase implicated in a cancer cell survival pathway.
Our hypothetical library of derivatives (see Table 1) introduces modifications at key positions of the parent scaffold to explore the structure-activity relationship (SAR) and optimize for potency and selectivity.
Table 1: Hypothetical Derivatives of this compound for Kinase X Inhibition
| Compound ID | R1-Group (at Nitrogen) | R2-Group (at 3-hydroxyl) | Rationale for Modification |
| LEAD-001 | H | H | Parent Scaffold |
| LEAD-002 | Methyl | H | Assess impact of N-alkylation on cell permeability |
| LEAD-003 | Benzyl | H | Introduce aromatic moiety for potential pi-stacking interactions |
| LEAD-004 | H | Benzoyl | Explore impact of esterification on pro-drug potential and activity |
| LEAD-005 | Methyl | Benzoyl | Combine modifications to probe for synergistic effects |
Experimental Workflow: A Multi-Faceted Approach to Efficacy Assessment
A robust assessment of novel compounds requires a tiered approach, starting with broad cytotoxicity screening and progressively moving towards more specific, target-oriented assays. This workflow ensures that resources are focused on the most promising candidates.
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A Senior Application Scientist's Guide to the Synthesis of Substituted Pyrrolidines: A Head-to-Head Comparison
The pyrrolidine ring is a privileged heterocyclic scaffold, forming the structural core of a multitude of natural products, pharmaceuticals, and catalysts.[1] Its significance in medicinal chemistry and drug development drives the continuous innovation of synthetic methodologies for its construction.[2] This guide provides a comparative analysis of the most prominent and effective synthetic routes to substituted pyrrolidines, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings, strategic advantages, and practical limitations of each approach, supported by detailed experimental protocols and quantitative data.
The synthesis of the pyrrolidine core can be broadly achieved by two strategic approaches: the functionalization of a pre-existing pyrrolidine, such as proline, or the de novo construction of the ring from acyclic precursors.[3] This guide will focus on the latter, as it offers greater flexibility in installing diverse substitution patterns and controlling stereochemistry. We will compare four major strategies: [3+2] Cycloaddition, Intramolecular Cyclization, Ring-Closing Metathesis, and Multicomponent Reactions.
The [3+2] Cycloaddition: A Powerhouse for Stereocontrol
The 1,3-dipolar cycloaddition of an azomethine ylide with an alkene or alkyne is arguably the most versatile and widely employed method for constructing the pyrrolidine ring.[4] This reaction is exceptionally powerful as it can generate up to four new stereogenic centers in a single, atom-economic step, offering a high degree of stereochemical control.[5][6][7]
Causality and Mechanism
The core of this strategy is the in situ generation of an azomethine ylide, a three-atom, four-electron dipole.[8] A common and effective method involves the condensation of an α-amino acid with an aldehyde or ketone, which upon heating, undergoes decarboxylation to form the ylide.[9] This transient ylide is then trapped by a dipolarophile (typically an electron-deficient alkene) to form the five-membered ring. The regio- and diastereoselectivity of the cycloaddition are governed by the frontier molecular orbitals of the dipole and dipolarophile, and can be exquisitely controlled through the use of chiral auxiliaries or metal catalysts.[6][10]
Experimental Protocol: Diastereoselective Synthesis of a Densely Substituted Pyrrolidine
This protocol is adapted from a highly diastereoselective [3+2] cycloaddition using a chiral N-tert-butanesulfinylazadiene as the dipolarophile, catalyzed by silver carbonate.[11]
-
Reagent Preparation: To an oven-dried reaction tube, add N-tert-butanesulfinyl imine (0.1 mmol, 1.0 eq), α-imino ester (0.1 mmol, 1.0 eq), Ag₂CO₃ (0.02 mmol, 20 mol %), and Et₃N (0.02 mmol, 20 mol %).
-
Solvent Addition: Add toluene (0.1 M) to the reaction tube under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Stir the mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired substituted pyrrolidine.
This method has been shown to produce a wide variety of proline derivatives with high regio- and diastereoselectivities, with yields of the major diastereoisomer ranging from 30-83%.[11]
Intramolecular Cyclization: Building the Ring from Within
Intramolecular strategies are a powerful alternative for pyrrolidine synthesis, relying on the cyclization of a linear precursor that already contains the requisite atoms for the ring. Key methods in this category include the aza-Michael addition and the reductive amination of diketones.
Intramolecular Aza-Michael Addition
This approach involves the intramolecular conjugate addition of a nitrogen nucleophile to an activated alkene or alkyne (a Michael acceptor).[12][13] It is a robust method for forming the pyrrolidine ring, particularly for the synthesis of fluorinated derivatives.[14]
The reaction is predicated on designing an acyclic precursor containing both an amine and an electron-deficient π-system separated by a suitable tether. Upon treatment with a base, the amine is deprotonated and attacks the Michael acceptor in a 5-exo-trig cyclization (for alkenes), a pathway that is kinetically and thermodynamically favored. The stereochemical outcome of the newly formed stereocenters can often be controlled by the existing chirality in the acyclic precursor.[12]
Reductive Amination of 1,4-Diketones
A highly efficient and direct route to N-aryl-substituted pyrrolidines involves the successive reductive amination of 1,4-diketones.[15] This strategy is particularly attractive due to its operational simplicity and the ability to use water as a solvent.
The reaction proceeds via an iridium-catalyzed transfer hydrogenation.[15] First, the aniline reacts with one of the ketone functionalities to form an enamine or iminium intermediate. This intermediate is then reduced by the iridium hydride species, which is generated from a catalyst precursor and a hydrogen source like formic acid. The process repeats at the second ketone, leading to the formation of the pyrrolidine ring in a single pot.
This protocol is adapted from a reported iridium-catalyzed reductive amination procedure.
-
Reagent Preparation: In a reaction vessel, combine hexane-2,5-dione (1.0 eq), aniline (1.2 eq), and [Cp*IrCl₂]₂ (0.5 mol%).
-
Solvent and Hydrogen Source Addition: Add deionized water to the mixture, followed by formic acid (5.0 eq).
-
Reaction: Stir the mixture vigorously at 80 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-aryl pyrrolidine.
Ring-Closing Metathesis (RCM): A Nobel-Winning Tool for Cyclization
Ring-closing metathesis has revolutionized the synthesis of cyclic molecules, and pyrrolidines are no exception.[16] The development of air-stable and highly active ruthenium catalysts, such as the Grubbs catalysts, has made RCM a powerful and reliable tool for forming the pyrrolidine ring from acyclic diene or enyne precursors.[17]
Causality and Mechanism
The reaction is initiated by the coordination of the ruthenium carbene catalyst to one of the double bonds of the diene precursor. A series of [2+2] cycloaddition and cycloreversion steps occur, leading to the extrusion of a small olefin (like ethylene) and the formation of the desired cyclic alkene (a dihydropyrrole). The dihydropyrrole can then be easily hydrogenated to the corresponding saturated pyrrolidine.[16] A particularly atom-economical variant is the ring-closing enyne metathesis (RCEM), which produces a conjugated diene within the ring system without extruding a small molecule.[17][18]
Experimental Protocol: RCM of an N-Tosyl Diallylamine
This is a general procedure based on established methods for RCM.[16]
-
Reagent Preparation: Dissolve the N-tosyl diallylamine precursor (1.0 eq) in a degassed solvent such as dichloromethane or toluene (typically 0.01-0.1 M).
-
Catalyst Addition: Add the Grubbs second-generation catalyst (1-5 mol %) to the solution under an inert atmosphere.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40 °C). Monitor the reaction by TLC or GC-MS.
-
Quenching: Once the starting material is consumed, add a quenching agent like ethyl vinyl ether to deactivate the catalyst.
-
Purification: Concentrate the reaction mixture and purify directly by flash column chromatography on silica gel to obtain the dihydropyrrole.
-
Reduction (Optional): Dissolve the dihydropyrrole in a solvent like ethanol or ethyl acetate, add a catalyst such as 10% Pd/C, and stir under an atmosphere of hydrogen gas (balloon or Parr shaker) until the reduction is complete. Filter and concentrate to yield the final pyrrolidine. Yields for the RCM and subsequent hydrogenation are often good to excellent (overall 38-55% over 3 steps from a bromo-allyl amine precursor).[16]
Multicomponent Reactions (MCRs): The Art of Molecular Convergence
Multicomponent reactions (MCRs) are the epitome of efficiency, combining three or more reactants in a single synthetic operation to construct complex products.[2] This approach offers significant advantages in terms of atom and step economy, reduced waste generation, and operational simplicity, making it highly valuable for creating libraries of diverse pyrrolidine derivatives.[19]
Causality and Mechanism
Many MCRs for pyrrolidine synthesis proceed via the in situ formation of an azomethine ylide, similar to the [3+2] cycloaddition strategy.[2][19] For example, the reaction of an aldehyde, an amino acid ester, and a Michael acceptor can converge in a one-pot process. The aldehyde and amino acid first form an imine, which then generates the azomethine ylide. This ylide is immediately trapped by the Michael acceptor in a cycloaddition, constructing the highly substituted pyrrolidine ring in one go. The reaction can be promoted by various catalysts, including Lewis acids like TiCl₄.[20]
Experimental Protocol: TiCl₄-Catalyzed Asymmetric MCR
This protocol is adapted from a diastereoselective MCR for synthesizing functionalized pyrrolidines.[20]
-
Initial Reaction: To a solution of optically active phenyldihydrofuran (1.2 eq) and N-tosyl imino ester (1.0 eq) in CH₂Cl₂ at -78 °C, add TiCl₄ (1.2 eq, 1M solution in CH₂Cl₂) and stir for 1 hour.
-
Third Component Addition: Add allyltrimethylsilane (3.0 eq) to the mixture.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature (23 °C) and stir for an additional hour.
-
Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography on silica gel to afford the highly substituted pyrrolidine product. This process can construct up to three contiguous asymmetric centers in a single operation with high diastereoselectivity.[20]
Head-to-Head Performance Comparison
The choice of a synthetic route is dictated by the specific target molecule, the desired stereochemistry, scalability, and available resources. The table below summarizes the key performance characteristics of the discussed methodologies.
| Synthetic Strategy | Key Strengths | Typical Yields | Stereoselectivity | Key Limitations |
| [3+2] Cycloaddition | Excellent stereocontrol; generates high molecular complexity in one step; broad substrate scope.[5][8] | 50-95%[11] | High to excellent diastereoselectivity and enantioselectivity possible with catalysts.[5][11] | Requires careful control of conditions to manage regio- and stereoisomers. |
| Intramolecular Aza-Michael | Predictable cyclization pathway (5-exo-trig); good for specific substitution patterns.[12] | 60-90% | Diastereoselectivity is often substrate-controlled.[12][14] | Requires synthesis of a specific linear precursor containing both nucleophile and acceptor. |
| Reductive Amination | Operationally simple; high efficiency; can use green solvents like water.[15] | 70-99%[15] | Generally produces racemic or diastereomeric mixtures unless chiral catalysts are used. | Primarily limited to 2,5-disubstituted N-aryl pyrrolidines from 1,4-diketones. |
| Ring-Closing Metathesis | High functional group tolerance; powerful for complex ring systems; reliable and well-understood.[16][17] | 60-95%[16] | Stereochemistry is determined by the precursor; subsequent reactions can be stereoselective. | Requires synthesis of diene/enyne precursors; expensive Ru catalysts. |
| Multicomponent Reactions | Superb atom and step economy; rapid access to diverse libraries; operational simplicity.[2] | 40-90%[19][20] | Can be highly diastereoselective, but optimization can be complex.[20] | Reaction discovery and optimization can be challenging; potential for side products. |
Conclusion
The synthesis of substituted pyrrolidines is a mature yet continually evolving field. For applications demanding precise stereochemical control and high complexity, the [3+2] cycloaddition remains a premier choice. When a specific substitution pattern is desired and a linear precursor is accessible, intramolecular cyclization methods like the aza-Michael addition offer a reliable pathway. For rapid, efficient synthesis of 2,5-disubstituted N-aryl pyrrolidines, reductive amination is a highly effective strategy. Ring-Closing Metathesis provides a robust and versatile tool, especially when high functional group tolerance is required. Finally, for high-throughput synthesis and the rapid generation of molecular diversity, Multicomponent Reactions are unparalleled in their efficiency and atom economy.
Ultimately, the optimal synthetic route is not a one-size-fits-all solution. A thorough analysis of the target structure, coupled with the insights provided in this guide, will empower researchers to make informed, strategic decisions in their synthetic endeavors.
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Safety Operating Guide
A Senior Scientist's Guide to the Safe Disposal of trans-4-Methoxypyrrolidin-3-ol hydrochloride
This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of trans-4-Methoxypyrrolidin-3-ol hydrochloride. As a crucial building block in modern synthetic chemistry, its proper handling from bench to disposal is a matter of professional responsibility and regulatory necessity. This guide moves beyond mere instruction to explain the underlying principles of chemical waste management, ensuring that researchers, scientists, and drug development professionals can operate safely, protect the environment, and maintain strict compliance with federal regulations.
Part 1: Compound Identification and Hazard Assessment
Before any handling or disposal, a thorough understanding of the compound's physical and toxicological properties is essential. This initial assessment forms the basis for all subsequent safety and disposal decisions.
This compound is a substituted heterocyclic amine salt. Its structure presents multiple functional groups that inform its reactivity and hazard profile. The hydrochloride salt form generally imparts greater water solubility and stability compared to the free base.
Table 1: Chemical and Safety Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (3S,4S)-4-methoxypyrrolidin-3-ol hydrochloride | [1] |
| CAS Number | 412279-17-5 (or 186547-31-3 for similar isomers) | [1] |
| Molecular Formula | C₅H₁₂ClNO₂ | [1] |
| GHS Pictogram | [1] |
| Signal Word | Warning |[1] |
Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards, which dictate the minimum personal protective equipment (PPE) and handling precautions required:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The causality is clear: the inherent reactivity and biological interaction potential of this small molecule necessitate its isolation from personnel and the environment. Therefore, disposal must be treated as a final, critical step of the experimental workflow, not an afterthought.
Part 2: The Regulatory Imperative: RCRA and the "Cradle-to-Grave" Principle
In the United States, the disposal of all chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) .[2][3][4][5] This legislation establishes a "cradle-to-grave" system, meaning the generator of the waste—your laboratory—is legally responsible for it from the moment it is created until its final, environmentally sound disposal.[4]
This responsibility mandates a rigorous approach to waste management, built on the cornerstone of proper waste characterization and segregation . Failure to correctly identify and segregate chemical waste can result in dangerous reactions, environmental contamination, and significant regulatory penalties.
The following workflow provides a logical framework for making disposal decisions for waste containing this compound.
Caption: Waste segregation decision workflow for the title compound.
Part 3: Step-by-Step Disposal Protocol
Adherence to this protocol is mandatory for ensuring safety and compliance. Each step is designed to methodically and safely manage the waste stream from point of generation to final collection.
Phase 1: Pre-Disposal Preparation and PPE
Before handling any waste, ensure you are wearing the appropriate Personal Protective Equipment (PPE). This is the first line of defense against chemical exposure.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant nitrile gloves.
-
Body Protection: A standard laboratory coat.
-
Work Area: All waste handling and consolidation should occur within a certified chemical fume hood to mitigate inhalation risks.[6]
Phase 2: Waste Segregation and Containment
Using the logic from the diagram above, segregate waste into the correct, clearly labeled containers. Never mix incompatible waste streams.[7]
1. Solid Waste Disposal:
-
Includes: Excess or expired solid reagent, contaminated weigh boats, filter paper, gloves, and paper towels used for minor clean-up.
-
Procedure:
-
Carefully place all solid waste into a designated, robust container (e.g., a screw-top plastic pail or a double-bagged waste bag) labeled "Solid Hazardous Waste."
-
Ensure the container is kept closed when not in use.
-
List this compound and any other solid chemical waste on the container's hazardous waste tag.
-
2. Liquid Waste (Organic Solvents) Disposal:
-
Includes: Any solution of the compound in an organic solvent (e.g., methanol, dichloromethane, THF, ethyl acetate).
-
Procedure:
-
This is the most critical segregation step. Because the compound is a hydrochloride salt, it contains chlorine. Therefore, all organic solutions containing this compound must be disposed of in the "HALOGENATED ORGANIC WASTE" container.
-
Causality: Halogenated waste requires high-temperature incineration with specialized scrubbers to prevent the formation of toxic dioxins and other persistent organic pollutants. Mixing this into the non-halogenated stream contaminates the entire volume, drastically increasing disposal costs and environmental risk.
-
Use a designated, sealed solvent carboy. Ensure it is properly vented if required by your institution's safety office.
-
3. Liquid Waste (Aqueous Solutions) Disposal:
-
Includes: Solutions of the compound in water, acidic or basic aqueous solutions (e.g., from a reaction quench or extraction).
-
Procedure:
-
Collect all aqueous waste containing the compound in a container labeled "Aqueous Hazardous Waste."
-
Do not pour this down the drain. [8] While the compound is water-soluble, it is still categorized as harmful and an irritant, and municipal water treatment facilities are not designed to process such chemical waste.[7]
-
If the solution is strongly acidic or basic, it may need to be neutralized to a pH between 5.5 and 9.0 before being added to the waste container, as per your institution's guidelines.[7]
-
4. Contaminated Sharps Disposal:
-
Includes: Any needles, syringes, glass pipettes, or broken glassware contaminated with the compound.
-
Procedure:
-
Immediately place all sharps into a designated, puncture-proof sharps container.[9]
-
Do not overfill the container.
-
Label the container clearly with "Hazardous Chemical Sharps."
-
Phase 3: Labeling, Storage, and Collection
Proper labeling is a regulatory requirement and is crucial for the safety of everyone who will handle the container.
-
Labeling: Every waste container must have a hazardous waste tag affixed from the moment the first drop of waste is added. The label must include:
-
The words "Hazardous Waste."[10]
-
The full, unabbreviated chemical name of all components, including solvents (e.g., "Methanol," "Water," "this compound").
-
The approximate percentage of each component.
-
The relevant hazard characteristics (e.g., "Toxic," "Irritant").
-
-
Storage: Store all sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][10] This area must be at or near the point of generation and under the control of laboratory personnel.
-
Collection: Once a waste container is full, or has been accumulating for the maximum time allowed by your institution (e.g., 6-12 months), arrange for its collection by your institution's Environmental Health and Safety (EHS) office.
Part 4: Emergency Procedures - Spill Management
In the event of an accidental spill of solid this compound, act promptly and safely.
-
Alert Personnel: Notify colleagues in the immediate area.
-
Isolate the Area: Restrict access to the spill area.
-
Don PPE: If not already wearing it, don your full PPE (lab coat, gloves, eye protection).
-
Contain the Spill:
-
Gently cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow. Do not use combustible materials like paper towels as the primary absorbent.
-
Avoid raising dust.
-
-
Clean-Up:
-
Carefully sweep the material into a dustpan. Use non-sparking tools if any flammable solvents are present in the area.[11]
-
Place the collected material and all contaminated cleaning supplies into a designated container for solid hazardous waste.
-
-
Decontaminate: Wipe the spill area with a damp paper towel, then place the towel in the solid hazardous waste container.
-
Report: Report the spill to your laboratory supervisor and EHS office as required by institutional policy.
By integrating these procedures into your standard laboratory operations, you contribute to a culture of safety, ensure environmental stewardship, and uphold the highest standards of scientific integrity.
References
-
Managing Hazardous Waste at Academic Laboratories Rulemaking. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Lab Pack Management 101: Removal of Lab Waste in Schools and Laboratories. (n.d.). Retrieved from [Link]
-
Laboratory Hazardous Waste: What You and Your Staff Need to Know. (2019, March 26). TriHaz Solutions. Retrieved from [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
-
PYRROLIDINE FOR SYNTHESIS Safety Data Sheet. (n.d.). Loba Chemie. Retrieved from [Link]
-
Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager. Retrieved from [Link]
-
Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Are There Specific Regulations for Disposing of Chemical Waste in a Lab. (n.d.). Needle.Tube. Retrieved from [Link]
-
Summary of the Resource Conservation and Recovery Act. (2025, July 25). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Resource Conservation and Recovery Act. (n.d.). Wikipedia. Retrieved from [Link]
-
Pyrrolidine Hazard Summary. (n.d.). New Jersey Department of Health. Retrieved from [Link]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). HSC Chemistry. Retrieved from [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]
-
Triclopyr BEE Safety Data Sheet. (n.d.). Alligare. Retrieved from [Link]
-
Safe Handling of Cannulas and Needles in Chemistry Laboratories. (2022, January 5). ACS Publications. Retrieved from [Link]
-
What Are the Standard Operating Procedures for Handling Hazardous Chemicals in a Laboratory? (2024, December 16). YouTube. Retrieved from [Link]
-
Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]
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Comprehensive Safety and Handling Guide for trans-4-Methoxypyrrolidin-3-ol hydrochloride
This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of trans-4-Methoxypyrrolidin-3-ol hydrochloride in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant laboratory practices. The information herein is synthesized from established safety data for the compound, its parent structures, and analogous chemical entities to provide a robust framework for risk mitigation.
Hazard Assessment and Core Principles
This compound is a substituted pyrrolidine derivative. While comprehensive toxicological data for this specific molecule are not extensively published, its structure and the available safety information indicate several key hazards that must be addressed. The primary hazards are associated with its potential for irritation and harm upon contact or ingestion.[1][2]
Hazard Identification:
| Hazard Statement | GHS Classification | Source(s) |
| H302: Harmful if swallowed | Acute Toxicity 4 (Oral) | [1] |
| H315: Causes skin irritation | Skin Irritation 2 | [1] |
| H319: Causes serious eye irritation | Eye Irritation 2A | [1] |
| H335: May cause respiratory irritation | STOT SE 3 | [1] |
The hydrochloride salt form also necessitates careful handling to avoid the generation of corrosive vapors, particularly under basic conditions or during thermal decomposition.[3][4] The pyrrolidine ring system, while a common motif in pharmaceuticals, can also present its own set of biological activities that warrant cautious handling.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and consistent use of appropriate PPE are non-negotiable when handling this compound. The principle of causality here is direct: the barrier provided by PPE is the primary method to prevent the chemical from coming into contact with your body and causing harm.
| Protection Type | Recommended Equipment | Specifications & Best Practices |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Goggles must be worn at all times and should meet ANSI Z87.1 standards or equivalent.[5][6] A face shield should be used in conjunction with goggles when there is a significant risk of splashes, such as when handling larger quantities or during vigorous mixing.[5][7] |
| Skin and Body Protection | Chemical-resistant laboratory coat. | A fully buttoned lab coat is mandatory. Ensure the material is appropriate for handling irritants and potentially corrosive substances. |
| Hand Protection | Disposable nitrile or neoprene gloves. | Inspect gloves for any signs of damage before use.[5] Given the skin irritation hazard (H315), proper glove removal technique is critical to avoid contaminating your hands.[5] Change gloves frequently, and immediately if you suspect contamination. |
| Respiratory Protection | A NIOSH-approved respirator with acid gas cartridges. | Typically not required when handling small quantities within a certified chemical fume hood.[3] However, if there is a risk of generating dusts or aerosols, or if working outside of a fume hood, a respirator is essential to prevent respiratory tract irritation (H335).[6][8] All respirator use must be part of a formal respiratory protection program.[9] |
Operational Plan: From Receipt to Use
A systematic workflow is crucial for minimizing exposure and preventing accidental release.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage Location: Store the compound in a cool, dry, and well-ventilated area.[10] It should be kept away from incompatible materials such as strong oxidizing agents and strong bases.[11]
-
Container Integrity: Keep the container tightly closed to prevent the absorption of moisture and potential degradation.
Handling and Dispensing
All handling of solid this compound should be conducted within a certified chemical fume hood to control potential dust and vapors.[3]
Step-by-Step Weighing and Solution Preparation:
-
Preparation: Before handling the chemical, don all required PPE as outlined in Section 2.
-
Work Area: Ensure the chemical fume hood sash is at the appropriate height. The work surface should be clean and uncluttered.
-
Dispensing: Use a spatula to carefully transfer the desired amount of the solid from the storage container to a tared weigh boat or vessel. Avoid creating dust.
-
Dissolution: If preparing a solution, add the solid to the solvent slowly. Be aware that dissolving hydrochloride salts can sometimes be exothermic.
-
Closure: Immediately and securely cap the primary container after dispensing.
-
Cleanup: Clean any minor spills within the fume hood immediately using an appropriate absorbent material.
-
Hand Washing: Always wash your hands thoroughly after handling the chemical, even if you were wearing gloves.[5]
Emergency Procedures: A Plan for the Unexpected
Exposure Response
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[12] Remove contact lenses if present and easy to do. Seek immediate medical attention.[9] |
| Skin Contact | Remove all contaminated clothing and immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2][10] If skin irritation occurs, seek medical advice. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting.[12] Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Call a poison control center or seek immediate medical attention.[2] |
Spill Response
For small spills within a fume hood:
-
Alert: Notify others in the immediate area.
-
Contain: Use an inert absorbent material like vermiculite or sand to cover the spill.[6]
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate decontaminating solution, followed by soap and water.
For larger spills, or any spill outside of a fume hood, evacuate the area and follow your institution's emergency response procedures.
Disposal Plan: Responsible End-of-Life Management
Chemical waste must be handled in a way that ensures the safety of personnel and protects the environment.
-
Waste Classification: this compound and any materials contaminated with it should be treated as hazardous chemical waste.
-
Containerization: Collect waste in a clearly labeled, sealed container that is compatible with the chemical. Do not mix with incompatible waste streams.
-
Disposal Route: All chemical waste must be disposed of through your institution's environmental health and safety office or a licensed chemical waste disposal company.[8][13] Do not pour this chemical down the drain.[6]
Visual Workflow Summaries
Chemical Handling Workflow
Caption: Step-by-step workflow for safe handling.
Emergency Spill Response Logic
Caption: Decision-making for spill response.
References
-
New Jersey Department of Health. (1999). Hazardous Substance Fact Sheet: Pyrrolidine. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet: Pyrrolidine. Retrieved from [Link]
-
Stanford University. (n.d.). Standard Operating Procedure: Hydrochloric Acid. Retrieved from [Link]
-
SLAC National Accelerator Laboratory. (2013). Hydrochloric Acid Safe Handling Guideline. Retrieved from [Link]
-
Alligare. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
VelocityEHS. (2014). Hydrochloric Acid Hazards & Safety Tips. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Hydrogen Chloride. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
Health and Safety Executive. (2025). Chemicals - safe use and handling. Retrieved from [Link]
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- 2. broadpharm.com [broadpharm.com]
- 3. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 4. alligare.com [alligare.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. nj.gov [nj.gov]
- 8. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 9. nj.gov [nj.gov]
- 10. ehs.com [ehs.com]
- 11. hse.gov.uk [hse.gov.uk]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
